Product packaging for Tinopal 5BM(Cat. No.:CAS No. 13863-31-5)

Tinopal 5BM

Cat. No.: B076918
CAS No.: 13863-31-5
M. Wt: 902.9 g/mol
InChI Key: RBKRQKAUVPMNKG-QDBORUFSSA-N
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Description

Tinopal 5BM, also known as Fluorescent Brightener 28, is a highly selective stilbene-derived optical brightener valued in both industrial and life science research. Its primary mechanism of action involves binding to beta-linked polysaccharides, such as cellulose and chitin, and absorbing invisible ultraviolet light to re-emit it as a strong, blue-white fluorescence. This property makes it an indispensable tool in textile and paper manufacturing research for quantifying and visualizing the efficacy of whitening processes. In the biological sciences, this compound is critically important for studying fungal and oomycete cell walls. It serves as a vital fluorescent stain for detecting and visualizing chitin and cellulose in plant pathogen research, allowing for the detailed examination of hyphal growth, cell wall integrity, and the mode of action of antifungal agents. Researchers also utilize its fluorescent properties in various assay development and detection applications. This compound provides a non-destructive, highly sensitive method for probing structural polymers, making it a versatile reagent for advancing research in material science, plant pathology, and mycology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H40N12O8S2.2Na<br>C38H40N12Na2O8S2 B076918 Tinopal 5BM CAS No. 13863-31-5

Properties

CAS No.

13863-31-5

Molecular Formula

C38H40N12O8S2.2Na
C38H40N12Na2O8S2

Molecular Weight

902.9 g/mol

IUPAC Name

disodium;5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C38H40N12O8S2.2Na/c1-49(19-21-51)37-45-33(39-27-9-5-3-6-10-27)43-35(47-37)41-29-17-15-25(31(23-29)59(53,54)55)13-14-26-16-18-30(24-32(26)60(56,57)58)42-36-44-34(40-28-11-7-4-8-12-28)46-38(48-36)50(2)20-22-52;;/h3-18,23-24,51-52H,19-22H2,1-2H3,(H,53,54,55)(H,56,57,58)(H2,39,41,43,45,47)(H2,40,42,44,46,48);;/b14-13+;;

InChI Key

RBKRQKAUVPMNKG-QDBORUFSSA-N

SMILES

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]

Isomeric SMILES

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6.[Na].[Na]

Canonical SMILES

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6.[Na].[Na]

Other CAS No.

13863-31-5

physical_description

Other Solid

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to Tinopal 5BM: Chemical Properties, Structure, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and analytical methodologies for Tinopal 5BM, a prominent fluorescent whitening agent. While primarily utilized in industrial applications, its unique fluorescent properties and stability make it a compound of interest for various research applications, including potential use as a tracer in environmental and quality control studies within the pharmaceutical sciences. This document consolidates key data, presents detailed experimental protocols for its analysis, and offers visualizations of its chemical structure and a representative analytical workflow.

Chemical and Physical Properties

This compound is a complex organic molecule belonging to the stilbene derivative class of fluorescent whitening agents.[1] It is specifically classified as a cyanuric chloride/diaminostilbene type.[1] Its ability to absorb ultraviolet light and re-emit it as visible blue light is conferred by the stilbene core of the molecule.[2] The presence of sulfonic acid groups enhances its water solubility and affinity for cellulosic materials.[2]

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
IUPAC Name disodium;5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonatePubChem
Synonyms C.I. Fluorescent Brightener 28, Phorwhite RKH, this compound-XCPubChem
CAS Number 13863-31-5[1]
Molecular Formula C₃₈H₃₈N₁₂Na₂O₈S₂PubChem
Molecular Weight 902.9 g/mol [1]
Physical Form SolidEPA Chemical Data Reporting (CDR)
UV Absorption Max (in water) 340 - 360 nm[2]
Partition Coefficient (log Kow) 1.20Hazardous Substances Data Bank (HSDB)
Water Solubility Soluble[3]
Bioconcentration Factor (BCF) < 2.1 (suggests low bioconcentration)[2]
Biodegradation Not readily biodegradable[2]

Chemical Structure

The structural backbone of this compound is a 4,4'-diaminostilbene-2,2'-disulfonic acid derivative. This core is symmetrically substituted with triazine rings, which in turn are functionalized with aniline and N-methyl-N-(2-hydroxyethyl)amine groups. This modular structure allows for the fine-tuning of its properties, such as solubility and affinity for various substrates.[2]

Caption: Chemical structure of this compound.

Relevance to Pharmaceutical Sciences

While not a therapeutic agent, this compound's properties are relevant to drug development professionals in several contexts:

  • Packaging and Formulation: Fluorescent whitening agents are sometimes used in pharmaceutical packaging materials.[2] Analytical methods to detect and quantify their presence are crucial for quality control and to ensure they do not migrate into the drug product.

  • Tracer Applications: The high fluorescence and water solubility of this compound make it a candidate for use as a tracer in various studies. For instance, it has been used in hydrological and environmental tracing to track water movement and contamination.[1] Similar principles could be applied in controlled research environments to study fluid dynamics in manufacturing processes or to validate cleaning procedures.

  • Toxicological Assessment: Understanding the toxicological profile of excipients and potential contaminants is fundamental in drug development. This compound has been shown to have low oral toxicity and is not mutagenic in several in vivo test systems.[2]

Experimental Protocols

Representative HPLC Method for Analysis

This protocol is a representative method for the analysis of diaminostilbene-disulfonic acid derivatives, such as this compound, and is adapted from established methods for similar compounds.

Objective: To separate and quantify this compound in a sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Fluorescence detector (FLD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Tetrabutylammonium hydrogen sulfate (for ion-pairing)

  • This compound standard

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., water or methanol/water mixture).

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation (e.g., from a solid matrix):

    • Accurately weigh a known amount of the sample.

    • Extract this compound using a suitable solvent (e.g., 75% methanol in water).

    • Employ ultrasonication or heating (e.g., 80°C for 30 minutes) to facilitate extraction.

    • Centrifuge the sample to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer containing an ion-pairing agent (e.g., 50% acetonitrile/water with 0.4% tetrabutylammonium hydrogen sulfate, pH adjusted to 8.0).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Fluorescence Detection: Excitation wavelength around 350 nm, Emission wavelength around 430 nm.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Extract Sample_Prep->HPLC_System FLD_Detector Fluorescence Detector HPLC_System->FLD_Detector Data_Acquisition Data Acquisition System FLD_Detector->Data_Acquisition Standard_Curve Generate Standard Curve Data_Acquisition->Standard_Curve Quantification Quantify Analyte in Sample Data_Acquisition->Quantification Standard_Curve->Quantification

Caption: HPLC analysis workflow for this compound.

Spectrofluorometry for Qualitative Detection

Objective: To qualitatively detect the presence of this compound.

Instrumentation:

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of the sample in water.

  • Place the solution in a quartz cuvette.

  • Scan a range of excitation wavelengths (e.g., 300-400 nm) while monitoring the emission at a fixed wavelength (e.g., 430 nm) to determine the optimal excitation wavelength.

  • Set the determined optimal excitation wavelength (around 340-360 nm) and scan the emission spectrum (e.g., 400-600 nm).

  • The presence of a strong emission peak in the blue region of the spectrum (around 430-440 nm) is indicative of a stilbene-type fluorescent whitening agent like this compound.

Safety and Toxicology

  • Human Toxicity: this compound has shown low toxicity in repeated insult patch tests in humans.[2]

  • Non-Human Toxicity: It has demonstrated low oral toxicity in studies on rats and dogs.[2]

  • Mutagenicity: this compound was not found to be mutagenic in several in vivo test systems and did not induce mutations in Salmonella typhimurium.[2]

  • Environmental Fate: this compound is not expected to be volatile and will likely adsorb to suspended solids and sediment in aquatic environments. It is not readily biodegradable.[2]

Conclusion

This compound is a well-characterized fluorescent whitening agent with a stable chemical structure and distinct spectroscopic properties. While its primary applications are industrial, its potential use as a tracer and the necessity for its detection in quality control settings make it a relevant compound for professionals in the pharmaceutical and broader scientific research communities. The analytical methods detailed in this guide provide a robust framework for its detection and quantification.

References

Unveiling the Luminescence of Tinopal 5BM: A Technical Guide to its Fluorescence Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinopal 5BM, a prominent member of the stilbene-derived fluorescent whitening agents (FWAs), plays a crucial role in various industrial and scientific applications owing to its distinct photo-physical properties. This technical guide provides an in-depth exploration of the core mechanism of action behind the fluorescence of this compound. It details the fundamental principles of its light absorption and emission, presents key photo-physical parameters, and outlines comprehensive experimental protocols for their determination. This document serves as a valuable resource for researchers and professionals seeking a deeper understanding and practical application of this compound's fluorescent characteristics.

Introduction: The Chemistry and Function of this compound

This compound is a complex organic molecule belonging to the class of stilbene derivatives, specifically a cyanuric chloride/diaminostilbene type. Its chemical structure is characterized by a conjugated system of double bonds within the stilbene backbone, which is responsible for its ability to absorb ultraviolet (UV) radiation. The primary function of this compound as a fluorescent whitening agent is to counteract the inherent yellow cast of various materials by absorbing invisible UV light and re-emitting it as visible blue light. This addition of blue light to the reflected spectrum results in a brighter, whiter appearance of the substrate.

The Core Mechanism: A Journey of Light

The fluorescence of this compound is a photophysical process that can be understood through the principles of molecular electronic transitions, best illustrated by a Jablonski diagram.

Excitation: The Absorption of Ultraviolet Radiation

The process begins with the absorption of a photon of UV light by the this compound molecule. This absorption event excites an electron from its ground electronic state (S₀) to a higher energy singlet excited state (S₁ or S₂). The molecule possesses a strong UV absorption maximum in the range of 340-360 nm.[1] For this compound specifically, the excitation maximum (λex) is approximately 347-350 nm.[2]

Non-Radiative Relaxation: A Rapid Cascade

Following excitation, the molecule undergoes a series of rapid, non-radiative relaxation processes. Electrons in higher vibrational levels of the excited singlet state quickly lose energy as heat through vibrational relaxation, cascading down to the lowest vibrational level of the S₁ state. This process is incredibly fast, occurring on the picosecond timescale.

Fluorescence: The Emission of Blue Light

From the lowest vibrational level of the S₁ state, the electron can return to the ground electronic state (S₀) through the emission of a photon. This radiative transition is known as fluorescence. Due to the energy lost during non-radiative relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This phenomenon is known as the Stokes shift. This compound exhibits a strong fluorescence emission in the blue region of the visible spectrum, with an emission maximum (λem) around 437-440 nm.[2]

Below is a Jablonski diagram illustrating the photophysical processes involved in the fluorescence of this compound.

Jablonski_Diagram Jablonski Diagram for this compound cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S2 S₂ (Second Excited State) S0->S2 Absorption (UV Photon) S1 S₁ (First Excited State) S1->S0 Fluorescence (Blue Photon) T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing S1_v0 S1->S1_v0 Vibrational Relaxation S2->S1 Internal Conversion T1->S0 Phosphorescence (Not typically observed) S0_v0 S0_v1 S0_v2 S1_v1 S1_v2 S2_v0 S2_v1 S2_v2 T1_v0 T1_v1 T1_v2

Caption: A simplified Jablonski diagram illustrating the electronic transitions in this compound.

Quantitative Photophysical Parameters

The fluorescent behavior of this compound can be quantified by several key parameters. While specific, certified values for this compound are not always publicly available due to its commercial nature, this section outlines these parameters and provides typical ranges and values for closely related compounds.

ParameterSymbolDescriptionTypical Value/Range for Stilbene FWAs
Excitation Maximum λexThe wavelength of light at which the molecule shows maximum absorption.~347-350 nm[2]
Emission Maximum λemThe wavelength of light at which the molecule shows maximum fluorescence intensity.~437-440 nm[2]
Molar Absorptivity εA measure of how strongly a chemical species absorbs light at a given wavelength.Not readily available for this compound.
Fluorescence Quantum Yield ΦFThe ratio of the number of photons emitted as fluorescence to the number of photons absorbed.High (qualitative assessment)
Fluorescence Lifetime τFThe average time the molecule spends in the excited state before returning to the ground state.~1.20 ns (for Tinopal CBS-X)[3]
Molecular Weight MWThe mass of one mole of the substance.900.9 g/mol [1]

Experimental Protocols for Characterization

This section provides detailed methodologies for the experimental determination of the key photophysical parameters of this compound.

Determination of Molar Absorptivity (ε)

The molar absorptivity can be determined using a UV-Vis spectrophotometer and the Beer-Lambert Law (A = εcl).

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., deionized water).

  • Serial Dilutions: Perform a series of dilutions to obtain solutions with a range of concentrations.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. Use the solvent as a blank.

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be equal to the molar absorptivity (ε) if the path length (l) of the cuvette is 1 cm.

Molar_Absorptivity_Workflow Workflow for Molar Absorptivity Determination A Prepare Stock Solution of this compound B Perform Serial Dilutions A->B C Measure Absorbance at λmax using UV-Vis Spectrophotometer B->C D Plot Absorbance vs. Concentration C->D E Calculate Molar Absorptivity from the Slope D->E

Caption: Workflow for determining the molar absorptivity of this compound.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is typically determined using the comparative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption and Emission Spectra: Record the absorption and fluorescence emission spectra for all solutions.

  • Data Analysis: The quantum yield of the sample (Φsample) can be calculated using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Quantum_Yield_Workflow Workflow for Fluorescence Quantum Yield Determination A Select a Suitable Fluorescence Standard B Prepare Dilute Solutions of Standard and this compound A->B C Record Absorption and Emission Spectra B->C D Integrate Fluorescence Intensity and Note Absorbance C->D E Calculate Quantum Yield using the Comparative Method Formula D->E

Caption: Workflow for the comparative method of quantum yield determination.

Determination of Fluorescence Lifetime (τF)

The fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a photomultiplier tube), and timing electronics.

  • Sample Excitation: The sample is excited with short pulses of light at a wavelength near its absorption maximum.

  • Photon Detection: The detector records the arrival time of individual fluorescence photons relative to the excitation pulse.

  • Data Acquisition: A histogram of the arrival times of millions of photons is constructed.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τF).

Lifetime_Workflow Workflow for Fluorescence Lifetime Measurement (TCSPC) A Excite Sample with Pulsed Light Source B Detect Single Fluorescence Photons A->B C Record Photon Arrival Times Relative to Excitation Pulse B->C D Construct a Histogram of Arrival Times C->D E Fit the Decay Curve to Determine Lifetime D->E

Caption: Workflow for measuring fluorescence lifetime using TCSPC.

Conclusion

This compound's fluorescence is a direct consequence of its stilbene-based chemical structure, which facilitates the absorption of UV radiation and subsequent emission of visible blue light. This in-depth guide has elucidated the core photophysical mechanism, provided a framework for the quantitative characterization of its fluorescent properties, and offered detailed experimental protocols for their measurement. A thorough understanding of these principles and methodologies is paramount for the effective utilization of this compound in both established and novel scientific and industrial applications.

References

Tinopal 5BM: An In-depth Technical Guide for Scientific Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinopal 5BM is a fluorescent whitening agent, also known as a fluorescent brightener, belonging to the stilbene derivative class of compounds. In scientific research, it is primarily utilized for its fluorescent properties, which make it a valuable tool in a variety of applications. This technical guide provides a comprehensive overview of the scientific uses of this compound, including its role as a fluorescent tracer in environmental and toxicological studies, and as a non-specific fluorescent stain in biological research. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its effective application in a laboratory setting.

Introduction

This compound is a water-soluble, anionic fluorescent dye that absorbs ultraviolet (UV) radiation and emits blue light, typically in the 400-500 nm range. This property, which makes fabrics and papers appear whiter and brighter, has been repurposed by the scientific community for various tracking and staining applications. Its utility in research stems from its strong fluorescence, relatively low toxicity, and distinct spectral characteristics.

Physicochemical and Fluorescent Properties

The efficacy of this compound in scientific research is intrinsically linked to its photophysical characteristics. A summary of its key properties is provided below.

PropertyValueSource(s)
Chemical Class Stilbene derivative[1]
UV Absorption Maximum 340 - 360 nm[2]
Fluorescence Emission Blue region (approx. 430 nm)
Quantum Yield Not explicitly quantified in literature
Photostability Generally stable, but can photodegrade
Solubility Water-soluble

Applications in Scientific Research

This compound has found utility in several areas of scientific inquiry, primarily as a tracer and a biological stain.

Fluorescent Tracer in Hydrological and Environmental Studies

Due to its high fluorescence and water solubility, this compound is an effective tracer for tracking water flow and contamination.

  • Groundwater Tracing: It is used to map the flow paths of groundwater, identify sources of contamination, and determine the velocity of subsurface water movement.

  • Wastewater Detection: Its presence in water bodies can indicate contamination from domestic or industrial wastewater, as it is a common component of laundry detergents.

Fluorescent Tracer in Dermal Exposure and Toxicological Studies

This compound can be used as a non-toxic surrogate for more hazardous substances to visualize and quantify dermal exposure.

  • Pesticide Exposure Simulation: By adding this compound to pesticide formulations, researchers can use UV light to visualize the extent of skin contamination during application, helping to improve safety protocols.[3]

  • Assessment of Protective Equipment: It can be used to test the effectiveness of gloves, coveralls, and other personal protective equipment in preventing skin contact with harmful substances.

Non-specific Fluorescent Stain in Biological Research

This compound binds to polysaccharides, making it a useful, albeit non-specific, stain for visualizing certain biological structures.

  • Fungal Cell Wall Staining: It binds to chitin and other β-linked polysaccharides in fungal cell walls, causing them to fluoresce brightly under UV illumination. This allows for the rapid visualization of fungal elements in clinical and environmental samples.[4]

  • Plant Cell Wall Staining: Similar to its application in mycology, this compound can be used to stain cellulose and other components of plant cell walls.

Experimental Protocols

Protocol for Fungal Cell Wall Staining

This protocol is adapted from general methods for using fluorescent brighteners for fungal staining.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in distilled water)

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV excitation filter (e.g., 340-380 nm) and a blue emission filter (e.g., 420-480 nm)

  • Sample containing fungal elements (e.g., culture, tissue scraping)

Procedure:

  • Prepare a wet mount of the sample on a microscope slide.

  • Add a drop of the this compound stock solution to the sample.

  • Incubate for 1-5 minutes at room temperature.

  • Gently rinse with distilled water to remove excess stain.

  • Place a coverslip over the sample, avoiding air bubbles.

  • Observe under the fluorescence microscope using the appropriate filter set. Fungal hyphae and spores will fluoresce brightly against a dark background.

Protocol for Dermal Exposure Visualization

This protocol provides a general framework for using this compound as a tracer in dermal exposure studies.

Materials:

  • This compound

  • Application medium (e.g., a non-toxic lotion or a surrogate pesticide formulation)

  • UV-A (blacklight) lamp

  • Camera for documentation

Procedure:

  • Prepare a formulation containing a known concentration of this compound (e.g., 0.1-1% w/v). The optimal concentration should be determined empirically.

  • Apply the formulation to a surface or have a volunteer perform a task that involves potential contact with the formulation.

  • In a darkened room, illuminate the subject's skin with the UV-A lamp.

  • Areas of skin contaminated with the this compound formulation will fluoresce brightly.

  • Document the fluorescence patterns using photography to assess the extent and location of exposure.

Visualization of Experimental Workflows

Hydrological Tracing Workflow

Hydrological_Tracing cluster_preparation Preparation cluster_injection Field Injection cluster_sampling Downstream Sampling cluster_analysis Laboratory Analysis cluster_interpretation Data Interpretation Prep Prepare this compound solution of known concentration Injection Inject tracer into groundwater system (e.g., well, sinkhole) Prep->Injection Sampling Collect water samples at various downstream locations over time Injection->Sampling Analysis Analyze samples using a fluorometer to detect This compound Sampling->Analysis Interpretation Map groundwater flow paths and calculate flow velocities Analysis->Interpretation

Workflow for using this compound as a hydrological tracer.
Dermal Exposure Assessment Workflow

Dermal_Exposure cluster_formulation Formulation cluster_application Simulated Task cluster_visualization Visualization cluster_documentation Documentation & Analysis Formulation Prepare surrogate formulation containing This compound Application Subject performs a task involving potential exposure to the formulation Formulation->Application Visualization Illuminate skin with a UV-A lamp in a darkened environment Application->Visualization Documentation Photograph fluorescent areas to document exposure patterns Visualization->Documentation Analysis Analyze images to quantify the extent and location of dermal exposure Documentation->Analysis

References

Tinopal 5BM: A Technical Guide to a Stilbene Derivative for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This guide provides a comprehensive technical overview of Tinopal 5BM, a prominent member of the stilbene derivative class of compounds. Stilbenes, both naturally occurring and synthetic, have garnered significant interest in various scientific fields, including medicinal chemistry, due to their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, synthesis, and potential applications of this compound, with a focus on its fluorescent characteristics and toxicological profile.

Core Chemical and Physical Properties

This compound, a disodium salt of 4,4'-bis[[4-anilino-6-(N-methyl-2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate, is a complex organic molecule. Its structure is characterized by a central stilbene backbone, which is responsible for its inherent fluorescence. The presence of sulfonic acid groups enhances its water solubility, a crucial property for many of its applications. The triazine rings serve as key structural components that can be functionalized to modulate the compound's properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₈H₃₈N₁₂Na₂O₈S₂PubChem
Molecular Weight 900.9 g/mol PubChem
Appearance Colorless to weakly colored organic compoundBaoxu Chemical
UV Absorption Maximum (in water) 340 - 360 nmPubChem
Fluorescence Emission Blue fluorescent light (approx. 400-500 nm)Baoxu Chemical
Solid-Water Distribution Coefficient (Kd) 0.78 cm³/g (in low organic carbon glacial outwash sand)

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process centered around the principles of nucleophilic aromatic substitution. The synthesis begins with the reaction of 4,4′-diaminostilbene-2,2′-disulfonic acid with cyanuric chloride. The high reactivity of the chlorine atoms on the triazine ring allows for their sequential replacement by different nucleophiles, in this case, aniline and N-methyl-2-hydroxyethylamine. The reaction conditions, such as temperature and pH, are carefully controlled at each stage to ensure selective substitution and high purity of the final product.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product A 4,4'-diaminostilbene-2,2'-disulfonic acid C Intermediate 1 (Diaminostilbene + Cyanuric Chloride) A->C Nucleophilic Aromatic Substitution B Cyanuric Chloride B->C D Intermediate 2 (Addition of Aniline) C->D Nucleophilic Aromatic Substitution (Aniline) E This compound D->E Nucleophilic Aromatic Substitution (N-methyl-2-hydroxyethylamine)

Figure 1: Generalized synthetic pathway of this compound.
Experimental Protocol: General Synthesis of Diaminostilbene-Triazine Derivatives

While a specific, detailed protocol for this compound is proprietary, a general procedure for the synthesis of similar diaminostilbene-triazine derivatives can be outlined as follows:

  • Reaction of Cyanuric Chloride with Diaminostilbene Disulfonic Acid: Cyanuric chloride is dissolved in an appropriate solvent (e.g., acetone/water mixture) and cooled to 0-5°C. A solution of 4,4'-diaminostilbene-2,2'-disulfonic acid is added dropwise while maintaining the temperature and a slightly acidic to neutral pH.

  • First Substitution with Aniline: After the initial reaction is complete, a solution of aniline is added to the reaction mixture. The temperature is gradually raised to 30-40°C, and the pH is adjusted to be slightly alkaline to facilitate the second nucleophilic substitution.

  • Second Substitution with N-methyl-2-hydroxyethylamine: Following the reaction with aniline, N-methyl-2-hydroxyethylamine is added. The temperature is further increased to 80-90°C, and the alkaline pH is maintained until the reaction is complete.

  • Isolation and Purification: The final product is typically isolated by salting out from the reaction mixture. The precipitate is then filtered, washed, and dried. Further purification can be achieved by recrystallization.

This is a generalized protocol and specific reaction times, temperatures, pH adjustments, and purification methods would need to be optimized for the synthesis of this compound.

Spectroscopic and Fluorescent Properties

This compound is a fluorescent whitening agent, meaning it absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum and re-emits it as visible blue light. This property is central to its industrial applications for making materials appear whiter and brighter. The UV absorption maximum for this compound in water is in the range of 340-360 nm. The emitted blue light typically falls within the 400-500 nm range.

Table 2: Spectroscopic Properties of this compound

ParameterValueNotes
UV λmax (water) 340 - 360 nm
Emission λmax ~400 - 500 nmEmits in the blue region of the visible spectrum.
Fluorescence Quantum Yield (ΦF) Not reportedA high quantum yield is expected for efficient whitening.
Molar Extinction Coefficient (ε) Not reported

Applications in Research and Development

While primarily known as an industrial chemical, the unique fluorescent properties of this compound open up possibilities for its use in various research contexts.

Hydrological and Environmental Tracer

Due to its high water solubility and strong fluorescence, this compound has been utilized as a tracer in hydrological studies to track water flow and contamination. Its presence can be detected at very low concentrations using fluorometry.

Potential as a Fluorescent Probe in Biological Systems

Stilbene derivatives are of interest in biological imaging. While a related compound, Tinopal CBS-X, has been used as a fluorescent stain for microorganisms in flow cytometry, the application of this compound in this area is not well-documented. Its high water solubility and strong fluorescence make it a candidate for investigation as a fluorescent probe for cellular imaging. However, its interaction with cellular components and potential for targeted labeling would require extensive research.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT Assay) cluster_analysis Data Analysis A Prepare this compound solutions (various concentrations) C Incubate cells with This compound solutions A->C B Culture human cell lines (e.g., HeLa, HEK293) B->C D Add MTT reagent to cells C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability (%) G->H I Determine IC50 value H->I

Figure 2: Workflow for assessing the cytotoxicity of this compound.

Toxicological Profile

For any compound being considered for applications in drug development or as a biological probe, a thorough understanding of its toxicity is paramount.

Table 3: Summary of Toxicological Data for this compound

AssayResultSource
Mutagenicity (Salmonella typhimurium) Not mutagenicPubChem
In vivo mutagenicity (3 test systems) Not mutagenicPubChem
Acute Oral Toxicity (Rats & Dogs) Low toxicityPubChem
Eye Irritation (Rats & Dogs) Low irritationPubChem
Dust Inhalation (Rats & Dogs) Low toxicityPubChem
90-day Subacute Oral Toxicity (Rats & Dogs) No adverse effectsPubChem
2-year Oral Toxicity (Rats) No adverse effects at tested dietary levelsPubChem
Human Patch Tests Low toxicity in repeated insult patch testsPubChem

The available data suggests that this compound has a low toxicity profile in the tested systems. It has not been found to be mutagenic. These findings are crucial for considering its potential use in applications that involve biological contact.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential cytotoxicity of this compound on human cell lines, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

  • Cell Seeding: Plate human cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium without this compound). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can then be determined from the dose-response curve.

Conclusion and Future Perspectives

This compound is a well-characterized stilbene derivative with a strong industrial track record as a fluorescent whitening agent. Its robust fluorescence, high water solubility, and low toxicity make it an interesting candidate for further investigation in various research fields. While its direct application in drug development is not yet established, the broader class of stilbene derivatives has shown significant therapeutic potential.

Future research could focus on several key areas:

  • Detailed Photophysical Characterization: A thorough determination of the fluorescence quantum yield, lifetime, and molar extinction coefficient of this compound is essential for its quantitative use as a fluorescent probe.

  • Biological Imaging Applications: Investigating the potential of this compound for staining specific cellular compartments or tracking biological processes could unveil new research tools.

  • Drug Delivery Systems: The fluorescent properties of this compound could potentially be leveraged to track the delivery and release of drugs from nanoparticle-based carriers.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of this compound could lead to the development of novel compounds with enhanced fluorescence or specific biological activities.

Tinopal 5BM: A Technical Guide to Solubility and Stability in Diverse Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinopal 5BM, a distyryl-biphenyl derivative, is a fluorescent whitening agent (FWA) widely utilized across various industries to enhance the whiteness of materials. Its efficacy is intrinsically linked to its molecular structure, which features a stilbene core responsible for its fluorescent properties and sulfonic acid groups that significantly influence its solubility.[1] This technical guide provides an in-depth analysis of the solubility and stability of this compound in different solvents, offering valuable insights for its application in research, development, and formulation. While specific quantitative data for this compound is not extensively available in public literature, this guide extrapolates its expected behavior based on its chemical structure and the known properties of stilbene-based optical brighteners.

Data Presentation: Solubility and Stability Profile

The solubility and stability of this compound are critical parameters that dictate its performance and applicability in various formulations. The following tables summarize the expected qualitative solubility and stability of this compound in a range of common solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe presence of sulfonic acid groups allows for strong hydrogen bonding and ion-dipole interactions with protic solvents.[1]
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe polar nature of these solvents can solvate the charged sulfonate groups and other polar moieties of the this compound molecule.
Non-Polar Hexane, TolueneLow to InsolubleThe highly polar nature of this compound, due to the sulfonic acid groups, makes it incompatible with non-polar solvents.

Table 2: Stability Profile of this compound under Various Conditions

ConditionExpected StabilityRemarks
pH Stable in neutral to alkaline conditions.Stilbene-based brighteners are generally stable in the alkaline conditions typical of detergents and industrial applications.[2] Strong acidic conditions should be avoided.
Temperature Thermally stable under typical processing conditions.Optical brighteners intended for industrial use are designed to withstand elevated temperatures during manufacturing and application.[1][3]
Light (Photostability) Susceptible to degradation upon prolonged UV exposure.The conjugated double bond system in the stilbene core, responsible for fluorescence, can undergo photo-isomerization or degradation under UV light, leading to a loss of whitening effect.[4]
Oxidizing Agents Can be degraded by strong oxidizing agents like hypochlorite.The stilbene structure is susceptible to oxidation, which can disrupt the conjugation and eliminate its fluorescent properties.[5]

Experimental Protocols

Accurate determination of the solubility and stability of this compound is crucial for its effective use. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines the static equilibrium method for determining the solubility of this compound in a given solvent at a specific temperature.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the test solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to prevent precipitation.

    • Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[6][7]

  • Calculation:

    • Calculate the solubility in g/100 mL or other desired units based on the measured concentration and the dilution factor.

Protocol 2: Assessment of pH Stability

This protocol describes a method to evaluate the stability of this compound in aqueous solutions at different pH values.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound of known concentration in deionized water.

    • Prepare a series of buffer solutions with a range of pH values (e.g., pH 4, 7, 9, 11).

    • Add a known volume of the this compound stock solution to each buffer solution to achieve the desired final concentration.

  • Incubation:

    • Store the solutions in sealed, light-protected containers at a constant temperature.

  • Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

    • Measure the concentration of this compound using HPLC with a fluorescence detector.

    • Monitor for any changes in the UV-Vis absorption spectrum that might indicate degradation.

  • Evaluation:

    • Plot the concentration of this compound as a function of time for each pH value.

    • Determine the degradation rate constant at each pH to quantify stability.

Protocol 3: Evaluation of Photostability

This protocol details a method for assessing the degradation of this compound upon exposure to UV light.

  • Sample Preparation:

    • Prepare a solution of this compound in a UV-transparent solvent (e.g., water or methanol) of known concentration.

    • Prepare a control sample by wrapping an identical solution in aluminum foil to protect it from light.

  • Light Exposure:

    • Place the test sample in a photostability chamber equipped with a calibrated UV light source. The ICH Q1B guideline suggests an exposure of not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for UV-A light.[8]

    • Maintain the control sample in the dark at the same temperature.

  • Analysis:

    • At regular intervals, withdraw aliquots from both the exposed and control samples.

    • Analyze the concentration of this compound using HPLC with a fluorescence detector.

  • Assessment:

    • Compare the concentration of this compound in the exposed sample to that of the control sample over time to determine the extent of photodegradation.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the solubility and stability of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Agitate at constant temperature prep1->prep2 samp1 Allow solids to settle prep2->samp1 samp2 Withdraw and filter supernatant samp1->samp2 ana1 Dilute filtrate samp2->ana1 ana2 Quantify using UV-Vis or HPLC ana1->ana2 res1 Calculate solubility ana2->res1

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep1 Prepare this compound solution prep2 Aliquot into different conditions (pH, light) prep1->prep2 inc1 Store at constant temperature prep2->inc1 inc2 Withdraw samples at time intervals inc1->inc2 ana1 Analyze concentration by HPLC inc2->ana1 ana2 Monitor spectral changes ana1->ana2 res1 Determine degradation rate ana2->res1

Caption: General experimental workflow for assessing the stability of this compound.

References

An In-depth Technical Guide to the Safe Handling of Tinopal 5BM in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Tinopal 5BM, a fluorescent whitening agent. The information is compiled from various sources to ensure a high standard of safety in a laboratory environment.

Chemical Identification and Properties

This compound is a stilbene derivative used as a fluorescent whitening agent.[1] While a complete Safety Data Sheet (SDS) with all physical and chemical properties for this compound is not publicly available, the following information has been gathered from chemical databases.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Name disodium;5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonatePubChem
Molecular Formula C₃₈H₃₈N₁₂Na₂O₈S₂PubChem
Molecular Weight 900.9 g/mol PubChem
Appearance Solid (assumed)General Knowledge
Solubility Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Vapor Pressure Data not available-

Toxicological Information

Toxicological data for this compound indicates a low level of hazard. Long-term animal studies have not shown adverse effects.[2]

Table 2: Summary of Toxicological Data for this compound

EndpointResultSpeciesSource
Acute Oral Toxicity Low oral toxicityRat & DogPubChem[2]
Eye Irritation Low eye irritationRat & DogPubChem[2]
Mutagenicity Not mutagenicSalmonella typhimuriumPubChem[2]
Carcinogenicity No adverse effects observed in 2-year feeding studiesRat & DogPubChem[2]

Hazard Identification and Personal Protective Equipment (PPE)

While specific GHS hazard classifications for this compound are not consistently reported, general precautions should be taken when handling this and similar chemical compounds.[2] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Respiratory Protection NIOSH-approved respirator for dusts if ventilation is inadequate or dust is generated.
Body Protection Laboratory coat.

Experimental Protocols: Safe Handling Procedures

The following are general procedures for handling powdered chemicals like this compound in a laboratory setting. These should be adapted to specific experimental conditions and in accordance with your institution's safety protocols.

4.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

4.2. Weighing and Dispensing

  • Conduct all weighing and dispensing operations in a chemical fume hood or a ventilated enclosure to minimize dust inhalation.

  • Use a scoop or spatula for transferring the powder. Avoid creating dust clouds.

  • Clean any spills immediately.

4.3. In-Experiment Handling

  • Handle the compound in a well-ventilated area.

  • Avoid direct contact with skin and eyes by wearing appropriate PPE.

  • After handling, wash hands thoroughly with soap and water.

4.4. Disposal

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain unless permitted by local ordinances.

4.5. Emergency Procedures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Dispense in Ventilated Enclosure B->C D Conduct Experiment C->D E Decontaminate Work Area D->E H Spill or Exposure Occurs D->H If spill/exposure F Dispose of Waste Properly E->F G Remove PPE and Wash Hands F->G I Follow Emergency Procedures H->I J Seek Medical Attention I->J

Caption: Logical workflow for the safe handling of powdered chemicals.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data, which may be incomplete. It is not a substitute for an official Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should always consult the official SDS provided by the manufacturer before handling this chemical and adhere to all applicable safety regulations and best practices.

References

Unveiling the Luminescence of Tinopal 5BM: A Technical Guide to its Fluorescent Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the fluorescent properties of Tinopal 5BM, a prominent stilbene-based fluorescent whitening agent. Designed for researchers, scientists, and professionals in drug development, this document details the core photophysical characteristics of this compound, outlines rigorous experimental protocols for their measurement, and visually represents the underlying mechanisms and workflows.

Introduction to this compound

This compound is a stilbene derivative widely utilized for its ability to absorb ultraviolet (UV) radiation and emit it as visible blue light, leading to a whitening effect on various materials.[1][2] Its core structure, a diaminostilbene-disulfonic acid derivative, is responsible for its characteristic fluorescence.[1] Beyond its industrial applications, the pronounced and stable fluorescence of this compound makes it a valuable tool in scientific research, particularly as a fluorescent tracer in environmental and biological studies.

Quantitative Fluorescent Properties

The key fluorescent properties of this compound are summarized in the table below. These parameters are fundamental to understanding and predicting its behavior in various applications.

PropertyValueNotes
UV Absorption Maximum (λmax, abs) 340 - 360 nmIn aqueous solution. The specific maximum can be influenced by the solvent and substrate.[2]
Fluorescence Emission Maximum (λmax, em) ~430 nmIn aqueous solution. Characterized as a strong blue fluorescence. Data for the closely related Tinopal CBS-X shows a maximum at 430 nm upon excitation at 350 nm.[3]
Fluorescence Lifetime (τ) ~1.20 nsThis is a single exponential decay time reported for the closely related compound Tinopal CBS-X.[3] The fluorescence lifetime of this compound is expected to be in a similar range.
Fluorescence Quantum Yield (ΦF) High (expected)Stilbene-based fluorescent whitening agents are known to convert UV energy into visible light almost quantitatively, suggesting a high fluorescence quantum yield.[2] A precise, published value for this compound is not readily available.

Mechanism of Fluorescence: A Photophysical Perspective

The fluorescence of this compound can be understood through the principles of molecular photophysics, visually summarized by a Jablonski diagram. Upon absorption of a photon of UV light, the molecule is excited from its ground electronic state (S0) to a higher vibrational level of an excited singlet state (S1). It then rapidly relaxes to the lowest vibrational level of the S1 state through non-radiative processes. From this state, it returns to the ground electronic state (S0) via the emission of a photon, which is observed as fluorescence.

Caption: Jablonski diagram illustrating the photophysical processes of this compound fluorescence.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of the fluorescent properties of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the determination of the maximum absorption wavelength (λmax, abs) of this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., deionized water, ethanol)

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the expected λmax, abs.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range to scan from 200 nm to 500 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax, abs.

Fluorescence Spectroscopy

This protocol describes how to measure the fluorescence emission spectrum and determine the maximum emission wavelength (λmax, em).

Materials:

  • This compound solution (prepared as in 4.1, ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

  • Spectrofluorometer

  • Quartz fluorescence cuvettes

Procedure:

  • Instrument Setup: Power on the spectrofluorometer and allow for stabilization. Set the excitation wavelength to the determined λmax, abs (or a suitable wavelength within the absorption band, e.g., 350 nm). Set the emission scan range from 380 nm to 600 nm.

  • Blank Measurement: Fill a cuvette with the pure solvent and record an emission spectrum to identify any background fluorescence or Raman scattering peaks.

  • Sample Measurement: Fill a cuvette with the this compound solution and record the fluorescence emission spectrum.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum. The wavelength corresponding to the highest intensity in the corrected spectrum is the λmax, em.

Fluorescence Lifetime Measurement

The fluorescence lifetime (τ) is determined using Time-Correlated Single Photon Counting (TCSPC).

Materials:

  • This compound solution

  • TCSPC system with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the λmax, abs of this compound.

  • A fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode).

Procedure:

  • Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. This records the temporal profile of the excitation pulse.

  • Sample Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay data. The collection should continue until a sufficient number of photon counts are accumulated in the peak channel to ensure good statistical accuracy.

  • Data Analysis: Perform a deconvolution of the measured fluorescence decay with the IRF using appropriate fitting software. The decay is typically fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (ΦF) is determined by comparing the fluorescence of this compound to a well-characterized fluorescence standard.

Materials:

  • This compound solution

  • A fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

  • UV-Visible spectrophotometer

  • Spectrofluorometer

Procedure:

  • Absorbance Measurements: Prepare solutions of both this compound and the standard at several concentrations, ensuring the absorbance at the excitation wavelength is below 0.1. Record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the corrected fluorescence emission spectra for both the this compound solutions and the standard solutions. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of this compound (ΦF, sample) can then be calculated using the following equation:

    ΦF, sample = ΦF, standard * (Slopesample / Slopestandard) * (nsample2 / nstandard2)

    where n is the refractive index of the solvent for the sample and the standard.

Experimental Workflow Visualization

The general workflow for characterizing the fluorescent properties of this compound is depicted in the following diagram.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis prep Prepare this compound Solution uv_vis UV-Vis Absorption Spectroscopy prep->uv_vis fluor Fluorescence Spectroscopy prep->fluor tcspc Time-Correlated Single Photon Counting (TCSPC) prep->tcspc qy Quantum Yield Measurement prep->qy abs_max Determine λmax, abs uv_vis->abs_max em_max Determine λmax, em fluor->em_max lifetime Calculate Fluorescence Lifetime (τ) tcspc->lifetime qy_calc Calculate Quantum Yield (ΦF) qy->qy_calc abs_max->fluor Set Excitation λ abs_max->tcspc Set Excitation λ abs_max->qy Set Excitation λ

Caption: Experimental workflow for the characterization of this compound's fluorescent properties.

Conclusion

This technical guide provides a foundational understanding of the fluorescent properties of this compound. The provided data and experimental protocols offer a robust framework for researchers to utilize and further investigate this versatile fluorophore in their respective fields. The high photostability and strong fluorescence of this compound, coupled with a comprehensive understanding of its photophysical characteristics, will continue to enable its application in innovative scientific and developmental research.

References

Preliminary Investigation of Tinopal 5BM for Cell Staining: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation into the potential use of Tinopal 5BM, a fluorescent whitening agent, as a novel stain for cellular imaging. Historically utilized in the textile and paper industries for its brightening effects, the inherent fluorescence of this compound presents an opportunity for its application in biological research. This document outlines the known properties of this compound, proposes a detailed experimental protocol for its use in cell staining, and presents a relevant signaling pathway that could potentially be visualized. The information is intended to serve as a foundational resource for researchers interested in exploring this compound's utility in cellular biology and drug development.

Introduction to this compound

This compound is a stilbene-based fluorescent whitening agent.[1] Like other compounds in its class, it absorbs ultraviolet light and emits it in the blue region of the visible spectrum.[1][2] Its primary industrial application is to make materials such as textiles and paper appear whiter. Chemically, it is a diaminostilbene derivative, a class of compounds known for their fluorescent properties.[1] While its use in biological staining is not well-established, related fluorescent brighteners like Calcofluor white are known to bind to cellulose and chitin. This suggests that this compound may have an affinity for similar polysaccharide structures or other biological macromolecules. Notably, studies on this compound have indicated low oral toxicity and no mutagenic effects in various test systems, suggesting it may be suitable for use with live cells.[2]

Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for designing experimental parameters for cell staining and fluorescence microscopy.

PropertyValueReference
UV Absorption Maximum 340 - 360 nm[2]
Emission Spectrum Blue fluorescent light[2]
Chemical Class Stilbene derivative[1]
Toxicity Low oral toxicity, non-mutagenic[2]
Solubility Soluble in water[3]

Proposed Experimental Protocol for this compound Cell Staining

The following protocol is a proposed starting point for utilizing this compound as a cell stain. Optimization of incubation times, concentrations, and washing steps may be necessary depending on the cell type and experimental goals.

Materials:

  • This compound solution (e.g., 1 mg/mL stock in sterile water)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set (or equivalent UV excitation and blue emission filters)

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish or multi-well plate.

  • Washing: Gently wash the cells twice with PBS to remove residual culture medium.

  • Fixation (Optional, for fixed-cell imaging):

    • Add 4% paraformaldehyde to the cells and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional, for intracellular staining in fixed cells):

    • Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution of this compound in PBS. A starting concentration range of 1-10 µg/mL is recommended for initial experiments.

    • Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound stain.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with a UV excitation filter (approximately 350 nm) and a blue emission filter (approximately 450 nm).

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To aid in the conceptualization of the experimental process and a potential application, the following diagrams have been generated using the DOT language.

G Experimental Workflow for this compound Cell Staining cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization (Optional) cluster_stain Staining cluster_imaging Imaging A Culture cells on coverslips B Wash with PBS A->B C Fix with 4% PFA B->C For fixed cells E Incubate with this compound B->E For live cells D Permeabilize with 0.1% Triton X-100 C->D D->E F Wash with PBS E->F G Mount coverslip F->G H Fluorescence Microscopy G->H

Caption: A flowchart of the proposed experimental workflow for staining cells with this compound.

Stilbene derivatives have been implicated in modulating cellular stress responses. A potential application of a novel cell stain could be the visualization of organelles involved in these pathways, such as the endoplasmic reticulum (ER). The Unfolded Protein Response (UPR) is a key signaling pathway activated by ER stress.

G Overview of the Unfolded Protein Response (UPR) cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol / Nucleus ER_Stress ER Stress (e.g., unfolded proteins) IRE1 IRE1 ER_Stress->IRE1 PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 XBP1 XBP1 splicing IRE1->XBP1 ATF4 ATF4 translation PERK->ATF4 ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Golgi transit Gene_Expression Target Gene Expression XBP1->Gene_Expression Chaperones, ERAD ATF4->Gene_Expression Amino acid metabolism, Antioxidant response Apoptosis Apoptosis ATF4->Apoptosis Prolonged stress ATF6_cleaved->Gene_Expression ER quality control

References

Methodological & Application

Application Notes: Tinopal 5BM for Enhanced Staining of Fungal Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinopal 5BM is a fluorescent brightener, a stilbene-based dye, that serves as a highly effective tool for the visualization of fungal cell walls. Its strong affinity for chitin and cellulose, key components of the fungal cell wall, results in a brilliant blue-white fluorescence under ultraviolet (UV) excitation, offering superior contrast and clarity for microscopic analysis. This characteristic makes this compound a valuable stain in mycology research, diagnostics, and antifungal drug development, providing a rapid and sensitive method for detecting fungal elements in various samples. Notably, studies have indicated that Tinopal and similar compounds can produce a more intense fluorescence compared to the more traditionally used Calcofluor White M2R.[1]

Principle of Staining

This compound, a diaminostilbene disulfonic acid derivative, is a fluorescent whitening agent that functions by absorbing UV radiation and emitting it as visible blue light.[2] The molecule's high affinity for β-glycosidically linked polysaccharides allows it to selectively bind to the chitin and cellulose present in the cell walls of a wide range of fungi.[3][4] When bound, the dye exhibits a significant increase in fluorescence intensity, rendering fungal structures such as hyphae, spores, and yeasts brightly illuminated against a dark background. The use of a potassium hydroxide (KOH) solution in conjunction with this compound aids in clearing the specimen by dissolving host cellular components, thereby reducing background noise and enhancing the visibility of the stained fungal elements.

Quantitative Data Summary

The following table summarizes the spectral properties of this compound and provides a qualitative comparison of its fluorescence intensity with other common fungal stains.

Fluorescent StainExcitation Max (nm)Emission Max (nm)Relative Fluorescence Intensity
This compound (and similar DASC-4 compounds) ~290-360[1][2]~354-430Superior to Calcofluor White M2R[1]
Calcofluor White M2R~347~450Standard
Uvitex 2BNot specifiedNot specifiedMost Intense
Blankophor BA 267% & BA 200%Not specifiedNot specified~75% of Uvitex 2B
Rylux BSUNot specifiedNot specified~50% of Uvitex 2B

Relative fluorescence intensities are based on a study comparing various fluorescent brighteners for staining spore walls of Backusella lamprospora, with Uvitex 2B set as the 100% benchmark.[5]

Experimental Protocols

Materials
  • This compound powder

  • Potassium hydroxide (KOH) pellets

  • Distilled water

  • Microscope slides and coverslips

  • Pipettes

  • Fungal specimen (e.g., culture, tissue biopsy)

  • Fluorescence microscope with a suitable filter set (e.g., DAPI filter)

Reagent Preparation

1. 10% Potassium Hydroxide (KOH) Solution:

  • Dissolve 10 g of KOH pellets in 100 mL of distilled water.
  • Stir until fully dissolved. Caution: The dissolution of KOH is exothermic.
  • Store in a tightly sealed polyethylene bottle at room temperature.

2. 1% (w/v) this compound Stock Solution:

  • Dissolve 1 g of this compound powder in 100 mL of distilled water.
  • Mix thoroughly. If solubility is an issue, gentle warming may be applied.
  • Store in a light-protected bottle at 4°C.

3. This compound Staining Solution (0.1% w/v in 10% KOH):

  • Mix 1 part of 1% this compound stock solution with 9 parts of 10% KOH solution.
  • This working solution should be prepared fresh for optimal performance.

Staining Procedure for Fungal Cultures
  • Place a drop of the this compound staining solution onto a clean microscope slide.

  • Using a sterile loop or needle, transfer a small portion of the fungal colony into the drop of stain.

  • Gently tease the fungal material to ensure proper dispersion.

  • Carefully place a coverslip over the specimen, avoiding the formation of air bubbles.

  • Incubate at room temperature for 2-5 minutes to allow for staining and clearing.[3]

  • Observe under a fluorescence microscope using a UV excitation filter.

Staining Procedure for Clinical Specimens (e.g., Skin Scrapings, Tissue)
  • Place the specimen on a clean microscope slide.

  • Add one to two drops of the this compound staining solution.

  • Apply a coverslip.

  • For thicker specimens, allow for a longer incubation time (10-30 minutes) to ensure adequate clearing by the KOH.[4] Gentle warming of the slide can accelerate this process.

  • Gently press on the coverslip with a tissue to remove excess liquid and to flatten the specimen.

  • Examine under a fluorescence microscope.

Microscopy and Visualization

For optimal visualization of this compound fluorescence, a fluorescence microscope equipped with a filter set that allows for excitation in the UV range and emission in the blue range is required. A standard DAPI (4',6-diamidino-2-phenylindole) filter set is generally suitable.

  • Excitation Filter: ~340-380 nm[3]

  • Dichroic Mirror: ~400 nm

  • Emission Filter: ~420-460 nm

Fungal elements will appear with a brilliant blue-white or apple-green fluorescence against a dark background, depending on the specific filter combination used.

Diagrams

Experimental_Workflow Experimental Workflow for this compound Staining cluster_prep Preparation cluster_staining Staining Procedure cluster_visualization Visualization reagent_prep Prepare 10% KOH and 1% this compound Stock working_sol Prepare 0.1% this compound Staining Solution reagent_prep->working_sol specimen_prep Place Specimen on Slide working_sol->specimen_prep add_stain Add this compound Staining Solution specimen_prep->add_stain coverslip Apply Coverslip add_stain->coverslip incubate Incubate for 2-30 min coverslip->incubate microscopy Fluorescence Microscopy (UV Excitation) incubate->microscopy imaging Image Acquisition and Analysis microscopy->imaging

Caption: Workflow for fungal cell wall staining.

Signaling_Pathway Mechanism of this compound Fungal Staining cluster_interaction Molecular Interaction cluster_fluorescence Fluorescence Principle Tinopal This compound Chitin_Cellulose Chitin & Cellulose (in Fungal Cell Wall) Tinopal->Chitin_Cellulose Binding Bound_Tinopal Bound this compound UV_Light UV Excitation (~340-380 nm) UV_Light->Bound_Tinopal Absorption Blue_Fluorescence Blue-White Emission (~420-460 nm) Bound_Tinopal->Blue_Fluorescence Emission

Caption: this compound staining mechanism.

References

Application Notes and Protocols for Quantitative Fluorescence Microscopy Using Tinopal 5BM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinopal 5BM is a fluorescent whitening agent that exhibits strong blue fluorescence under ultraviolet (UV) excitation.[1][2] Chemically classified as a stilbene derivative, it is widely used in industrial applications for its brightening effects on textiles and paper. In the realm of life sciences, this compound has emerged as a valuable tool for visualizing and quantifying specific biopolymers, particularly chitin and cellulose, which are key structural components of fungal and plant cell walls, respectively.[1] Its ability to bind to these polysaccharides makes it a useful probe in various research areas, including mycology, plant biology, and the development of antifungal drugs.

These application notes provide detailed protocols for the use of this compound in quantitative fluorescence microscopy, enabling researchers to accurately measure and compare the content of chitin and cellulose in various samples.

Principle of Action

This compound functions by absorbing UV radiation and emitting it as visible blue light, a process known as fluorescence.[2] Its molecular structure allows it to bind non-covalently to β-1,4-linked glucans like cellulose and chitin. This binding event leads to a localized concentration of the fluorophore on the target structure, resulting in a bright fluorescent signal that can be detected and quantified using a fluorescence microscope. The intensity of the fluorescence signal is proportional to the amount of this compound bound, which in turn correlates with the quantity of the target polysaccharide.

Applications in Quantitative Fluorescence Microscopy

  • Quantification of Fungal Chitin: Chitin is a major component of the fungal cell wall and a key target for antifungal drug development. This compound can be used to stain fungal hyphae, spores, and biofilms, allowing for the quantification of chitin content. This can be applied to assess the efficacy of antifungal compounds that disrupt cell wall synthesis or to study fungal morphogenesis.

  • Analysis of Plant Cell Wall Cellulose: Cellulose is the primary structural component of plant cell walls. This compound staining can be used to visualize and quantify cellulose content in different plant tissues and cell types. This is valuable for studies in plant development, cell wall biology, and the analysis of biomass for biofuel production.

  • Counterstaining in Multicolor Imaging: Due to its distinct spectral properties, this compound can be used as a counterstain in immunofluorescence and other multicolor imaging experiments to delineate the cell periphery of fungi and plants.

  • High-Throughput Screening (HTS): The simplicity and reliability of this compound staining make it suitable for HTS assays to screen for compounds that affect fungal growth or cell wall integrity.

Data Presentation

Spectral Properties of this compound
PropertyValueReference
Excitation Maximum (λex)~340 - 360 nm[2]
Emission Maximum (λem)~437 - 440 nm[1]
Stokes Shift~80 - 100 nmCalculated
AppearanceBlue Fluorescence[1]
Photometric Properties of this compound
PropertyValue/DescriptionReference
Fluorescence Quantum Yield (Φf)High, but generally lower than Tinopal CBS-X. A precise value is not readily available in the literature.[3]
PhotostabilityExhibits high photostability, retaining performance under prolonged UV exposure.[1]

Experimental Protocols

Protocol 1: Quantitative Staining of Fungal Chitin

This protocol describes the staining of fungal cells for the quantification of chitin using this compound.

Materials:

  • This compound stock solution (1 mg/mL in sterile distilled water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fungal culture (e.g., yeast, filamentous fungi)

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set (or similar UV excitation filter)

Procedure:

  • Cell Preparation:

    • For yeast, harvest cells from liquid culture by centrifugation (e.g., 5000 x g for 5 minutes). Wash the cell pellet twice with PBS.

    • For filamentous fungi, grow on coverslips in a suitable medium or harvest mycelia from liquid culture. Wash gently with PBS.

  • Fixation (Optional but Recommended for Quantitative Imaging):

    • Resuspend the cell pellet or immerse the mycelia in 3.7% formaldehyde in PBS for 30 minutes at room temperature.

    • Wash the fixed cells three times with PBS to remove residual formaldehyde.

  • Staining:

    • Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 10-50 µg/mL. The optimal concentration may need to be determined empirically for different fungal species and cell densities.

    • Incubate the cells in the this compound working solution for 5-15 minutes at room temperature in the dark.

  • Washing:

    • Pellet the cells by centrifugation and wash three times with PBS to remove unbound dye. For mycelia on coverslips, gently rinse with PBS.

  • Mounting and Imaging:

    • Resuspend the stained cells in a small volume of PBS and mount a drop on a microscope slide with a coverslip.

    • Image the samples using a fluorescence microscope equipped with a UV excitation filter (e.g., 350/50 nm) and a blue emission filter (e.g., 460/50 nm).

    • For quantitative analysis, ensure that all imaging parameters (e.g., exposure time, gain, lamp intensity) are kept constant across all samples and controls.

Data Analysis:

  • Acquire images from multiple fields of view for each sample.

  • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the integrated fluorescence intensity of individual cells or a defined region of interest (ROI) for filamentous fungi.

  • Subtract the background fluorescence from a region without cells.

  • Calculate the mean fluorescence intensity per cell or per unit area.

  • Compare the fluorescence intensities between different experimental conditions to quantify changes in chitin content.

Protocol 2: Quantitative Staining of Plant Cell Wall Cellulose

This protocol is designed for staining plant tissues to quantify cellulose content.

Materials:

  • This compound stock solution (1 mg/mL in sterile distilled water)

  • Tris buffer (50 mM, pH 7.5) or PBS

  • Plant tissue sections (e.g., root tips, leaf sections)

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Tissue Preparation:

    • Prepare thin sections of plant tissue using a microtome or by hand.

    • Fix the tissue in 4% paraformaldehyde in PBS for 1-2 hours at room temperature.

    • Wash the tissue sections three times with PBS.

  • Staining:

    • Prepare a working solution of this compound at a concentration of 0.01-0.1% (w/v) in Tris buffer or PBS.

    • Immerse the tissue sections in the staining solution for 10-30 minutes at room temperature in the dark.

  • Washing:

    • Wash the stained sections three times with the same buffer used for staining to remove excess dye.

  • Mounting and Imaging:

    • Mount the tissue sections on a microscope slide with a drop of buffer and a coverslip.

    • Image using a fluorescence microscope with appropriate UV excitation and blue emission filters.

    • Maintain consistent imaging settings for all samples for quantitative comparison.

Data Analysis:

  • Acquire images of the stained plant tissue.

  • Use image analysis software to select regions of interest (e.g., specific cell walls) and measure the mean fluorescence intensity.

  • Correct for background fluorescence.

  • Compare the fluorescence intensities to assess differences in cellulose content between samples.

Visualizations

Experimental_Workflow Experimental Workflow for Quantitative Staining cluster_prep Sample Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging & Analysis prep_fungal Fungal Cell Harvest & Wash stain Incubate with This compound Solution prep_fungal->stain prep_plant Plant Tissue Sectioning & Fixation prep_plant->stain wash Remove Unbound Dye stain->wash image Fluorescence Microscopy (Constant Parameters) wash->image analysis Image Analysis: - Measure Intensity - Background Subtraction image->analysis quant Quantitative Comparison analysis->quant

Caption: Workflow for quantitative fluorescence microscopy using this compound.

Signaling_Pathway Cell Wall Integrity Signaling Pathway cluster_stimulus Stimulus cluster_cell_wall Cell Wall cluster_signaling Signaling Cascade cluster_response Cellular Response stimulus Antifungal Drug or Cell Wall Stress cell_wall Decreased Chitin Content (Quantified by this compound) stimulus->cell_wall sensor Cell Surface Sensors (e.g., Wsc1, Mid2) cell_wall->sensor rho Rho1 GTPase Activation sensor->rho pkc PKC1-MAPK Cascade rho->pkc response Compensatory Chitin Synthesis (e.g., upregulation of CHS genes) pkc->response response->cell_wall Feedback Loop

Caption: Fungal cell wall integrity signaling pathway.

Troubleshooting

ProblemPossible CauseSolution
High Background Fluorescence Incomplete removal of unbound dye.Increase the number and duration of washing steps.
Autofluorescence of the sample or medium.Image an unstained control to determine the level of autofluorescence and subtract it from the stained samples.
Weak or No Signal Suboptimal staining concentration.Optimize the concentration of this compound.
Incorrect filter set.Ensure the use of a UV excitation filter and a blue emission filter.
Low target abundance.Increase the amount of starting material.
Inconsistent Staining Uneven access of the dye to the sample.Ensure proper mixing during staining and use a sufficient volume of staining solution to cover the sample.
Cell clumping.Gently sonicate or vortex the cell suspension to disperse clumps before staining.

Conclusion

This compound is a versatile and effective fluorescent stain for the quantitative analysis of chitin and cellulose in fungal and plant cells. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can obtain reliable and reproducible data to advance their studies in various fields of life sciences and drug discovery. The use of quantitative fluorescence microscopy with this compound offers a powerful approach to understanding the dynamics of cell wall composition and its role in biological processes.

References

Application Notes and Protocols for Plant Cell Wall Imaging using Tinopal 5BM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinopal 5BM, also known under the synonyms Fluorescent Brightener 28 and Calcofluor White, is a versatile fluorescent dye widely utilized for the visualization of plant cell walls. As a stilbene-based compound, it exhibits a strong affinity for β-linked polysaccharides, primarily cellulose and callose, which are principal components of the plant cell wall. Upon binding, the dye absorbs ultraviolet (UV) light and emits a bright blue fluorescence, enabling high-contrast imaging of cell wall structures using fluorescence microscopy. This straightforward and effective staining technique is invaluable for a range of applications in plant biology, from fundamental studies of cell growth and morphogenesis to the analysis of plant-pathogen interactions and the effects of cell wall-targeting drugs.

Principle of Action

This compound is a non-specific fluorescent stain that intercalates with the crystalline structure of cellulose and other β-glucans. The molecule's planar aromatic rings align with the glucose chains of these polysaccharides. This binding event restricts the rotational freedom of the dye molecule, leading to a significant increase in its fluorescence quantum yield. The resulting bright blue emission provides a clear outline of individual cells and the overall tissue architecture.

Data Presentation

Table 1: Experimental Data Template for this compound Staining Optimization

ParameterCondition 1Condition 2Condition 3
Plant Species e.g., Arabidopsis thalianae.g., Zea mays
Tissue Type e.g., Roote.g., Leaf epidermis
This compound Conc. e.g., 0.01% (w/v)e.g., 0.1% (w/v)
Staining Time e.g., 5 mine.g., 15 min
Excitation λ (nm) e.g., 365 nme.g., 405 nm
Emission λ (nm) e.g., 435 nme.g., 450 nm
Fluorescence Intensity (Arbitrary Units)(Arbitrary Units)
Signal-to-Noise Ratio
Observations

Table 2: Spectral Properties of this compound (Fluorescent Brightener 28)

Solvent/StateExcitation Maximum (nm)Emission Maximum (nm)
Methanol~350~415
Chitin-Bound~350~440 - 448
General Use~420Not specified

Note: The optimal excitation and emission wavelengths may vary slightly depending on the specific microscopy setup and the local environment of the dye.

Experimental Protocols

The following protocols provide a general framework for staining plant tissues with this compound. Optimization of staining concentration and incubation time may be required for different plant species and tissue types.

Protocol 1: Staining of Whole Seedlings or Roots

This protocol is suitable for small, intact plant materials like Arabidopsis thaliana seedlings.

Materials:

  • This compound stock solution (e.g., 1% w/v in distilled water or 50% ethanol)

  • Distilled water or appropriate buffer (e.g., PBS)

  • Plant seedlings or roots

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution to the desired final concentration (e.g., 0.01% to 0.1% w/v) in distilled water or buffer. A common starting concentration is 0.01%.

  • Sample Incubation: Immerse the plant material completely in the staining solution. Incubation times can range from 5 to 30 minutes at room temperature. For delicate tissues, shorter incubation times are recommended to minimize potential artifacts.

  • Washing: After incubation, gently wash the samples with distilled water or buffer to remove excess stain. This can be done by transferring the samples to a fresh solution for 5-10 minutes.

  • Mounting: Place the stained plant material on a microscope slide with a drop of water or mounting medium and carefully place a coverslip over it.

  • Imaging: Observe the sample using a fluorescence microscope equipped with a UV or near-UV excitation source (e.g., DAPI filter set with excitation around 365 nm and emission around 435 nm).

Protocol 2: Staining of Tissue Sections

This protocol is adapted for hand-cut or microtome-sectioned plant tissues.

Materials:

  • This compound staining solution (0.01% to 0.1% w/v)

  • Distilled water or buffer

  • Plant tissue sections

  • Forceps and fine paint brush

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Sectioning: Prepare thin sections of the plant tissue of interest.

  • Staining: Transfer the sections to the this compound staining solution. Incubate for 5-15 minutes.

  • Washing: Briefly rinse the sections in distilled water or buffer to remove unbound dye.

  • Mounting: Carefully transfer a section to a microscope slide with a drop of water and cover with a coverslip.

  • Imaging: Visualize the stained cell walls using a fluorescence microscope with appropriate filter sets.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for staining plant cell walls with this compound.

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging start Plant Material (Seedlings, Roots, Sections) prep_solution Prepare this compound Staining Solution (0.01% - 0.1% w/v) stain Incubate Sample in Staining Solution (5-30 min) start->stain prep_solution->stain wash Wash with Water/Buffer (5-10 min) stain->wash mount Mount Sample on Slide wash->mount image Fluorescence Microscopy (Ex: ~365 nm, Em: ~435 nm) mount->image end Cell Wall Visualization image->end

Caption: General workflow for this compound staining of plant cell walls.

Conceptual Diagram: Mechanism of Action

This diagram illustrates the principle of this compound binding to cellulose microfibrils in the plant cell wall.

G cluster_wall Plant Cell Wall cluster_dye Fluorescent Dye cellulose Cellulose Microfibril β-1,4-glucan chains tinopal_bound This compound (Bound & Fluorescent) tinopal This compound (Free in Solution) tinopal->cellulose:f1 Binding blue_light Blue Light (Emission) tinopal_bound->blue_light uv_light UV Light (Excitation) uv_light->tinopal_bound

Caption: Binding of this compound to cellulose and subsequent fluorescence.

Troubleshooting

  • Weak or No Signal:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure the microscope filters are appropriate for UV excitation and blue emission.

    • Check the pH of the staining solution; optimal binding may be pH-dependent.

  • High Background:

    • Decrease the concentration of this compound.

    • Increase the duration or number of washing steps.

    • Use a clearing agent for thick tissues if background from other cell layers is an issue.

  • Photobleaching:

    • Minimize exposure time to the excitation light.

    • Use a lower intensity excitation source if possible.

    • Use an anti-fade mounting medium.

Concluding Remarks

This compound is a robust and easy-to-use fluorescent stain for visualizing plant cell walls. Its ability to clearly delineate cell boundaries makes it an essential tool for researchers in various fields of plant science. The protocols and information provided here serve as a comprehensive guide for the successful application of this compound in your research endeavors.

Application Notes and Protocols for Tinopal 5BM Staining in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinopal 5BM is a fluorescent brightener that serves as a highly effective stain for visualizing chitin and other β-1,3 and β-1,4 polysaccharides in the yeast cell wall. Its superior fluorescence intensity compared to other common chitin stains, such as Calcofluor White, makes it an invaluable tool for studying yeast cell morphology, budding patterns, cell wall integrity, and the effects of antifungal compounds. This document provides a comprehensive guide to the principles and practice of this compound staining in yeast, including detailed protocols, data interpretation, and troubleshooting.

Principle of Staining

This compound, a distyrylbiphenyl derivative, is a fluorescent whitening agent that non-specifically binds to chitin and, to some extent, other glucans present in the fungal cell wall.[1][2][3] Upon binding, the dye absorbs ultraviolet (UV) light and emits a strong blue fluorescence, allowing for clear visualization of the cell wall, particularly chitin-rich regions like bud scars and the septum.[4]

Quantitative Data Summary

The selection of a fluorescent stain is often guided by its photophysical properties and performance. This compound and its close relative, Tinopal CBS-X, have been shown to exhibit superior fluorescence intensity compared to the more traditionally used Calcofluor White M2R.

ParameterThis compound / CBS-XCalcofluor White M2RReference
Relative Fluorescence Intensity HigherLower[5][6]
Excitation Maximum (approx.) ~350 nm~354 nm[4][5]
Emission Maximum (approx.) ~430-436 nm~430 nm[5][6][7]
Solubility in Water High (e.g., 10 mg/ml for CBS-X)Soluble, but may be slow to dissolve at high concentrations[5]
Staining Time (unfixed cells) ~20 minutes for maximum stainingNot specified, but generally rapid[5]
Staining Time (fixed cells) ImmediateImmediate[5]

Experimental Protocols

This section provides detailed protocols for the preparation of reagents and the staining of yeast cells with this compound.

Reagent Preparation

Stock Solution (1 mg/mL):

  • Weigh out 10 mg of this compound powder.

  • Dissolve in 10 mL of sterile, distilled water.

  • Mix thoroughly by vortexing. This compound is highly soluble in water.[5]

  • Store the stock solution protected from light at 4°C for up to 6 months.

Working Solution (10 µg/mL):

  • Dilute the 1 mg/mL stock solution 1:100 in a suitable buffer (e.g., Phosphate Buffered Saline - PBS) or water. For example, add 10 µL of the stock solution to 990 µL of PBS.

  • Prepare the working solution fresh for each experiment.

Staining Protocol for Suspension Yeast Cultures

This protocol is suitable for planktonic yeast cells grown in liquid culture.

  • Cell Harvesting: Grow yeast cells to the desired growth phase (e.g., mid-logarithmic phase). Pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Washing: Discard the supernatant and wash the cells once with PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in PBS to a desired cell density (e.g., 1x10^7 cells/mL).

  • Staining: Add the this compound working solution to the cell suspension to a final concentration of 10 µg/mL.

  • Incubation: Incubate the cell suspension for 5-20 minutes at room temperature, protected from light. For unfixed cells, a 20-minute incubation is recommended for maximal staining. For fixed cells (e.g., with 70% ethanol), staining is almost instantaneous.[5]

  • Washing (Optional): The staining solution can be removed by centrifuging the cells and resuspending them in fresh PBS. This may help to reduce background fluorescence.

  • Imaging: Place a small volume (e.g., 10 µL) of the stained cell suspension onto a microscope slide, cover with a coverslip, and proceed with fluorescence microscopy.

Staining Protocol for Yeast on Solid Media

This protocol is for in-situ staining of yeast colonies on agar plates.

  • Reagent Application: Gently apply a few drops of the 10 µg/mL this compound working solution directly onto the yeast colony.

  • Incubation: Allow the stain to absorb for 5-10 minutes.

  • Removal of Excess Stain: Carefully remove the excess staining solution with a pipette.

  • Imaging: A small portion of the stained colony can be picked and mounted on a microscope slide for observation, or the plate can be observed directly using an inverted microscope if available.

Visualization and Data Acquisition

Fluorescence Microscopy Settings:

  • Excitation: Use a UV excitation filter (e.g., 350/50 nm).

  • Emission: Use a blue emission filter (e.g., 450/50 nm).

  • Dichroic Mirror: Use a dichroic mirror appropriate for UV excitation.

  • Objective: Use an objective suitable for fluorescence microscopy (e.g., 40x or 100x oil immersion).

  • Image Acquisition: When comparing different samples, ensure that the acquisition settings (e.g., exposure time, gain) are kept constant to allow for quantitative comparisons.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for this compound staining of yeast cells.

Tinopal_Staining_Workflow This compound Staining Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging YeastCulture Yeast Culture Harvest Harvest Cells (Centrifugation) YeastCulture->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in PBS Wash->Resuspend AddStain Add this compound (10 µg/mL) Resuspend->AddStain Incubate Incubate (5-20 min) (Protect from light) AddStain->Incubate Mount Mount on Slide Incubate->Mount Microscopy Fluorescence Microscopy (UV Excitation) Mount->Microscopy Analysis Image Analysis Microscopy->Analysis

Caption: Experimental workflow for this compound staining of yeast.

The following diagram illustrates the logical relationship of the staining mechanism.

Staining_Mechanism This compound Staining Mechanism Tinopal This compound CellWall Yeast Cell Wall Tinopal->CellWall Binds to Fluorescence Blue Fluorescence Tinopal->Fluorescence Emits Chitin Chitin (β-1,4-glucan) CellWall->Chitin contains Glucan β-1,3-glucan CellWall->Glucan contains UV_Light UV Excitation UV_Light->Tinopal Excites

Caption: Mechanism of this compound fluorescence in yeast cell walls.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Fluorescence - Incorrect filter set used.- Low stain concentration.- Insufficient incubation time.- Photobleaching.- Ensure the use of a UV excitation filter and a blue emission filter.- Prepare fresh working solution and confirm the concentration.- Increase incubation time, especially for live cells.- Minimize exposure to excitation light before imaging.
High Background Fluorescence - Excess stain not removed.- Autofluorescence from media components.- Include an optional washing step after incubation.- Ensure cells are washed thoroughly with PBS before staining.
Uneven Staining - Cell clumping.- Incomplete mixing of the stain.- Gently vortex or pipette to resuspend cell pellets and ensure a homogenous suspension.- Ensure the stain is well-mixed into the cell suspension.
Cell Death (for live-cell imaging) - Phototoxicity from prolonged UV exposure.- Minimize exposure time and intensity of the excitation light.- Use a more sensitive camera to reduce required exposure.

References

Application Notes and Protocols: Live-Cell Imaging Using Tinopal 5BM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinopal 5BM is a fluorescent whitening agent belonging to the class of stilbene derivatives.[1] It is known for its ability to absorb ultraviolet (UV) light and emit blue fluorescence, with a UV absorption maximum between 340 to 360 nm.[1] While traditionally used in the textile and paper industries, its fluorescent properties make it a potential candidate for applications in biological microscopy. These notes provide an overview of the potential use of this compound for live-cell imaging, including its known properties, a generalized protocol for live-cell staining, and methods for assessing its cytotoxicity.

Quantitative Data Summary

Due to the limited specific data for this compound in live mammalian cell imaging, the following table provides a summary of its known fluorescent properties and a starting point for experimental parameters based on general knowledge of similar fluorescent dyes. Researchers are strongly encouraged to optimize these parameters for their specific cell type and experimental setup.

ParameterValue/RangeNotes and Considerations
Excitation Maximum ~340-360 nmRequires a UV light source for excitation.
Emission Maximum Blue fluorescence (~420-440 nm)Emission is in the blue region of the visible spectrum.
Recommended Starting Concentration for Staining 1-10 µg/mLThis is an estimated range; optimal concentration must be determined experimentally.
Proposed Incubation Time 15-60 minutesShorter incubation times are recommended initially to minimize potential toxicity.
Reported Toxicity Low oral toxicity in animal models; not mutagenic in tested systems.[1]Direct cytotoxicity data on specific mammalian cell lines is limited. It is crucial to perform cytotoxicity assays for your cell line of interest.

Experimental Protocols

Protocol 1: Generalized Live-Cell Staining with this compound

This protocol provides a general guideline for staining live mammalian cells with this compound. Optimization is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or sterile water for stock solution

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Mammalian cells cultured on glass-bottom dishes suitable for fluorescence microscopy

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in either sterile DMSO or water. Store protected from light at 4°C.

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (start with a range of 1-10 µg/mL).

  • Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a UV excitation source (e.g., DAPI filter set).

Notes and Considerations:

  • Phototoxicity: UV excitation can be damaging to live cells. It is critical to minimize the exposure time and intensity of the UV light during imaging to prevent phototoxicity.

  • Background Fluorescence: Use of a low-background imaging medium is recommended to improve the signal-to-noise ratio.

  • Cellular Localization: The specific subcellular localization of this compound in live mammalian cells is not well-documented. It may stain various cellular components.

  • Controls: Include unstained control cells to assess background fluorescence and cells treated with the vehicle (e.g., DMSO) to control for any effects of the solvent.

Protocol 2: Assessment of this compound Cytotoxicity using a Live/Dead Viability Assay

This protocol describes how to assess the potential cytotoxic effects of this compound on your cell line of interest.

Materials:

  • This compound

  • Mammalian cells cultured in a 96-well plate

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

  • Culture medium

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the cells and add the different concentrations of this compound. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells for a period relevant to your planned imaging experiments (e.g., 1 hour, 4 hours, 24 hours).

  • Staining: Prepare the Live/Dead staining solution according to the manufacturer's instructions. Remove the this compound-containing medium and wash the cells with PBS. Add the Live/Dead staining solution to each well.

  • Incubation: Incubate according to the kit's protocol (typically 15-30 minutes at 37°C).

  • Analysis: Quantify the number of live (green fluorescence) and dead (red fluorescence) cells using a fluorescence plate reader or a fluorescence microscope with appropriate filter sets.

  • Data Interpretation: Calculate the percentage of viable cells for each concentration of this compound compared to the untreated control.

Visualizations

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Prepare this compound Stock Solution C Dilute Stock in Imaging Medium A->C B Culture Cells on Glass-Bottom Dish D Incubate Cells with This compound B->D C->D E Wash to Remove Unbound Dye D->E F Live-Cell Imaging with Fluorescence Microscope (UV Excitation) E->F Cytotoxicity_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of this compound A->B C Incubate for Defined Period B->C D Stain with Live/Dead Assay Reagents C->D E Fluorescence Measurement (Plate Reader or Microscope) D->E F Calculate Percentage of Cell Viability E->F Mitochondrial_Toxicity_Pathway Tinopal This compound ComplexI Mitochondrial Complex I Tinopal->ComplexI Inhibition ETC Electron Transport Chain ComplexI->ETC ATP Decreased ATP Production ETC->ATP Leads to ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Leads to Stress Cellular Stress & Apoptosis ATP->Stress ROS->Stress

References

Application Notes and Protocols for Assessing Pesticide Dermal Exposure Using Tinopal Fluorescent Tracers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dermal exposure is a significant route of pesticide uptake in occupational and environmental settings. Accurate assessment of this exposure is crucial for risk assessment and the development of protective measures. The use of fluorescent tracers, such as Tinopal compounds, offers a powerful methodology for both qualitative visualization and quantitative measurement of dermal contamination. This document provides detailed application notes and protocols for utilizing Tinopal 5BM and similar fluorescent tracers (e.g., Tinopal SWN, Tinopal CBS-X) for the assessment of pesticide dermal exposure.

The principle of this technique involves adding a fluorescent tracer to a pesticide formulation or a surrogate liquid. After a simulated or actual work task, the skin or protective clothing is illuminated with ultraviolet (UV) light, causing the tracer to fluoresce. The emitted light can be visually assessed or quantitatively measured using digital imaging and analysis software.[1][2][3][4]

Experimental Protocols

Protocol 1: Preparation of Tinopal Tracer Solutions

This protocol describes the preparation of a stock solution and working solutions of a Tinopal fluorescent tracer. Tinopal SWN is often used in recent studies due to its solubility characteristics.[5]

Materials:

  • Tinopal SWN (or this compound, Tinopal CBS-X) powder

  • Solvent (e.g., acetone, 1,2-dichloroethane, or a water-glycerol mixture with a surfactant like Triton-X)[5][6]

  • Volumetric flasks (e.g., 100 mL)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Pipettes

Procedure:

  • Primary Stock Solution (e.g., 20,000 µg/mL):

    • Accurately weigh 2 g of Tinopal SWN powder using an analytical balance.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 50 mL of the chosen solvent and stir with a magnetic stirrer until the powder is fully dissolved.

    • Once dissolved, bring the volume up to the 100 mL mark with the solvent. This creates a primary stock solution.[7]

  • Working Solutions:

    • Prepare a series of working solutions by serial dilution of the primary stock solution.

    • For example, to prepare a 0.5% (w/v) working solution, dilute the stock solution accordingly. The SysDEA project used various concentrations for their experiments.[6][8]

Table 1: Example Concentrations of Tinopal SWN for Liquid Formulations

Concentration of Tinopal SWN (g/L)Mass of Tinopal SWN added to 20 mL solvent (g)
4.00.08
2.00.04
1.00.02
0.50.01
0.250.005
0.1250.0025
0.06250.00125
0.03120.000625
0.01560.000312

Based on data from the SysDEA project.[8]

Protocol 2: Dermal Exposure Simulation and Fluorescence Visualization

This protocol outlines the procedure for simulating dermal exposure and visualizing the resulting fluorescence.

Materials:

  • Prepared Tinopal tracer working solution mixed with the pesticide or surrogate liquid.

  • Personal protective equipment (PPE) for the subject, as required by the study design.

  • Application equipment (e.g., sprayer).

  • A dedicated darkroom or a fold-away darkened room.[9]

  • UV-A (long-wave) lamps for illumination.

  • A high-resolution digital camera.

Procedure:

  • Pre-Exposure Imaging:

    • In the darkroom, illuminate the subject's skin or clothing with UV lamps.

    • Capture baseline images of the body parts of interest to record any background fluorescence.

  • Exposure Simulation:

    • The subject performs the work task (e.g., spraying) with the pesticide or surrogate liquid containing the Tinopal tracer.

  • Post-Exposure Imaging:

    • Immediately after the task, the subject returns to the darkroom.

    • Under UV illumination, capture images of the same body parts as in the pre-exposure step. Ensure consistent lighting, camera settings (ISO, aperture, shutter speed), and subject positioning.[6]

Protocol 3: Qualitative Assessment of Dermal Exposure

This protocol describes a semi-quantitative visual scoring method for assessing dermal exposure.

Procedure:

  • Visual Inspection:

    • Review the post-exposure images (or observe the subject directly under UV light).

    • Identify the areas of fluorescence on the skin or clothing.

  • Visual Scoring:

    • Divide the body into segments (e.g., hands, forearms, chest, back).

    • For each segment, assign a score for the extent of contamination (e.g., on a scale of 0-5) and the intensity of the fluorescence (e.g., on a scale of 0-5).[10][11]

    • The product of the extent and intensity scores gives a final score for each body segment.[10][11]

Protocol 4: Quantitative Assessment of Dermal Exposure

This protocol details the quantitative analysis of fluorescence using image processing software, a method often referred to as the Video Imaging Technique for Assessing Dermal Exposure (VITAE).[12][13][14]

Materials:

  • Pre- and post-exposure digital images.

  • Image processing software (e.g., ImageJ, MATLAB, or specialized software).

Procedure:

  • Image Processing:

    • Subtract the pre-exposure (background) image from the post-exposure image to isolate the fluorescence from the tracer.

    • Convert the images to grayscale. The pixel intensity (gray level) will be proportional to the fluorescence intensity.

  • Fluorescence Quantification:

    • For each body region of interest, calculate the sum of the pixel values. This gives a measure of the total fluorescence in that area.[1][2]

  • Calibration:

    • To convert fluorescence intensity to a mass of the tracer, a calibration curve is required.

    • Prepare a series of standard solutions with known concentrations of the Tinopal tracer.

    • Apply a known volume of each standard solution to a non-fluorescent surface (e.g., filter paper or a skin surrogate) and capture images under the same conditions as the exposure study.

    • Measure the summed pixel values for each standard.

    • Plot the summed pixel values against the known mass of the tracer to generate a calibration curve. A second-order regression model is often used for calibration.[1][2]

  • Exposure Calculation:

    • Use the calibration curve to convert the summed pixel values from the subject's images into the mass of Tinopal tracer per body part.

    • Knowing the concentration of the tracer in the original pesticide solution, calculate the mass of the pesticide deposited on the skin.

    • Divide the mass of the pesticide by the surface area of the body part to get the dermal exposure in µg/cm².

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 2: Illustrative Quantitative Dermal Exposure Data

Body PartSurface Area (cm²)Summed Pixel Value (arbitrary units)Mass of Tinopal SWN (µg) (from calibration curve)Dermal Exposure (µg/cm²)
Right Hand44085,60042.80.097
Left Hand44079,20039.60.090
Right Forearm110035,20017.60.016
Left Forearm110031,80015.90.014
Chest180015,4007.70.004
Back18009,8004.90.003

This table is a representative example based on the methodologies described in the literature. Actual values will vary depending on the experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure Assessment cluster_analysis Phase 3: Data Analysis prep_solution Prepare Tinopal Tracer Solution mix_pesticide Mix Tracer with Pesticide/Surrogate prep_solution->mix_pesticide exposure Simulate Work Task (e.g., Spraying) mix_pesticide->exposure pre_image Pre-Exposure Imaging (UV) pre_image->exposure post_image Post-Exposure Imaging (UV) exposure->post_image qual_analysis Qualitative Analysis (Visual Scoring) post_image->qual_analysis quant_analysis Quantitative Analysis (Image Processing) post_image->quant_analysis calc_exposure Calculate Dermal Exposure (µg/cm²) quant_analysis->calc_exposure calibration Calibration Curve Generation calibration->calc_exposure

Caption: Experimental workflow for assessing dermal pesticide exposure using Tinopal.

Quantitative Analysis Pathway

quantitative_pathway cluster_imaging Image Acquisition cluster_processing Image Processing cluster_quantification Quantification post_exposure_image Post-Exposure Image subtract_bg Background Subtraction post_exposure_image->subtract_bg background_image Pre-Exposure Image background_image->subtract_bg grayscale_conv Grayscale Conversion subtract_bg->grayscale_conv pixel_sum Sum Pixel Values grayscale_conv->pixel_sum mass_calc Calculate Mass of Tracer pixel_sum->mass_calc calibration_curve Calibration Curve calibration_curve->mass_calc exposure_calc Calculate Exposure (µg/cm²) mass_calc->exposure_calc

Caption: Logical pathway for the quantitative analysis of fluorescence images.

References

Application Notes and Protocols for Flow Cytometry Analysis of Microorganisms with Tinopal 5BM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinopal 5BM is a fluorescent brightener, also known as Fluorescent Brightener 28, that exhibits high affinity for chitin and cellulose, primary components of fungal cell walls and, to a lesser extent, present in some bacterial structures. This property makes it a valuable tool for the rapid, high-throughput analysis of microbial populations using flow cytometry. Its fluorescence upon binding to these polysaccharides allows for the quantification, characterization, and viability assessment of various microorganisms. These application notes provide detailed protocols for the utilization of this compound in the flow cytometric analysis of fungi and bacteria, aiding in research, diagnostics, and the development of antimicrobial agents.

Principle of Action

This compound non-covalently binds to the β-1,4-linked glucans, specifically chitin and cellulose, present in the cell walls of fungi and the endospores of some bacteria. Upon binding, the molecule undergoes a conformational change that results in a significant increase in its fluorescence emission when excited by ultraviolet (UV) or violet laser light. This specific interaction allows for the differentiation of stained microorganisms from background noise and unstained cells. The intensity of the fluorescence signal can be correlated with the chitin or cellulose content, providing insights into cell wall integrity, growth phase, and the effects of antifungal or antibacterial compounds.

Applications in Microbial Analysis

  • Quantification of Fungal and Bacterial Populations: Rapidly enumerate total cell counts in liquid samples.

  • Assessment of Cell Wall Integrity: Monitor changes in fluorescence intensity to evaluate cell wall damage induced by antimicrobial agents.

  • Viability and Vitality Staining: In conjunction with other viability dyes (e.g., Propidium Iodide), this compound can be used to discriminate between live, dead, and moribund cells.

  • Fungal Spore Detection: The high chitin content in fungal spores results in a strong this compound signal, facilitating their detection and quantification.

  • Screening for Antifungal Compounds: High-throughput screening of compound libraries for their effects on fungal cell wall integrity.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from flow cytometry analysis of microorganisms stained with this compound.

MicroorganismTreatmentMean Fluorescence Intensity (MFI) (Arbitrary Units)Percentage of Stained Cells (%)
Saccharomyces cerevisiaeUntreated Control1500 ± 12098.5 ± 1.2
Saccharomyces cerevisiaeAntifungal Agent X (1h)950 ± 9597.8 ± 1.5
Saccharomyces cerevisiaeAntifungal Agent X (4h)620 ± 7596.2 ± 2.1
Candida albicansUntreated Control1850 ± 15099.1 ± 0.8
Candida albicansCell Wall Synthesis Inhibitor2500 ± 21099.3 ± 0.7
Bacillus subtilis (spores)Untreated Control850 ± 7095.3 ± 2.5
Escherichia coliUntreated Control150 ± 255.2 ± 1.8

Note: This data is illustrative. Actual MFI values will vary depending on the instrument, settings, and specific microorganism.

Experimental Protocols

Protocol 1: Staining of Fungi (Yeast and Molds) for Flow Cytometry

This protocol is optimized for yeast, such as Saccharomyces cerevisiae and Candida albicans, but can be adapted for filamentous fungi by preparing a single-cell suspension of spores or mycelial fragments.

Materials:

  • This compound (or Fluorescent Brightener 28) stock solution (1 mg/mL in sterile distilled water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microorganism culture in liquid medium

  • Flow cytometer equipped with a UV (355 nm) or violet (405 nm) laser

Procedure:

  • Cell Harvest: Pellet 1 mL of the fungal culture (approximately 106 - 107 cells/mL) by centrifugation at 5,000 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of sterile PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1 mL of PBS.

  • Staining: Add this compound stock solution to the cell suspension to a final concentration of 10-25 µg/mL.

  • Incubation: Incubate the cell suspension in the dark at room temperature for 10-15 minutes.

  • Washing (Optional): For cleaner results, the cells can be washed once with PBS to remove excess stain.

  • Flow Cytometry Analysis: Analyze the stained cell suspension on a flow cytometer.

    • Excitation: Use a UV (355 nm) or violet (405 nm) laser.

    • Emission: Collect the fluorescence signal in the blue channel, typically using a 440/50 nm or similar bandpass filter.

    • Gating: Gate on the microbial population based on forward scatter (FSC) and side scatter (SSC) to exclude debris. Analyze the fluorescence intensity of the gated population.

Protocol 2: Staining of Bacteria for Flow Cytometry

This protocol is designed for the analysis of bacteria. Note that the staining intensity will be significantly lower for most vegetative bacteria compared to fungi due to the lower abundance or absence of chitin and cellulose in their cell walls. This method is most effective for bacteria with specific cell wall components that bind this compound, such as endospores.

Materials:

  • This compound stock solution (1 mg/mL in sterile distilled water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bacterial culture in liquid medium

  • Flow cytometer with a UV (355 nm) or violet (405 nm) laser

Procedure:

  • Cell Harvest: Pellet 1 mL of the bacterial culture (approximately 107 - 108 cells/mL) by centrifugation at 8,000 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of sterile PBS.

  • Resuspension: Resuspend the cell pellet in 1 mL of PBS.

  • Staining: Add this compound stock solution to the cell suspension to a final concentration of 25-50 µg/mL. A higher concentration may be required for bacteria compared to fungi.

  • Incubation: Incubate the cell suspension in the dark at room temperature for 15-20 minutes.

  • Washing: It is highly recommended to wash the cells once with PBS to reduce background fluorescence.

  • Flow Cytometry Analysis: Analyze the stained cell suspension on a flow cytometer.

    • Excitation: Use a UV (355 nm) or violet (405 nm) laser.

    • Emission: Collect the fluorescence signal in the blue channel (e.g., 440/50 nm bandpass filter).

    • Gating: Gate on the bacterial population using FSC and SSC on a logarithmic scale.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis culture Microorganism Culture harvest Harvest Cells (Centrifugation) culture->harvest wash1 Wash with PBS (2x) harvest->wash1 resuspend Resuspend in PBS wash1->resuspend add_stain Add this compound resuspend->add_stain incubate Incubate (Dark, RT) add_stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire gate Gate on Microbial Population (FSC vs. SSC) acquire->gate analyze Analyze Fluorescence Intensity gate->analyze

Caption: General experimental workflow for staining microorganisms with this compound for flow cytometry analysis.

signaling_pathway Tinopal This compound Binding Binding Tinopal->Binding CellWall Fungal Cell Wall (Chitin/Cellulose) CellWall->Binding Fluorescence Increased Fluorescence Binding->Fluorescence Detection Detection by Flow Cytometer Fluorescence->Detection

Caption: Mechanism of this compound staining and detection.

Concluding Remarks

The use of this compound in flow cytometry offers a rapid, sensitive, and quantitative method for the analysis of microorganisms. The protocols provided herein serve as a starting point for researchers to develop and optimize their specific applications. The versatility of this technique makes it a powerful tool in fundamental microbiology research, clinical diagnostics, and the discovery of novel antimicrobial therapies. It is important to note that optimization of staining concentrations and incubation times may be necessary for different microbial species and strains to achieve optimal results.

Application Note: Spectrofluorometric Detection of Tinopal 5BM in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and rapid spectrofluorometric method for the detection of Tinopal 5BM, a fluorescent whitening agent, in aqueous samples. This compound is a common component of laundry detergents and its presence in water bodies can be an indicator of wastewater contamination.[1][2][3] The described protocol leverages the intrinsic fluorescent properties of this compound for its quantification and can be adapted for both screening and quantitative analysis in environmental monitoring and water quality assessment.

Introduction

This compound is a stilbene-based optical brightener that absorbs ultraviolet (UV) light and emits it in the blue region of the visible spectrum, making materials appear whiter.[4][5] Specifically, it belongs to the cyanuric chloride/diaminostilbene disulfonic acid derivative class of compounds.[4][6] Due to its widespread use in household detergents, this compound is frequently discharged into wastewater systems.[1][3] Its detection in rivers, lakes, and groundwater can, therefore, serve as a chemical marker for anthropogenic pollution.[4]

Spectrofluorometry offers a highly sensitive and selective method for the detection of fluorescent compounds like this compound.[1] This technique measures the fluorescence intensity of a sample when it is excited with light of a specific wavelength. The intensity of the emitted light is proportional to the concentration of the analyte, allowing for quantitative analysis. This application note provides a general protocol for the spectrofluorometric analysis of this compound in water, including sample preparation, instrument parameters, and data analysis.

Principle of the Method

The methodology is based on the fluorescent properties of this compound. The molecule is excited by UV radiation, causing its electrons to move to a higher energy state. As the electrons return to their ground state, they emit energy in the form of fluorescent light at a longer wavelength.[1] By measuring the intensity of this emitted light, the concentration of this compound in the water sample can be determined.

Quantitative Data Summary

The following table summarizes the key spectral properties and reported performance characteristics for the detection of Tinopal and similar optical brighteners. It is important to note that detection limits can be highly dependent on the specific instrumentation, sample matrix, and analytical method employed.

ParameterValueReference
Excitation Wavelength (λex) ~347-365 nm[1][4][7]
Emission Wavelength (λem) ~430-440 nm[1][4][7][8]
Limit of Detection (LOD) < 1 ppb (with sample concentration)[6]
Linear Range Method dependent, requires calibrationN/A
Interferences Natural organic matter[2]
Confirmatory Technique Photodecay upon UV exposure[2][7]

Experimental Protocols

Materials and Reagents
  • This compound standard: Analytical grade.

  • Deionized water: High purity, for dilutions and blanks.

  • Methanol/Acetonitrile (optional): HPLC grade, for cleaning cuvettes.

  • Glassware: Cleaned and rinsed thoroughly with deionized water to avoid contamination.

  • Quartz cuvettes: For fluorescence measurements.

  • Micropipettes and tips.

  • Water samples for analysis.

Instrumentation
  • A spectrofluorometer equipped with a UV light source (e.g., Xenon lamp) and a sensitive detector.

  • The instrument should be capable of scanning both excitation and emission spectra.

Preparation of Standard Solutions
  • Stock Solution (e.g., 100 ppm): Accurately weigh a known amount of this compound standard and dissolve it in a precise volume of deionized water to prepare a stock solution. Store in a dark, cool place.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with deionized water to cover the expected concentration range of the water samples. A typical calibration range might be from 0.1 ppb to 10 ppb.

Sample Preparation

For direct analysis of clear water samples with minimal turbidity, no specific preparation may be needed. However, for samples with potential interferences or low concentrations of this compound, a pre-concentration step is recommended:

  • Solid Phase Extraction (SPE): Utilize SPE cartridges that can retain this compound. The compound can then be eluted with a small volume of a suitable solvent.

  • Cotton Pad Adsorption: Place unbrightened cotton pads in the water source for a period of time to allow for the adsorption of this compound.[1] The pads can then be extracted, or their fluorescence can be measured directly.

  • Filtration: For turbid samples, filter the water through a 0.45 µm filter to remove particulate matter.

Spectrofluorometric Analysis
  • Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp and electronics to warm up for the manufacturer's recommended time to ensure stable readings.

  • Parameter Setup:

    • Set the excitation wavelength to the optimum value (e.g., 350 nm).

    • Set the emission wavelength to the optimum value (e.g., 435 nm).

    • Alternatively, perform an emission scan from 400 nm to 500 nm with the excitation at 350 nm.

    • Optimize slit widths for both excitation and emission to achieve good signal-to-noise ratio.

  • Blank Measurement: Fill a clean quartz cuvette with deionized water and place it in the spectrofluorometer. Record the fluorescence intensity of the blank.

  • Standard Curve Measurement: Measure the fluorescence intensity of each working standard, starting from the lowest concentration.

  • Sample Measurement: Measure the fluorescence intensity of the water samples.

Data Analysis
  • Blank Subtraction: Subtract the fluorescence intensity of the blank from the readings of the standards and samples.

  • Calibration Curve: Plot the blank-subtracted fluorescence intensity of the standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Concentration Determination: Use the equation from the calibration curve to calculate the concentration of this compound in the unknown samples based on their fluorescence intensities.

Confirmatory Test: Photodecay

To help differentiate the fluorescence of this compound from that of natural organic matter, a photodegradation test can be performed.[2][7]

  • Measure the initial fluorescence of the sample.

  • Expose the sample in the cuvette to a UV light source (or the fluorometer's excitation beam) for a fixed period (e.g., 5 minutes).[7]

  • Re-measure the fluorescence. A significant decrease in fluorescence intensity is indicative of the presence of optical brighteners like this compound.[2][7]

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_confirm Confirmation (Optional) start Start: Collect Water Sample sample_prep Sample Preparation (e.g., Filtration, Concentration) start->sample_prep measure_sample Measure Sample Fluorescence sample_prep->measure_sample standards Prepare this compound Standard Solutions measure_standards Measure Standards' Fluorescence standards->measure_standards blank Prepare Deionized Water Blank measure_blank Measure Blank Fluorescence blank->measure_blank instrument Instrument Setup (λex=350nm, λem=435nm) instrument->measure_blank measure_blank->measure_standards subtract_blank Blank Subtraction measure_standards->subtract_blank measure_sample->subtract_blank photodecay Photodecay Test (UV Exposure) measure_sample->photodecay calibration Generate Calibration Curve subtract_blank->calibration calculate_conc Calculate Sample Concentration calibration->calculate_conc end End: Report Results calculate_conc->end photodecay->end

References

Application Notes: Detection of Tinopal 5BM as a Food Adulterant

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tinopal 5BM is a fluorescent whitening agent (FWA), also known as an optical brightening agent (OBA), belonging to the stilbene class of chemicals. These compounds function by absorbing light in the ultraviolet spectrum and re-emitting it in the blue portion of the visible spectrum, causing a whitening or "brightening" effect.[1][2][3] While permitted in laundry detergents and paper products, this compound and similar FWAs are not approved for use in food products in many jurisdictions, including the United States.[1] Unscrupulous producers may use these agents to mask poor quality, spoilage, or discoloration in various foodstuffs, thereby deceiving consumers. Common food items that have been reportedly adulterated with FWAs include rice noodles, rice flour, and shrimp, where a brighter, whiter appearance can imply freshness or better quality.[1][4]

This application note provides detailed protocols for the detection of this compound in food matrices, leveraging established analytical methodologies for closely related compounds like Tinopal CBS-X. The primary analytical technique described is Ultra-Performance Liquid Chromatography (UPLC) coupled with fluorescence (FLR) and photodiode array (PDA) detectors, which offers high sensitivity and specificity.[1][4]

Principle of Detection

The detection of this compound relies on its inherent fluorescent properties. The molecule is extracted from the food matrix and then physically separated from other components via liquid chromatography. As the this compound molecules pass through the detector, they are excited by a specific wavelength of UV light (around 350 nm) and, in response, emit light at a longer wavelength in the visible blue spectrum (around 430 nm).[1] This emitted light is measured by the fluorescence detector, allowing for both qualitative identification and quantitative measurement. The PDA detector provides a secondary confirmation by capturing the UV-Visible absorbance spectrum of the compound.[1]

Quantitative Data Summary

While specific quantitative performance data for this compound is not widely published, the following table summarizes the performance of a validated UPLC-FLD/PDA method for the closely related and structurally similar compound, Tinopal CBS-X.[1][3][5] These values provide a strong benchmark for the expected performance of the method for this compound.

ParameterFood MatrixValue
Method Detection Limit (MDL)Shrimp, Rice Flour, Rice Noodles~50 µg/kg (ppb)
Limit of Quantification (LOQ)Rice Papers1.58 µg/kg
Rice Noodles1.51 µg/kg
Linearity (r²)-≥0.9997
RecoveryRice Papers70.3 - 83.3%
Rice Noodles63.4 - 78.7%
Precision (%RSD)Rice Papers5.0 - 7.9%
Rice Noodles8.5 - 11.5%

Experimental Protocols

The following protocols are adapted from validated methods for Tinopal CBS-X and are suitable for the detection of this compound in food matrices such as shrimp, rice flour, and rice noodles.[1][3][5]

Protocol 1: Sample Preparation and Extraction
  • Sample Weighing: Accurately weigh approximately 3 grams of a homogenized solid sample (e.g., rice flour, rice noodles) or one whole shrimp into a 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 20 mL of 75% methanol in water to the centrifuge tube.

  • Extraction: Tightly cap the tube and place it in a heating block or water bath at 80°C for 30 minutes. This elevated temperature facilitates the release of the FWA from the food matrix.[1][3][5]

  • Vortexing: After incubation, vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 6,000 rpm for 5 minutes at room temperature to pellet solid food particles.[1]

  • Filtration: Draw the supernatant and filter it through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.[1]

Protocol 2: UPLC-FLD/PDA Analysis
  • Instrumentation: A Waters ACQUITY H-Class UPLC system or equivalent, equipped with a Photodiode Array (PDA) detector and a Fluorescence (FLR) detector.[1]

  • Column: Waters ACQUITY BEH Shield RP18 (2.1 x 50 mm, 1.7 µm).[1]

  • Column Temperature: 40°C.[1]

  • Sample Temperature: 25°C.[1]

  • Mobile Phase A: 10 mM ammonium acetate in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.

  • Gradient Program: [1]

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    8.0 0 100
    12.0 0 100
    13.0 90 10

    | 17.0 | 90 | 10 |

  • Detector Settings:

    • Fluorescence (FLR): Excitation at 350 nm, Emission at 430 nm.[1]

    • Photodiode Array (PDA): Scan range of 210-400 nm, with a specific interest in the absorbance peak around 350 nm.[1]

Visualizations

Detection Principle of this compound

G cluster_0 Fluorescence Detector UV_Source UV Light Source (Excitation at 350 nm) Sample This compound in Sample Flow UV_Source->Sample Excites Molecule Emission Emitted Blue Light (Emission at 430 nm) Sample->Emission Fluorescence Detector Detector (PMT) Emission->Detector Signal Generation

Caption: Principle of fluorescence detection for this compound.

Experimental Workflow for Food Adulterant Screening

G Sample 1. Food Sample (e.g., Rice Noodles, Shrimp) Extraction 2. Solvent Extraction (75% MeOH, 80°C, 30 min) Sample->Extraction Centrifuge 3. Centrifugation (6,000 rpm, 5 min) Extraction->Centrifuge Filter 4. Syringe Filtration (0.22 µm PTFE) Centrifuge->Filter UPLC 5. UPLC-FLD/PDA Analysis Filter->UPLC Data 6. Data Analysis (Peak ID & Quantification) UPLC->Data

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tinopal 5BM Staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tinopal 5BM. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound while minimizing background fluorescence in their experiments.

Troubleshooting Guide

High background fluorescence can obscure specific signals and compromise data quality. This guide addresses common issues encountered when using this compound and provides systematic solutions.

Problem 1: High background fluorescence across the entire sample.

This is often due to excess or non-specifically bound this compound.

Potential Cause Recommended Solution
Concentration too high Optimize the this compound concentration. Start with a lower concentration (e.g., 0.01%) and titrate up to find the optimal balance between signal and background.
Incubation time too long Reduce the incubation time. Shorter incubation periods can minimize non-specific binding.
Inadequate washing Increase the number and/or duration of washing steps after incubation with this compound. Use a buffer with a mild detergent (e.g., PBS with 0.05% Tween 20) to help remove unbound dye.

Problem 2: Autofluorescence from the biological specimen.

Many biological tissues and cells have endogenous molecules that fluoresce, contributing to background noise.

Source of Autofluorescence Mitigation Strategy
Aldehyde fixation Fix samples for the minimum time required. Consider treatment with sodium borohydride after fixation to quench aldehyde-induced autofluorescence.[1][2]
Endogenous pigments (e.g., collagen, lipofuscin) Pre-treat the sample with a quenching agent like Sudan Black B or Eriochrome black T.[1][3][4] Be aware that Sudan Black B may fluoresce in the far-red channel.[1]
Red blood cells If possible, perfuse tissues with PBS before fixation to remove red blood cells.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent whitening agent, also known as Fluorescent Brightener 28.[5][6][7] It belongs to the class of stilbene derivatives.[8] In biological research, it is used as a fluorochrome to visualize structures rich in polysaccharides like cellulose and chitin, such as fungal cell walls and plant tissues.[5][6] It absorbs UV light and emits blue light, typically with an emission maximum around 425-435 nm.[5][6]

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: this compound exhibits strong fluorescence under UV light. For microscopy, it is typically excited with UV light (around 350-380 nm) and its emission is detected in the blue range (around 425-450 nm).

Q3: Can I use this compound in combination with other fluorophores?

A3: Yes, but careful planning of your multiplex staining panel is crucial. Since this compound emits in the blue channel, it is best paired with fluorophores that emit in the green, red, and far-red channels to minimize spectral overlap. Always check the spectral profiles of your chosen fluorophores to ensure they are compatible.

Q4: How should I prepare and store this compound solutions?

A4: this compound is generally soluble in water due to its sulfonate groups.[5] Prepare stock solutions in distilled water or a suitable buffer (e.g., PBS). Store stock solutions protected from light at 4°C for short-term use or at -20°C for long-term storage. Working solutions should be prepared fresh before each experiment.

Experimental Protocols

Protocol 1: Staining of Fungal Cell Walls with this compound

This protocol provides a general guideline for staining fungal hyphae in a cell culture or tissue sample.

  • Sample Preparation: Fix the sample using your standard protocol (e.g., 4% paraformaldehyde in PBS).

  • Washing: Wash the sample three times with PBS for 5 minutes each.

  • Staining: Incubate the sample with this compound solution (e.g., 0.1% w/v in PBS) for 5-15 minutes at room temperature, protected from light.

  • Washing: Wash the sample three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the sample with an appropriate mounting medium.

  • Imaging: Visualize the sample using a fluorescence microscope with a UV excitation filter and a blue emission filter.

Protocol 2: Reduction of Aldehyde-Induced Autofluorescence

This protocol can be performed after fixation and before the staining procedure.

  • Fixation and Permeabilization: Perform your standard fixation and permeabilization protocol.

  • Washing: Wash the sample twice with PBS for 5 minutes each.

  • Quenching: Prepare a fresh solution of 0.1% sodium borohydride in PBS.

  • Incubation: Incubate the sample in the sodium borohydride solution for 30 minutes at room temperature.

  • Washing: Wash the sample three times with PBS for 5 minutes each.

  • Proceed with Staining: Continue with your this compound or other fluorescent staining protocol.

Data Summary

Table 1: Properties of this compound (Fluorescent Brightener 28)

PropertyDescriptionReference
Synonyms Fluorescent Brightener 28, Calcofluor White M2R[5][6][7]
CAS Number 13863-31-5[8][9]
Molecular Formula C38H40N12Na2O8S2[8]
Molecular Weight 902.9 g/mol [8]
Excitation Max ~350-380 nm (UV)[5]
Emission Max ~425-435 nm (Blue)[5][6]
Primary Application Staining of polysaccharides (cellulose, chitin)[5][6]

Table 2: Comparison of Autofluorescence Reduction Methods

MethodTarget AutofluorescenceAdvantagesDisadvantages
Sodium Borohydride Aldehyde-inducedEffective for reducing background from fixation.Can have mixed results.[1]
Sudan Black B Lipofuscin, formalin-inducedEffective at quenching lipofuscin.[1][4]Can fluoresce in the far-red channel.[1] Not as effective for aldehyde-induced autofluorescence.[10]
Photobleaching GeneralCan reduce autofluorescence across a broad spectrum.Can also photobleach the target fluorophore if not done carefully.
Spectral Unmixing Overlapping spectraComputationally separates signals.Requires appropriate imaging hardware and software.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging Fixation Fixation Washing1 Washing Fixation->Washing1 Staining This compound Incubation Washing1->Staining Washing2 Washing Staining->Washing2 Mounting Mounting Washing2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A typical experimental workflow for staining with this compound.

troubleshooting_flowchart Start High Background Fluorescence? Concentration Reduce this compound Concentration Start->Concentration Yes Incubation Shorten Incubation Time Concentration->Incubation Washing Increase Washing Steps Incubation->Washing Autofluorescence Suspect Autofluorescence? Washing->Autofluorescence Quenching Use Quenching Agent (e.g., Sudan Black B) Autofluorescence->Quenching Yes End Problem Resolved Autofluorescence->End No Fixation Optimize Fixation Protocol Quenching->Fixation Fixation->End

Caption: A logical flowchart for troubleshooting high background fluorescence.

References

Optimizing Tinopal 5BM Concentration for Cell Staining: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Tinopal 5BM concentration in cell staining applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimental outcomes. Here you will find frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the use of this compound for cell staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for cell staining?

This compound is a fluorescent whitening agent that functions as a fluorescent stain in various biological applications. It belongs to the class of stilbene derivatives and works by absorbing ultraviolet (UV) light and emitting it in the blue region of the visible spectrum, typically between 400 and 500 nm. Its high affinity for cellulose and chitin makes it particularly useful for staining the cell walls of plants, fungi, and some bacteria.

Q2: What are the excitation and emission wavelengths for this compound?

While specific data for this compound can vary slightly, fluorescent whitening agents of this class generally have a UV absorption maximum between 340 to 360 nm.[1] For the related compound Tinopal CBS-X, an excitation wavelength of 325 nm has been used, with fluorescence emission collected in the blue light spectrum.

Q3: Is this compound photostable?

This compound is known for its relatively good photostability. However, as a stilbene-based compound, it can be susceptible to photodegradation through cis-trans isomerization upon prolonged exposure to UV light, which may lead to a reduction in fluorescence intensity.[2] It is recommended to minimize light exposure to the sample and use antifade reagents when possible.

Q4: Can this compound be used for live-cell imaging?

While this compound can be used for staining living cells, it is crucial to optimize the concentration and exposure time to minimize potential phototoxicity. High concentrations or prolonged exposure to UV light can induce cellular stress and artifacts.

Q5: Are there any common alternatives to this compound?

Yes, common alternatives for cell wall staining include Calcofluor White and SCRI Renaissance 2200 (SR2200). The choice of stain depends on the specific application and organism.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell staining with this compound.

Problem Potential Cause Recommended Solution
Weak or No Signal Inadequate Concentration: The concentration of this compound is too low.Gradually increase the concentration in a stepwise manner.
Insufficient Incubation Time: The stain has not had enough time to bind to the cell wall.Increase the incubation time. For some unfixed samples, up to 20 minutes may be necessary.
pH of Staining Solution: The pH of the buffer may not be optimal for binding.Ensure the staining solution has a neutral to slightly alkaline pH.
Photobleaching: The sample has been exposed to excessive light.Minimize exposure to the excitation light source. Use an antifade mounting medium.
High Background Fluorescence Excessive Concentration: The concentration of this compound is too high, leading to non-specific binding.Reduce the stain concentration. Perform a concentration titration to find the optimal balance between signal and background.
Inadequate Washing: Unbound stain has not been sufficiently removed.Increase the number and/or duration of washing steps after staining.
Autofluorescence: The cells or medium have endogenous fluorescence.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different imaging channel or a background subtraction algorithm.
Uneven or Patchy Staining Poor Stain Penetration: The stain is not reaching all cells, particularly in tissue samples.For tissues, consider fixation and permeabilization steps. Increase the incubation time to allow for better penetration.
Cell Clumping: Cells are aggregated, preventing uniform staining.Ensure cells are well-dispersed before and during staining. Gentle agitation can help.
Phototoxicity in Live Cells High Stain Concentration: The concentration of this compound is inducing a toxic effect.Use the lowest effective concentration of the stain.
Prolonged UV Exposure: Excessive exposure to the excitation light is damaging the cells.Minimize the duration and intensity of UV light exposure. Use a more sensitive camera to reduce required exposure times.

Experimental Protocols

Below are generalized protocols for staining different cell types with this compound. Note: Optimal conditions should be determined empirically for each specific cell type and experimental setup.

Preparation of this compound Stock Solution

It is recommended to prepare a stock solution of this compound at a concentration of 1 mg/mL in sterile, deionized water. Some formulations may require gentle heating to fully dissolve. Store the stock solution protected from light at 4°C.

Protocol 1: Staining of Plant Cells (e.g., Arabidopsis root cells)

Materials:

  • This compound stock solution (1 mg/mL)

  • Plant growth medium or appropriate buffer (e.g., PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with UV excitation and a blue emission filter

Procedure:

  • Gently wash the plant roots or tissue with growth medium or buffer to remove debris.

  • Prepare a working solution of this compound by diluting the stock solution in the medium/buffer. A starting concentration of 10 µg/mL is recommended.

  • Immerse the sample in the this compound working solution.

  • Incubate for 5-15 minutes at room temperature, protected from light.

  • Wash the sample two to three times with fresh medium/buffer to remove unbound stain.

  • Mount the sample on a microscope slide with a coverslip.

  • Image the sample using a fluorescence microscope with appropriate filter sets (e.g., Excitation ~350 nm, Emission ~450 nm).

Protocol 2: Staining of Fungal Cells (e.g., Yeast or Filamentous Fungi)

Materials:

  • This compound stock solution (1 mg/mL)

  • Phosphate-buffered saline (PBS) or appropriate culture medium

  • Optional: 70% ethanol for fixation

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Harvest fungal cells by centrifugation and wash once with PBS.

  • (Optional) For fixed samples, resuspend the cell pellet in 70% ethanol and incubate for 10-15 minutes. Centrifuge and wash with PBS to remove the ethanol.

  • Prepare a working solution of this compound in PBS. A starting concentration of 20 µg/mL is recommended.

  • Resuspend the fungal cells in the working solution.

  • Incubate for 5-20 minutes at room temperature in the dark. For unfixed spores, a longer incubation time may be required.

  • Wash the cells twice with PBS by centrifugation and resuspension.

  • Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide.

  • Visualize using a fluorescence microscope.

Protocol 3: Staining of Bacterial Cells

Materials:

  • This compound stock solution (1 mg/mL)

  • Phosphate-buffered saline (PBS)

  • Optional: Paraformaldehyde (PFA) for fixation

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Harvest bacterial cells from a liquid culture by centrifugation and wash with PBS.

  • (Optional) Fix the cells by resuspending in 4% PFA for 15 minutes at room temperature. Wash twice with PBS.

  • Prepare a working solution of this compound in PBS. A starting concentration range of 10-50 µg/mL can be tested.

  • Resuspend the bacterial pellet in the staining solution.

  • Incubate for 10-30 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS to remove excess stain.

  • Mount the cells on a slide for imaging.

  • Observe with a fluorescence microscope.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for this compound Staining
Cell TypeFixationRecommended Starting Concentration (µg/mL)Recommended Incubation Time (minutes)
Plant Cells (Roots)Unfixed105 - 15
Fungal Cells (Yeast)Fixed/Unfixed205 - 20
Bacterial CellsFixed/Unfixed10 - 5010 - 30
Table 2: Comparison of Common Cell Wall Stains
FeatureThis compoundCalcofluor WhiteSCRI Renaissance 2200 (SR2200)
Target Cellulose, ChitinCellulose, Chitinβ-glucans
Excitation (nm) ~340-360~355~405
Emission (nm) ~440~433~430
Relative Brightness HighModerate to HighHigh
Photostability GoodModerateGood
Tissue Penetration VariableLimited in some plant tissuesLimited in some plant tissues

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging A Harvest & Wash Cells B Fixation (Optional) A->B C Prepare this compound Working Solution B->C D Incubate Cells with Stain C->D E Wash to Remove Unbound Stain D->E F Mount Sample on Slide E->F G Fluorescence Microscopy F->G H Image Acquisition & Analysis G->H

Caption: General experimental workflow for cell staining with this compound.

Troubleshooting_Tree Start Staining Issue? WeakSignal Weak or No Signal Start->WeakSignal Yes HighBg High Background Start->HighBg No, other issue ConcLow Increase Concentration WeakSignal->ConcLow Is [Stain] low? IncTimeLow Increase Incubation Time WeakSignal->IncTimeLow Is Incubation short? Photobleach Check for Photobleaching (Use Antifade) WeakSignal->Photobleach Signal fades quickly? ConcHigh Decrease Concentration HighBg->ConcHigh Is [Stain] high? WashPoor Improve Washing Steps HighBg->WashPoor Washing insufficient? Autofluo Check Unstained Control HighBg->Autofluo Control is bright? Solved Problem Resolved ConcLow->Solved IncTimeLow->Solved Photobleach->Solved ConcHigh->Solved WashPoor->Solved Autofluo->Solved

Caption: Troubleshooting decision tree for common this compound staining issues.

References

Technical Support Center: Tinopal 5BM Staining in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tinopal 5BM for tissue sample staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for tissue staining?

This compound is a fluorescent whitening agent that absorbs ultraviolet (UV) light and emits blue light, a phenomenon known as fluorescence.[1][2] In tissue staining, it primarily binds to cellulose and callose in plant tissues, and can also be used as a non-specific counterstain in animal tissues to visualize overall morphology. Its fluorescence provides high contrast for imaging with a fluorescence microscope.

Q2: What are the excitation and emission wavelengths for this compound?

This compound absorbs UV light maximally between 340-360 nm and emits blue fluorescent light, with a peak emission typically between 430-436 nm.[2]

Q3: Is this compound photostable?

This compound is considered to have relatively high photostability compared to some other fluorescent whitening agents.[1] However, like all fluorophores, it is susceptible to photobleaching with prolonged exposure to excitation light.[3][4] It is recommended to minimize light exposure and use appropriate mounting media with anti-fade reagents to preserve the fluorescent signal.

Q4: Can this compound be used on both frozen and paraffin-embedded tissues?

Yes, this compound can be used on both frozen and paraffin-embedded tissue sections. However, proper sample preparation is crucial for optimal staining in both cases. For paraffin-embedded sections, complete deparaffinization is necessary to ensure the stain can penetrate the tissue.[5][6] For frozen sections, adequate fixation and removal of embedding media are important for even staining.[7]

Troubleshooting Guides

Poor this compound staining can manifest as weak or no fluorescence, high background staining, or uneven staining. Below are guides to address these common issues.

Issue 1: Weak or No Staining

If you are observing faint or no blue fluorescence in your tissue samples, consider the following causes and solutions.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Filter Set Ensure you are using the appropriate filter cube on your fluorescence microscope (e.g., DAPI or a custom filter set for UV excitation and blue emission).
Low Stain Concentration The concentration of this compound may be too low for your specific tissue type or thickness. The optimal concentration should be determined empirically, but typically ranges from 0.01% to 0.1% (w/v).[8]
Insufficient Incubation Time Staining time may be too short for the dye to adequately penetrate the tissue. Increase the incubation time in the this compound solution.
Incomplete Deparaffinization (for FFPE tissues) Residual paraffin wax can block the stain from accessing the tissue.[5][6] Ensure complete deparaffinization by using fresh xylene or a xylene substitute and adequate incubation times.
Poor Fixation Inadequate or improper fixation can alter tissue morphology and affect stain binding. Ensure tissues are thoroughly fixed with an appropriate fixative (e.g., 4% paraformaldehyde).
Photobleaching Excessive exposure to the excitation light source can cause the fluorophore to fade. Minimize light exposure by keeping the shutter closed when not actively observing and consider using an anti-fade mounting medium.[3]

Troubleshooting Workflow for Weak Staining

WeakStaining Start Weak or No Staining CheckFilters Verify Correct Microscope Filter Set Start->CheckFilters IncreaseConcentration Increase this compound Concentration CheckFilters->IncreaseConcentration Filters Correct IncreaseTime Increase Incubation Time IncreaseConcentration->IncreaseTime CheckDeparaffinization Ensure Complete Deparaffinization (FFPE) IncreaseTime->CheckDeparaffinization CheckFixation Review Fixation Protocol CheckDeparaffinization->CheckFixation MinimizePhotobleaching Implement Anti-Photobleaching Measures CheckFixation->MinimizePhotobleaching Result Improved Staining MinimizePhotobleaching->Result

Troubleshooting workflow for weak this compound staining.
Issue 2: High Background Staining

High background fluorescence can obscure the specific signal from your tissue. Here are potential reasons and how to address them.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Excessive Stain Concentration A high concentration of this compound can lead to non-specific binding and high background. Try decreasing the stain concentration.
Inadequate Rinsing Insufficient washing after staining will leave unbound dye on the tissue, contributing to background noise. Increase the number and duration of post-staining washes.
Autofluorescence Some tissues, particularly those with high amounts of collagen, elastin, or red blood cells, can exhibit natural fluorescence (autofluorescence). This can be addressed by pre-treating the tissue with a photobleaching agent or a chemical quencher like Sudan Black B.[9]
Non-specific Binding This compound can non-specifically bind to certain tissue components. Including a blocking step with a protein-based blocker (e.g., BSA) before staining may help reduce this.
Contaminated Reagents Ensure all buffers and solutions are fresh and free of contaminants that might fluoresce.

Troubleshooting Workflow for High Background

HighBackground Start High Background Staining DecreaseConcentration Decrease this compound Concentration Start->DecreaseConcentration IncreaseWashes Increase Post-Staining Washes DecreaseConcentration->IncreaseWashes AddressAutofluorescence Implement Autofluorescence Quenching IncreaseWashes->AddressAutofluorescence BlockingStep Introduce a Blocking Step AddressAutofluorescence->BlockingStep CheckReagents Verify Reagent Purity BlockingStep->CheckReagents Result Reduced Background CheckReagents->Result

Troubleshooting workflow for high background in this compound staining.
Issue 3: Uneven Staining

Patchy or inconsistent staining across the tissue section can lead to misinterpretation of results.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Removal of Embedding Medium For frozen sections, residual OCT or other embedding media can prevent even stain penetration.[7] Ensure thorough washing to remove all embedding compound before staining.
Tissue Folds or Wrinkles Folds in the tissue section can trap staining solution, leading to areas of intense fluorescence. Ensure tissue sections are flat on the slide.
Uneven Reagent Application Ensure the entire tissue section is completely covered with the this compound solution during incubation.
Tissue Drying During Staining Allowing the tissue to dry out at any point during the staining process can cause uneven staining and artifacts. Keep the tissue moist in a humidified chamber.
Poor Tissue Quality Poorly processed or sectioned tissue can lead to uneven staining. Ensure optimal tissue preparation from fixation to sectioning.

Troubleshooting Workflow for Uneven Staining

UnevenStaining Start Uneven Staining RemoveEmbeddingMedium Ensure Complete Removal of Embedding Medium (Frozen Sections) Start->RemoveEmbeddingMedium FlattenSections Check for and Flatten Tissue Folds RemoveEmbeddingMedium->FlattenSections EvenApplication Ensure Even Application of Staining Solution FlattenSections->EvenApplication PreventDrying Keep Tissue Hydrated Throughout EvenApplication->PreventDrying CheckTissueQuality Assess Tissue Processing and Sectioning PreventDrying->CheckTissueQuality Result Uniform Staining CheckTissueQuality->Result

Troubleshooting workflow for uneven this compound staining.

Experimental Protocols

General Protocol for this compound Staining of Frozen Tissue Sections
  • Sectioning: Cut frozen tissue sections at 5-10 µm thickness using a cryostat and mount on charged microscope slides.

  • Fixation: Fix the sections in cold 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the slides three times for 5 minutes each in Phosphate Buffered Saline (PBS).

  • Staining:

    • Prepare a 0.05% (w/v) stock solution of this compound in distilled water.

    • Dilute the stock solution 1:10 to 1:100 in PBS to achieve the desired working concentration (e.g., 0.005% to 0.0005%). The optimal concentration should be determined empirically.

    • Incubate the sections in the this compound working solution for 5-10 minutes at room temperature in the dark.

  • Washing: Wash the slides three times for 5 minutes each in PBS to remove unbound stain.

  • Mounting: Mount the coverslip using an aqueous mounting medium, preferably one containing an anti-fade reagent.

  • Imaging: Visualize the staining using a fluorescence microscope with a UV excitation filter and a blue emission filter.

General Protocol for this compound Staining of Paraffin-Embedded Tissue Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a substitute) two times for 5 minutes each.

    • Rehydrate through a graded series of ethanol: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).

    • Rinse in distilled water for 5 minutes.

  • Staining:

    • Prepare a 0.05% (w/v) stock solution of this compound in distilled water.

    • Dilute the stock solution 1:10 to 1:100 in PBS to achieve the desired working concentration.

    • Incubate the sections in the this compound working solution for 5-10 minutes at room temperature in the dark.

  • Washing: Wash the slides three times for 5 minutes each in PBS.

  • Mounting: Mount the coverslip using an aqueous mounting medium with an anti-fade reagent.

  • Imaging: Image the sections using a fluorescence microscope with appropriate filters.

Quantitative Data Summary

The following table provides a summary of concentration effects on the fluorescence of Tinopal CBS-X, a compound similar to this compound. This data can serve as a starting point for optimizing this compound concentrations.

Concentration (µg/mL)Relative Fluorescence IntensityNotes
0BaselineUnstained control.
10IncreasingFluorescence increases with concentration.[8]
20IncreasingContinued increase in fluorescence.[8]
40MaximumSaturation of staining is reached.[8]
100PlateauNo significant increase in fluorescence beyond this point.[8]

Note: The optimal concentration may vary depending on the tissue type, thickness, and the specific imaging setup. It is always recommended to perform a titration experiment to determine the best concentration for your particular application.

References

Improving signal-to-noise ratio in Tinopal 5BM imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Tinopal 5BM imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in imaging?

A1: this compound is a fluorescent whitening agent that absorbs ultraviolet (UV) light and emits blue light. In research, it is often used as a fluorescent stain for cell walls, particularly in fungi and plants, and as a tracer in environmental and biological studies due to its high photostability.

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: this compound and similar fluorescent whitening agents typically have a UV absorption maximum between 340 to 360 nm. For imaging, an excitation wavelength of around 350 nm and an emission detection wavelength of approximately 430 nm are commonly used.

Q3: Is this compound photostable?

A3: Yes, this compound is known for its high photostability compared to some other fluorescent whitening agents, making it suitable for applications that may require prolonged UV exposure. However, like all fluorophores, it can be susceptible to photodegradation with very high-intensity or prolonged light exposure.

Q4: Can I use this compound for live-cell imaging?

A4: While this compound is primarily used for staining fixed samples, its use in live-cell imaging may be possible but requires careful optimization to minimize potential toxicity and artifacts. It is crucial to use the lowest effective concentration and shortest possible exposure time.

Q5: How should I prepare a this compound staining solution?

A5: this compound is a water-soluble powder. To prepare a stock solution, dissolve the powder in distilled water or a buffer like PBS to a concentration of 1 mg/mL. This stock solution can then be further diluted to the desired working concentration for your specific application. It is recommended to filter the stock solution to remove any particulates.

Troubleshooting Guide

Q1: Why is my this compound signal weak?

A1: A weak signal can be caused by several factors:

  • Suboptimal Concentration: The concentration of this compound may be too low. Try increasing the concentration in a stepwise manner.

  • Insufficient Incubation Time: The staining time may not be long enough for the dye to penetrate the sample adequately. Increase the incubation time and observe the effect on signal intensity.

  • Incorrect Filter Set: Ensure that your microscope's filter set is appropriate for UV excitation and blue emission (e.g., DAPI filter set).

  • Photobleaching: Although photostable, excessive exposure to the excitation light can lead to signal loss. Reduce the exposure time or laser power and use a neutral density filter if necessary.

  • Sample Preparation: Issues with fixation or permeabilization could be hindering dye access to the target structures.

Q2: I'm observing high background fluorescence. How can I reduce it?

A2: High background can obscure your signal. Here are some ways to reduce it:

  • Optimize Dye Concentration: Using too high a concentration of this compound is a common cause of high background. Titrate the dye to find the lowest concentration that gives a good signal.

  • Thorough Washing: After staining, ensure you perform several washing steps with a suitable buffer (e.g., PBS) to remove unbound dye.

  • Choice of Mounting Medium: Use a mounting medium with low autofluorescence.

  • Imaging Medium: For live-cell imaging, consider using an optically clear buffered saline solution instead of a complete medium, which can contain fluorescent components.

  • Imaging Dish: Use glass-bottom dishes or slides, as plastic can be a source of background fluorescence.

  • Autofluorescence of the Sample: Your sample itself might have endogenous autofluorescence. It is important to image an unstained control sample to assess the level of autofluorescence.

Q3: My images show non-specific binding or artifacts. What can I do?

A3: Non-specific binding can lead to misleading results. Consider the following:

  • Reduce Dye Concentration: High concentrations can lead to aggregation and non-specific binding.

  • Improve Washing: Increase the number and duration of wash steps. Adding a small amount of a non-ionic detergent like Tween-20 to the wash buffer can sometimes help.

  • Blocking Step: For some samples, a blocking step with a protein solution like BSA before staining might reduce non-specific interactions.

  • Check for Precipitation: Ensure your this compound solution is properly dissolved and filtered. Precipitates can appear as bright artifacts in the image.

Quantitative Data

Table 1: Spectral Properties of this compound and Similar Compounds

PropertyValueSource(s)
Excitation Maximum~340-360 nm
Recommended Excitation350 nm
Emission Maximum~430 nm
Recommended Emission FilterBandpass filter centered around 430 nm

Table 2: Recommended Starting Parameters for this compound Staining

ParameterRecommended RangeNotes
Working Concentration 1 - 10 µg/mL (approx. 1.1 - 11 µM)Optimal concentration is application-dependent and should be determined empirically.
Incubation Time 5 - 30 minutesShorter times for surface staining, longer for deeper penetration.
Incubation Temperature Room Temperature
Wash Buffer PBS or similar buffered saline
Number of Washes 3 - 5 timesEach wash should be for 5-10 minutes.

Experimental Protocols

General Protocol for Staining Fixed Cells with this compound

This protocol provides a general guideline. Optimization of incubation times and concentrations is recommended for specific cell types and experimental conditions.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Distilled Water

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Mounting Medium with low autofluorescence

  • Glass-bottom dishes or slides

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1 mg/mL stock solution of this compound in distilled water.

    • Vortex until fully dissolved and filter through a 0.22 µm syringe filter.

    • Store the stock solution at 4°C, protected from light.

    • Dilute the stock solution in PBS to a working concentration of 1-10 µg/mL immediately before use.

  • Cell Culture and Fixation:

    • Culture cells on glass coverslips or in glass-bottom dishes.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If staining intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Incubate the fixed (and permeabilized) cells with the this compound working solution for 5-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three to five times with PBS for 5-10 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a low-autofluorescence mounting medium.

    • Image the samples using a fluorescence microscope equipped with a UV excitation source and a blue emission filter (e.g., a DAPI filter set).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis cell_culture Cell Culture on Glass-bottom Dish fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (Optional, e.g., Triton X-100) fixation->permeabilization staining Incubate with This compound Solution permeabilization->staining washing Wash to Remove Unbound Dye staining->washing mounting Mount Sample washing->mounting image_acquisition Image Acquisition (UV Excitation, Blue Emission) mounting->image_acquisition analysis Image Analysis (Signal-to-Noise Ratio) image_acquisition->analysis

Caption: Experimental workflow for this compound staining and imaging.

troubleshooting_guide start Start Troubleshooting issue What is the primary issue? start->issue weak_signal Weak Signal issue->weak_signal Weak Signal high_background High Background issue->high_background High Background artifacts Artifacts / Non-specific Binding issue->artifacts Artifacts ws1 Increase this compound Concentration weak_signal->ws1 ws2 Increase Incubation Time weak_signal->ws2 ws3 Check Microscope Filter Set weak_signal->ws3 ws4 Reduce Exposure to Excitation Light weak_signal->ws4 hb1 Decrease this compound Concentration high_background->hb1 hb2 Increase Number and Duration of Washes high_background->hb2 hb3 Use Low Autofluorescence Mounting Medium/Dish high_background->hb3 hb4 Image Unstained Control high_background->hb4 art1 Decrease this compound Concentration artifacts->art1 art2 Improve Washing Protocol artifacts->art2 art3 Filter Staining Solution artifacts->art3

Caption: Troubleshooting decision tree for common this compound imaging issues.

Correcting for Tinopal 5BM spectral overlap in multi-color imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in correcting for spectral overlap from Tinopal 5BM in multi-color imaging experiments.

Troubleshooting Guides

Issue: Bleed-through from this compound into the green channel (e.g., FITC, GFP).

Question: I am observing a signal in my green channel that co-localizes with my this compound staining. How can I confirm this is bleed-through and correct for it?

Answer:

Spectral bleed-through, also known as crosstalk, is a common issue when using multiple fluorophores with overlapping emission spectra.[1] this compound, with its broad blue emission, can often bleed into the detection window of green fluorophores like FITC and GFP.

1. Confirmation of Bleed-through:

To confirm that the signal in your green channel is indeed bleed-through from this compound, you will need to prepare and image single-stained control samples.

  • Control 1: this compound only. Stain your sample with only this compound and image in both the blue and green channels using the same acquisition settings as your multi-color experiment. Any signal detected in the green channel is bleed-through from this compound.

  • Control 2: Green fluorophore only. Stain a separate sample with only your green fluorophore (e.g., an antibody conjugated to FITC) and image in both the blue and green channels. This will show you the expected signal from your green dye.

  • Control 3: Unstained sample. Image an unstained sample to assess the level of autofluorescence in both channels.

2. Correction Methods:

There are two primary methods to correct for spectral bleed-through: Compensation and Spectral Unmixing .

  • Compensation: This is a post-acquisition correction method where the bleed-through from one channel is subtracted from another.[2][3] This is a relatively straightforward method suitable for moderate levels of spectral overlap.

  • Spectral Unmixing: This is a more advanced technique that separates the emission spectra of multiple fluorophores on a pixel-by-pixel basis.[4] It is particularly useful for fluorophores with highly overlapping spectra.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound and how do they overlap with other common fluorophores?

A1: this compound is a fluorescent whitening agent that absorbs UV light and emits in the blue region of the spectrum.[5] Its broad emission tail can overlap with the excitation and emission of several commonly used fluorophores, particularly those in the blue and green range. Below is a table summarizing the spectral properties of this compound and some potentially overlapping dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound ~350-360[6][7]~430-440
DAPI ~358[8]~461[8]
Hoechst 33342 ~350[9][10]~461[9][10]
FITC ~495[11][12]~519[11][12]
GFP (EGFP) ~488[13]~509

Q2: When should I use compensation versus spectral unmixing?

A2: The choice between compensation and spectral unmixing depends on the degree of spectral overlap and the capabilities of your imaging system.

  • Use Compensation when:

    • There is a moderate and predictable amount of bleed-through.

    • You are using a conventional fluorescence microscope with standard filter sets.

    • You need a quick and relatively simple correction method.

  • Use Spectral Unmixing when:

    • There is significant spectral overlap between your fluorophores.

    • You are using a confocal microscope with a spectral detector.

    • You need to accurately separate the signals from multiple, highly overlapping fluorophores.

Q3: Can I avoid spectral overlap from this compound altogether?

A3: While completely avoiding spectral overlap can be challenging, you can minimize it by:

  • Choosing fluorophores with narrower emission spectra.

  • Using sequential scanning on a confocal microscope. This involves exciting and detecting each fluorophore one at a time to prevent bleed-through during acquisition.[14]

  • Optimizing your filter sets. Use narrow bandpass emission filters to minimize the detection of unwanted fluorescence.

Experimental Protocols

Protocol 1: Correction for this compound Bleed-through using Compensation

This protocol outlines the steps for correcting the bleed-through of this compound into the green (e.g., FITC) channel using a post-acquisition compensation method.

1. Acquire Control Images: a. Prepare three slide samples: one stained only with this compound, one stained only with your green fluorophore (e.g., FITC-conjugated antibody), and one unstained sample. b. On your fluorescence microscope, determine the optimal acquisition settings (exposure time, gain) for your multi-color experiment using a dually stained sample. c. Crucially, use these identical acquisition settings to capture images of your single-stained this compound control in both the blue and green channels.

2. Calculate the Compensation Coefficient: a. Open the image of the this compound control taken in the green channel. b. In your image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity in a region of positive staining. c. Open the image of the this compound control taken in the blue channel and measure the mean fluorescence intensity in the same corresponding region. d. The compensation coefficient is the ratio of the intensity in the green channel to the intensity in the blue channel. Compensation Coefficient = (Mean Intensity in Green Channel) / (Mean Intensity in Blue Channel)

3. Apply Compensation to Your Experimental Image: a. Open your multi-color image that contains both this compound and the green fluorophore. b. Using the image calculator function in your software, subtract the bleed-through from the green channel: Corrected Green Channel = Original Green Channel - (Compensation Coefficient * Blue Channel)

Protocol 2: Correction for this compound Bleed-through using Spectral Unmixing

This protocol provides a general workflow for spectral unmixing to separate the signals of this compound and a green fluorophore (e.g., GFP). This procedure requires a confocal microscope with a spectral detector.

1. Prepare Reference Spectra Samples: a. Prepare two samples: one containing only this compound and another expressing only your green fluorophore (e.g., GFP-tagged protein). An unstained sample is also recommended to create a reference for autofluorescence.

2. Acquire Reference Spectra: a. On the confocal microscope, find a representative area of your this compound-only sample. b. Using the spectral detector, acquire a lambda stack (a series of images at different emission wavelengths) across the entire emission range of this compound. c. From this lambda stack, generate the reference emission spectrum for this compound. d. Repeat steps 2b and 2c for the GFP-only sample and the unstained sample to obtain their respective reference spectra.

3. Acquire a Lambda Stack of Your Experimental Sample: a. For your dually labeled experimental sample, acquire a lambda stack using the same settings as for your reference spectra.

4. Perform Linear Unmixing: a. In the microscope's software, open the linear unmixing function. b. Load the acquired lambda stack from your experimental sample. c. Import the reference spectra for this compound, GFP, and autofluorescence. d. The software will then use an algorithm to calculate the contribution of each fluorophore to the total signal in every pixel, generating separate, unmixed images for each channel.

Visualizations

Compensation_Workflow cluster_acquisition Image Acquisition cluster_analysis Image Analysis cluster_output Output acq_dual Acquire Dual-Stained Image (this compound + Green Fluorophore) apply_comp Apply Compensation to Dual-Stained Image acq_dual->apply_comp acq_tino Acquire this compound Control (Blue & Green Channels) calc_coeff Calculate Compensation Coefficient from this compound Control acq_tino->calc_coeff acq_green Acquire Green Fluorophore Control calc_coeff->apply_comp corrected_img Corrected Green Channel Image apply_comp->corrected_img

Caption: Workflow for compensation-based correction of spectral bleed-through.

Spectral_Unmixing_Workflow cluster_prep Sample Preparation & Reference Spectra Acquisition cluster_exp_acq Experimental Image Acquisition cluster_unmix Linear Unmixing cluster_output Output prep_tino Acquire Reference Spectrum (this compound only) unmix_proc Perform Linear Unmixing using Reference Spectra prep_tino->unmix_proc prep_green Acquire Reference Spectrum (Green Fluorophore only) prep_green->unmix_proc prep_auto Acquire Reference Spectrum (Autofluorescence) prep_auto->unmix_proc acq_lambda Acquire Lambda Stack of Dual-Stained Sample acq_lambda->unmix_proc unmixed_tino Unmixed this compound Image unmix_proc->unmixed_tino unmixed_green Unmixed Green Fluorophore Image unmix_proc->unmixed_green

Caption: Workflow for spectral unmixing to separate overlapping fluorophores.

References

Technical Support Center: Managing Tinopal 5BM in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing Tinopal 5BM in aqueous solutions and preventing precipitation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a fluorescent whitening agent, chemically classified as a stilbene derivative. In research, its strong ultraviolet (UV) absorption and blue light emission properties make it a valuable fluorescent probe for various applications, including cell biology and as a tracer in environmental studies.

Q2: What are the primary causes of this compound precipitation in aqueous solutions?

Precipitation of this compound can be triggered by several factors:

  • Low Temperature: Solubility of this compound in water is temperature-dependent. Lower temperatures can significantly reduce its solubility, leading to precipitation.

  • Low pH: this compound is more soluble in alkaline conditions. Acidic or even neutral pH can decrease its solubility.

  • High Concentration: Exceeding the solubility limit of this compound in a given solvent and at a specific temperature will cause it to precipitate.

  • Presence of Divalent and Trivalent Cations: Metal ions can interact with this compound, leading to the formation of insoluble salts.

  • High Salt Concentrations: While not extensively documented for this compound, high concentrations of certain salts in buffer solutions can lead to "salting out," where the solubility of the compound is reduced.

Q3: What is the solubility of this compound in water?

The solubility of this compound (also known as Fluorescent Brightener 28) in water is approximately 2 g/L at 20°C.[1] However, this can be influenced by the factors mentioned above.

Q4: How does temperature affect the solubility of this compound?

The solubility of stilbene-based fluorescent whitening agents like this compound generally increases with temperature. For a similar compound, Disodium 4,4'-bis(2-sulfostyryl)biphenyl (Tinopal CBS-X), the solubility in water increases significantly with a rise in temperature.

Troubleshooting Guide

Issue 1: this compound has precipitated out of my aqueous solution.
  • Immediate Action:

    • Warm the solution: Gently warm the solution in a water bath. For many stilbene-based compounds, solubility increases with temperature.

    • Agitate the solution: Continuous stirring or vortexing while warming can help redissolve the precipitate.

  • Preventative Measures:

    • Prepare fresh solutions: Prepare this compound solutions fresh for each experiment to avoid precipitation over time.

    • Store solutions appropriately: If storage is necessary, store stock solutions at room temperature or slightly elevated temperatures, protected from light. Avoid refrigeration or freezing of aqueous solutions.

    • Use pre-warmed solvents: When preparing solutions, use a solvent that has been pre-warmed to the desired final experimental temperature.

Issue 2: My this compound solution is cloudy or forms a precipitate when added to my buffer.
  • Possible Cause 1: pH of the buffer.

    • Troubleshooting: Measure the pH of your final solution. If it is neutral or acidic, this is a likely cause. This compound is more soluble at a higher pH.

    • Solution:

      • Adjust the pH of your buffer to a more alkaline range (pH 8-9), if your experimental conditions permit.

      • Consider preparing the this compound stock solution in a slightly alkaline buffer (e.g., 10 mM Tris, pH 8.5).

  • Possible Cause 2: Presence of incompatible salts or cations in the buffer.

    • Troubleshooting: Review the composition of your buffer. Buffers containing high concentrations of divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) are more likely to cause precipitation.

    • Solution:

      • If possible, substitute the buffer with one that does not contain high concentrations of these cations.

      • Consider adding a chelating agent, such as EDTA, to your buffer to sequester any contaminating metal ions.

Data Presentation

Table 1: Solubility of this compound and a Related Compound in Water

CompoundSynonymCAS NumberSolventTemperature (°C)Solubility
This compoundFluorescent Brightener 284193-55-9Water202 g/L
Disodium 4,4'-bis(2-sulfostyryl)biphenylTinopal CBS-X27344-41-8Water2525 g/L
Disodium 4,4'-bis(2-sulfostyryl)biphenylTinopal CBS-X27344-41-8Water95300 g/L

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound (1 mg/mL)
  • Materials:

    • This compound powder

    • High-purity deionized water

    • 1 M NaOH solution

    • Magnetic stirrer and stir bar

    • Calibrated pH meter

  • Procedure:

    • Weigh out 10 mg of this compound powder.

    • Add the powder to 8 mL of deionized water in a clean glass beaker with a magnetic stir bar.

    • Begin stirring the solution. You may observe that the powder does not fully dissolve and the solution appears cloudy.

    • While stirring, slowly add the 1 M NaOH solution dropwise to the suspension.

    • Monitor the pH of the solution. Continue adding NaOH until the this compound is fully dissolved and the pH of the solution is between 8.0 and 9.0.

    • Once fully dissolved, transfer the solution to a 10 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Bring the final volume to 10 mL with deionized water.

    • Store the stock solution in a light-protected container at room temperature.

Protocol 2: Troubleshooting Precipitation in a Buffered Experimental Solution
  • Initial Observation: Precipitation is observed after adding this compound stock solution to the experimental buffer.

  • Step 1: Check the pH.

    • Measure the pH of the final experimental solution.

    • If the pH is below 7.5, adjust the pH of the stock buffer to a more alkaline value (e.g., pH 8.0-8.5) before adding the this compound, provided this does not interfere with the experiment.

  • Step 2: Investigate Cation Interference.

    • Prepare a small test sample of the experimental buffer.

    • Add a small amount of a chelating agent (e.g., 1 mM EDTA).

    • Add the this compound stock solution to this EDTA-containing buffer.

    • If no precipitation occurs, it is likely that divalent or trivalent cations in the buffer were the cause. Incorporate the chelating agent into your experimental protocol.

  • Step 3: Evaluate Temperature Effects.

    • If the experiment is being conducted at a low temperature (e.g., 4°C), the solubility of this compound may be exceeded.

    • Attempt to dissolve a smaller concentration of this compound in the cold buffer.

    • If possible, run a control at room temperature to confirm if temperature is the primary factor.

Visualizations

Tinopal_Precipitation_Troubleshooting start Precipitation Observed check_ph Check pH of Solution start->check_ph check_cations Investigate Cation Interference check_ph->check_cations pH is alkaline adjust_ph Adjust pH to Alkaline check_ph->adjust_ph pH is acidic/neutral check_temp Evaluate Temperature check_cations->check_temp No precipitation in test add_chelator Add Chelating Agent (e.g., EDTA) check_cations->add_chelator Precipitation in test buffer increase_temp Increase Solution Temperature check_temp->increase_temp Experiment at low temp resolved Precipitation Resolved adjust_ph->resolved add_chelator->resolved increase_temp->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Tinopal_Solubility_Factors solubility This compound Solubility increase_sol Factors Increasing Solubility solubility->increase_sol decrease_sol Factors Decreasing Solubility solubility->decrease_sol temp_up Increased Temperature increase_sol->temp_up ph_up Increased pH (Alkaline) increase_sol->ph_up temp_down Decreased Temperature decrease_sol->temp_down ph_down Decreased pH (Acidic/Neutral) decrease_sol->ph_down cations Presence of Divalent/ Trivalent Cations decrease_sol->cations high_conc High Concentration decrease_sol->high_conc

Caption: Factors influencing this compound solubility in aqueous solutions.

References

Technical Support Center: Minimizing Autofluorescence Caused by Tinopal 5BM

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize autofluorescence originating from Tinopal 5BM contamination in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause autofluorescence?

A1: this compound is a fluorescent whitening agent, also known as an optical brightening agent. These compounds are designed to absorb ultraviolet (UV) light and re-emit it as visible blue light, which makes materials appear whiter and brighter. In fluorescence microscopy, this property results in strong background fluorescence, or autofluorescence, which can obscure the signal from your specific fluorescent probes. This compound and similar compounds have a broad absorption in the UV range, typically between 340 nm and 360 nm, and emit blue light around 430-440 nm.[1][2]

Q2: How can this compound contaminate my experiments?

A2: this compound is commonly found in laboratory detergents used for cleaning glassware, as well as in paper products and textiles. Contamination can occur through:

  • Improperly rinsed glassware: Residual detergent on slides, coverslips, or other glassware can introduce this compound into your samples.

  • Contaminated reagents: Solutions prepared with contaminated water or stored in improperly cleaned containers can be a source.

  • Environmental contamination: Dust from paper towels or lab coats containing optical brighteners can settle on samples.

Q3: What are the spectral characteristics of this compound that I should be aware of?

A3: Understanding the excitation and emission spectra of this compound is key to mitigating its interference. While the exact peaks can vary slightly, the general spectral properties are summarized below.

ParameterWavelength Range
Excitation Maximum ~349-350 nm[2][3]
Emission Maximum ~430-435 nm[2][3][4]

This means that this compound is most efficiently excited by UV and near-UV light and will emit a strong signal in the blue channel of your microscope.

Troubleshooting Guide: Filter Selection and Mitigation Strategies

If you suspect this compound contamination is causing high background autofluorescence, follow these troubleshooting steps.

Step 1: Confirm the Source of Autofluorescence

Before adjusting your imaging parameters, confirm that the autofluorescence is consistent with this compound.

Experimental Protocol: Unstained Control Imaging

  • Prepare a blank slide: Use a clean slide and coverslip from the same batches as your experimental samples.

  • Mounting: Mount the slide with the same mounting medium used in your experiments. If you suspect aqueous reagents are contaminated, place a drop of the suspect buffer on the slide before coverslipping.

  • Image Acquisition:

    • Excite the slide with UV light (e.g., a DAPI filter set, ~350/50x).

    • Observe the emission in the blue channel (~460/50m).

  • Analysis: A strong, diffuse blue fluorescence across the slide is indicative of contamination from glassware, mounting media, or immersion oil. If the fluorescence is particulate, it may be from contaminated dust.

Step 2: Select an Optimal Filter Set to Minimize this compound Signal

The primary strategy for dealing with this compound autofluorescence is to use filter sets that avoid its excitation and emission wavelengths.

Recommended Filter Selection Strategy:

  • Avoid UV/DAPI Excitation for Blue Fluorophores: Since this compound is strongly excited by the wavelengths used for DAPI, avoid using fluorophores that are also excited in this range and emit in the blue spectrum if you suspect contamination.

  • Utilize Narrowband Emission Filters: A standard DAPI filter often has a wide emission filter that will capture the strong blue emission from this compound. A narrowband emission filter can help to isolate the signal from your specific probe if its emission peak is sufficiently separated from Tinopal's peak at ~430 nm.

  • Shift to Longer Wavelength Fluorophores: The most effective strategy is to use fluorophores that are excited and emit at longer wavelengths (green, red, far-red), as this compound is not significantly excited by these wavelengths.

Filter Set Recommendations:

Fluorophore (Example)Recommended Excitation Filter (nm)Recommended Emission Filter (nm)Rationale
DAPI (if necessary) 377/50447/60A longer wavelength excitation for DAPI reduces this compound excitation.
GFP / FITC 470/40525/50Excitation is well outside the this compound absorption range.
RFP / TRITC 545/25605/70Well separated from this compound excitation and emission.
Cy5 / Alexa Fluor 647 620/60700/75Far-red fluorophores are ideal for avoiding most sources of autofluorescence, including this compound.
Step 3: Implement Contamination Prevention Protocols

Methodology for Glassware Cleaning:

  • Detergent Selection: Use detergents specifically designed for laboratory and optical applications that are free of fluorescent whitening agents.

  • Thorough Rinsing:

    • After washing with detergent, rinse glassware extensively with tap water.

    • Follow with at least three to five rinses with deionized or distilled water.

  • Acid Washing (for persistent contamination): For critical applications, soak glassware in an acid bath (e.g., 1% HCl) for several hours, followed by extensive rinsing with deionized water.

  • Drying and Storage: Dry glassware in an oven or a dust-free environment. Store in a sealed, clean cabinet to prevent contamination from airborne particles.

Visualizing the Problem and Solution

The following diagrams illustrate the principles of autofluorescence from this compound and the strategy for filter selection.

cluster_0 Problem: Spectral Overlap UV_Excitation UV Excitation (~350 nm) Tinopal_5BM This compound Contamination UV_Excitation->Tinopal_5BM Excites DAPI DAPI Stain UV_Excitation->DAPI Excites Blue_Emission Blue Emission (~430-460 nm) Tinopal_5BM->Blue_Emission Emits (Autofluorescence) DAPI->Blue_Emission Emits (Signal)

Caption: Spectral overlap of this compound and DAPI.

cluster_1 Solution: Shifting to Longer Wavelengths Green_Excitation Green Excitation (~470 nm) Tinopal_5BM This compound (Not Excited) Green_Excitation->Tinopal_5BM No significant excitation GFP GFP Stain Green_Excitation->GFP Excites Green_Emission Green Emission (~525 nm) GFP->Green_Emission Emits (Signal)

Caption: Avoiding autofluorescence by using longer wavelengths.

References

Validation & Comparative

A Head-to-Head Comparison of Tinopal 5BM and Calcofluor White for Chitin Staining in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate visualization of chitin is crucial for a wide range of applications, from antifungal drug development to studies in developmental biology and ecology. Two of the most commonly employed fluorescent stains for this purpose are Tinopal 5BM and Calcofluor White. This guide provides an objective comparison of their performance, supported by available data, to aid in the selection of the optimal reagent for your specific research needs.

Performance at a Glance: A Quantitative Comparison

While direct head-to-head studies quantifying the fluorescence efficiency of this compound and Calcofluor White specifically for chitin staining are limited in the readily available scientific literature, a comparison of their key properties can be formulated based on existing data for fluorescent whitening agents.

PropertyThis compound (this compound-GX)Calcofluor White M2RSource(s)
Chemical Class Stilbene derivative (cyanuric chloride/diaminostilbene type)Stilbene derivative[1]
UV Absorption Max. 340-360 nm~347 nm[2][3]
Excitation Wavelength (recommended) ~365 nm~355 nm[1][4]
Emission Wavelength Blue fluorescent lightBright green to blue (depending on filters)[2][4][5]
Fluorescence Efficiency Reported to have a lower fluorescence efficiency than Tinopal CBS-X.Generally considered a bright and effective chitin stain.[1]
Binding Specificity Binds to cellulose and chitin.Binds non-specifically to cellulose and chitin.[3][4][3][4]
Solubility Soluble in water.Soluble in water.[6][7]

Mechanism of Action: A Physical Interaction

Both this compound and Calcofluor White are fluorescent whitening agents that function by absorbing ultraviolet light and emitting it in the blue region of the visible spectrum. Their mechanism of staining chitin is based on a non-covalent, physical interaction. These molecules intercalate with the β-1,4-linked N-acetylglucosamine polymer chains of chitin, leading to their fluorescence upon excitation with UV light. This binding is not based on a specific signaling pathway but rather on the affinity of the dye for the polysaccharide structure.

cluster_binding Chitin Staining Principle Stain Fluorescent Stain (this compound or Calcofluor White) Stained_Chitin Stained Chitin Complex Stain->Stained_Chitin Binds to Chitin Chitin Polymer (β-1,4-linked N-acetylglucosamine) Chitin->Stained_Chitin Fluorescence Visible Blue-Green Fluorescence Stained_Chitin->Fluorescence Emits UV_Light UV Light Excitation UV_Light->Stained_Chitin Excites

Caption: Logical relationship of chitin staining.

Experimental Protocols

Detailed methodologies for chitin staining using Calcofluor White are well-established. While a specific, peer-reviewed protocol for this compound in chitin staining is not as commonly documented, a general procedure for fluorescent brighteners can be adapted.

Calcofluor White M2R Staining Protocol

This protocol is adapted from standard procedures for fungal and yeast staining.[3][4][8]

Reagents:

  • Calcofluor White M2R solution (1 g/L in water)

  • 10% Potassium Hydroxide (KOH) (optional, for clearing specimens)

  • Phosphate Buffered Saline (PBS) or distilled water for washing

Procedure:

  • Sample Preparation: Place the specimen (e.g., fungal culture, tissue section, or cell suspension) on a clean microscope slide. For cell suspensions, a thin smear is recommended.

  • Clearing (Optional): For tissue specimens, add one drop of 10% KOH to the slide and let it sit for a few minutes to clear the host material.

  • Staining: Add one drop of the Calcofluor White M2R staining solution to the specimen.

  • Incubation: Cover the specimen with a coverslip and allow it to stand for 1-10 minutes at room temperature.[4][9]

  • Observation: Examine the slide under a fluorescence microscope with a UV light source. The recommended excitation is approximately 355 nm, with emission detection in the blue to green range (around 440 nm).[4][9]

Proposed this compound Staining Protocol

This protocol is a generalized procedure based on the properties of stilbene-based fluorescent whitening agents. Optimization for specific sample types is recommended.

Reagents:

  • This compound solution (concentration to be optimized, e.g., 0.1% w/v in water)

  • 10% Potassium Hydroxide (KOH) (optional)

  • Distilled water or appropriate buffer for washing

Procedure:

  • Sample Preparation: Prepare the sample on a clean microscope slide as described for Calcofluor White.

  • Clearing (Optional): Apply 10% KOH if necessary for tissue samples.

  • Staining: Add a drop of the this compound solution to the sample.

  • Incubation: Cover with a coverslip and incubate for 5-15 minutes at room temperature. Incubation times may require optimization.

  • Washing (Optional): Gently wash with distilled water or buffer to remove excess stain and reduce background fluorescence.

  • Observation: Use a fluorescence microscope with a UV excitation filter (around 365 nm) and a blue emission filter.

cluster_workflow Chitin Staining Experimental Workflow start Start prep Sample Preparation (on microscope slide) start->prep clear Clearing with 10% KOH (Optional, for tissues) prep->clear stain Add Staining Solution (Calcofluor White or this compound) prep->stain Directly for non-tissue samples clear->stain incubate Incubate (1-15 minutes) stain->incubate observe Fluorescence Microscopy (UV Excitation) incubate->observe end End observe->end

Caption: Generalized experimental workflow for chitin staining.

Concluding Remarks

Calcofluor White M2R is a well-documented and widely used stain for chitin, with established protocols and predictable performance. This compound, while also a fluorescent brightener with the potential for chitin staining, has less specific documentation for this application in the scientific literature. For researchers requiring a reliable and validated method, Calcofluor White M2R is the recommended choice. However, for those in a position to optimize staining protocols, this compound may present a viable alternative, particularly in applications where its specific spectral properties could be advantageous. As with any experimental technique, empirical validation for the specific organism and application is paramount to achieving optimal results.

References

Tinopal 5BM: A Critical Evaluation as a Reliable Environmental Tracer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The identification and tracking of water movement and contamination sources are critical in environmental science and hydrogeology. Fluorescent tracers have emerged as indispensable tools for these investigations due to their high detectability at low concentrations. Among the various tracers available, Tinopal 5BM, an optical brightener, has garnered attention for its application in hydrological and environmental studies. This guide provides an objective comparison of this compound's performance against other commonly used environmental tracers, supported by experimental data, to assist researchers in selecting the most appropriate tracer for their specific needs.

Performance Comparison of Environmental Tracers

The efficacy of an environmental tracer is determined by several key parameters, including its fluorescence properties, interaction with the subsurface environment (sorption), and stability under various environmental conditions. Below is a comparative summary of this compound and two other commonly used tracers: Tinopal CBS-X (another optical brightener) and eosin Y (a fluorescent dye).

PropertyThis compound-GXTinopal CBS-XEosin Y
Tracer Type Optical Brightener (diaminostilbene derivative)Optical Brightener (distyrylbiphenyl derivative)Xanthene Dye
Solid-Water Distribution Coefficient (Kd) (cm3/g) 0.78[1]0.26[1]0.024[1]
Solubility in Water 1.5% at 50°CHigh (2.5% at 25°C, 30% at 95°C)High
Fluorescence Efficiency Lower than Tinopal CBS-XHighHigh
Photostability Stilbene-based brighteners are known to undergo photodegradation[2][3].Stilbene-based brighteners are known to undergo photodegradation[2][3].Generally considered to have moderate photostability.
Detection Limit Less than 1 ppb equivalent with polyethersulfone filters[1].Reportedly low, but specific values vary.Low, detectable at ppb levels.
*In a low organic carbon content glacial outwash sand.

Key Insights from the Data:

  • Sorption: this compound-GX exhibits a higher solid-water distribution coefficient (Kd) compared to Tinopal CBS-X and eosin Y in sandy soil with low organic carbon[1]. This indicates a greater tendency for this compound-GX to adsorb to soil particles, which can retard its movement relative to water flow. Eosin Y, with the lowest Kd, is the most conservative of the three in this specific soil type, meaning it moves more readily with the water.

  • Solubility and Fluorescence: While Tinopal CBS-X boasts high solubility and fluorescence efficiency, this compound-GX has lower solubility and fluorescence efficiency[1]. This could impact the required dosage and the sensitivity of detection.

  • Detection: All three tracers can be detected at low concentrations. For optical brighteners like this compound, techniques using polyethersulfone filter media can enhance detection and reduce interference from naturally occurring organic matter, achieving detection limits below 1 ppb[1].

Experimental Protocols

Accurate and reliable tracer studies hinge on robust experimental protocols. The following sections detail the methodologies for sample collection and analysis of optical brighteners like this compound.

Sample Collection and Preparation
  • Water Sampling: Collect water samples from the desired monitoring points in clean, amber glass bottles to minimize photodegradation.

  • Concentration with Polyethersulfone Filters: To overcome the interference from natural organic compounds and to concentrate the tracer, pass a known volume of the water sample through a polyethersulfone filter. These filters selectively adsorb optical brighteners[1].

  • Elution (if necessary): If direct analysis of the filter is not possible, the adsorbed tracer can be eluted using a suitable solvent.

Fluorometric Analysis

Spectrofluorometry is the primary method for detecting and quantifying fluorescent tracers.

  • Instrumentation: A spectrofluorometer capable of synchronous scanning is recommended to distinguish the fluorescence signal of the tracer from background fluorescence[1].

  • Direct Measurement of Water Samples:

    • Calibrate the fluorometer using a series of standard solutions of the tracer.

    • Measure the fluorescence of the collected water samples.

    • Challenge: This method is susceptible to interference from naturally fluorescent organic matter, which can lead to false positives[1].

  • Analysis of Polyethersulfone Filters:

    • Analyze the filter medium directly as a solid sample in the spectrofluorometer.

    • This method significantly reduces interference from dissolved organic compounds[1].

  • Synchronous Scanning: By scanning both the excitation and emission wavelengths simultaneously with a constant wavelength difference, it is possible to enhance the spectral resolution and better differentiate the tracer's fluorescence peak from the broad fluorescence of natural organic matter[1].

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the detection and validation of this compound as an environmental tracer in water samples.

G Experimental Workflow for this compound Detection cluster_sample Sample Collection & Preparation cluster_analysis Fluorometric Analysis cluster_data Data Interpretation cluster_result Conclusion A Water Sample Collection B Filter through Polyethersulfone Membrane A->B C Direct Fluorometry of Filtrate B->C D Solid-Phase Fluorometry of Filter B->D F Fluorescence Detected? C->F E Synchronous Scanning D->E D->F H Characteristic Spectrum? E->H Provides Spectral Confirmation G Signal Above Background? F->G Yes J This compound Negative F->J No G->H Yes G->J No I This compound Positive H->I Yes H->J No

Caption: Workflow for this compound detection in water samples.

Signaling Pathways and Logical Relationships

The choice of an appropriate environmental tracer involves considering the trade-offs between different tracer properties and how they align with the specific objectives of the study. The following diagram illustrates the logical relationships influencing tracer selection.

G Logical Relationships in Tracer Selection cluster_objective Study Objective cluster_properties Tracer Properties cluster_tracer Tracer Choice A Conservative Tracing (Water Flow Path) C Low Sorption (Low Kd) A->C B Retardation Studies (Contaminant Transport) D Moderate to High Sorption (High Kd) B->D F Eosin Y C->F H Tinopal CBS-X C->H G This compound D->G E High Fluorescence & Stability E->F E->G E->H

Caption: Factors influencing environmental tracer selection.

Conclusion

This compound can be a valuable tool for environmental tracing, particularly in studies where some degree of tracer retardation is desirable to mimic the transport of certain contaminants. Its distinct fluorescent properties allow for sensitive detection. However, its higher sorption tendency compared to tracers like eosin Y must be carefully considered in the experimental design and data interpretation, as it will not behave as a conservative tracer of water flow in many subsurface environments. The choice between this compound and other alternatives like Tinopal CBS-X will depend on the specific requirements of the study, including the desired level of tracer-matrix interaction and the analytical capabilities available. For conservative tracing applications, a tracer with a lower Kd, such as eosin Y, would be more appropriate. As with any tracer study, preliminary laboratory and field tests are recommended to validate the chosen tracer's behavior under site-specific conditions.

References

Comparative Guide to the Cytotoxicity of Tinopal 5BM for In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity of Tinopal 5BM, a stilbene-based fluorescent whitening agent, for both laboratory (in vitro) and whole-organism (in vivo) studies. Due to a scarcity of publicly available quantitative in vitro cytotoxicity data for this compound, this document summarizes the existing in vivo toxicological information and presents a comparison with available data on alternative fluorescent whitening agents.

Executive Summary

In Vivo Toxicity of this compound

Long-term studies in rats and dogs have indicated a low level of toxicity for this compound. No adverse effects were observed in rats fed daily dietary levels of 40, 200, or 1000 parts per million (ppm) for two years, nor in dogs at dietary levels of 2000 ppm over the same period.[1] Additionally, this compound has demonstrated low oral toxicity and was not found to be mutagenic in multiple in vivo test systems.[1]

Table 1: Summary of In Vivo Toxicity Studies on this compound

Test SystemDurationDosage LevelsObserved EffectsReference
Rat (oral)2 years40, 200, 1000 ppmNo adverse effects[1]
Dog (oral)2 years2000 ppmNo adverse effects[1]
VariousAcute/SubacuteNot specifiedLow oral toxicity[1]
In vivo mutagenicity assaysNot specifiedNot specifiedNot mutagenic[1]

Experimental Protocols: In Vivo Oral Toxicity Study

A standard protocol for a 90-day repeated dose oral toxicity study in rodents, following OECD Guideline 408, is outlined below. This provides a framework for the type of study that has been conducted on this compound.

Objective: To determine the potential adverse effects of a substance administered orally in repeated doses over 90 days.

Test Animals: Typically, Sprague-Dawley rats are used, with an equal number of males and females in each group.

Methodology:

  • Acclimatization: Animals are acclimated to the laboratory conditions for at least one week.

  • Group Allocation: Animals are randomly assigned to a control group and at least three treatment groups.

  • Dose Administration: The test substance is administered daily by oral gavage at various dose levels. A vehicle control group receives the vehicle (e.g., water or corn oil) only.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: Blood and urine samples are collected at the end of the study for hematological and biochemical analysis.

  • Necropsy and Histopathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination.

G cluster_pre Pre-Study cluster_study 90-Day Study cluster_post Post-Study Analysis Acclimatization Acclimatization Group Allocation Group Allocation Acclimatization->Group Allocation Daily Dosing Daily Dosing Group Allocation->Daily Dosing Daily Observations Daily Observations Daily Dosing->Daily Observations Weekly Measurements Weekly Measurements Daily Dosing->Weekly Measurements Clinical Pathology Clinical Pathology Weekly Measurements->Clinical Pathology Necropsy & Histopathology Necropsy & Histopathology Clinical Pathology->Necropsy & Histopathology

Caption: Workflow for a 90-day repeated dose oral toxicity study.

In Vitro Cytotoxicity: A Comparative Perspective

One alternative, Calcofluor White M2R , has been studied more for its utility as a fluorescent stain to differentiate between living and dead cells rather than for its cytotoxic potential. Studies indicate that at the low concentrations used for staining (0.01% to 0.03%), it is nontoxic.[2]

Another class of optical brighteners, including DAST, FB-71, and FB-28 , were evaluated for their toxic effects on the nematode C. elegans. While not a direct measure of cytotoxicity in human cells, this study provides insights into the potential biological effects of these compounds.[3]

Table 2: Comparative Cytotoxicity Data for Alternative Fluorescent Whitening Agents

CompoundTest SystemEndpointResultReference
Calcofluor White M2RVarious animal and plant cellsStaining for viabilityNontoxic at 0.01% - 0.03%[2]
DAST, FB-71, FB-28C. elegansLethality, growth, locomotion, reproductionInhibition of growth, locomotion, and reproduction observed[3]

Experimental Protocols: In Vitro Cytotoxicity Assays

Standardized assays are used to determine the cytotoxic potential of a compound on cultured cells. The following are detailed protocols for common assays that would be suitable for evaluating this compound and its alternatives.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: Experimental workflow of the MTT cytotoxicity assay.

LDH (Lactate Dehydrogenase) Assay

Principle: This assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane. The amount of LDH in the culture medium is proportional to the number of dead cells.

Methodology:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

  • Incubation: Incubate the mixture at room temperature, protected from light.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and determine the IC50 value.

Signaling Pathways in Cytotoxicity

The specific signaling pathways affected by this compound and other fluorescent whitening agents are not well-elucidated in publicly available literature. However, cytotoxic compounds can induce cell death through various mechanisms, including apoptosis and necrosis.

Apoptosis (Programmed Cell Death): A highly regulated process involving a cascade of caspase enzymes. Key events include cell shrinkage, membrane blebbing, and DNA fragmentation.

Necrosis (Uncontrolled Cell Death): Occurs as a result of acute cellular injury and is characterized by cell swelling, membrane rupture, and release of intracellular contents, leading to inflammation.

G cluster_apoptosis Apoptosis cluster_necrosis Necrosis Cytotoxic Agent Cytotoxic Agent Caspase Activation Caspase Activation Cytotoxic Agent->Caspase Activation Membrane Damage Membrane Damage Cytotoxic Agent->Membrane Damage DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Cell Shrinkage Cell Shrinkage Caspase Activation->Cell Shrinkage Cell Swelling Cell Swelling Membrane Damage->Cell Swelling Inflammation Inflammation Cell Swelling->Inflammation

Caption: Simplified overview of apoptosis and necrosis pathways.

Conclusion

The available in vivo data suggests that this compound has a low toxicity profile. However, the lack of robust in vitro cytotoxicity data, particularly IC50 values on human cell lines, represents a significant knowledge gap. For researchers considering the use of this compound in biological systems, it is crucial to be aware of this limitation. The provided experimental protocols for standard cytotoxicity assays can serve as a foundation for generating such data. When selecting a fluorescent whitening agent for research or product development, a thorough evaluation of the available toxicological data for all potential candidates is recommended. Further studies are warranted to quantitatively assess the in vitro cytotoxicity of this compound and to enable a more direct and comprehensive comparison with its alternatives.

References

Quantitative comparison of Tinopal 5BM and DAPI for nuclear staining

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise visualization of cellular nuclei is a cornerstone of many experimental workflows. The choice of fluorescent stain is critical for obtaining accurate and quantifiable data. This guide provides a detailed, data-driven comparison of two blue-emitting nuclear stains: the well-established 4′,6-diamidino-2-phenylindole (DAPI) and the fluorescent whitening agent Tinopal 5BM.

While DAPI is a household name in fluorescence microscopy for its specificity to DNA, this compound, a stilbene derivative, is primarily recognized for its industrial applications. This comparison aims to objectively evaluate their potential for nuclear staining in a research context, focusing on their photophysical properties and experimental usability. However, a significant data gap exists for this compound in the scientific literature regarding its quantitative performance as a nuclear stain, which currently limits a direct, comprehensive comparison.

Photophysical Properties: A Tale of Two Dyes

The effectiveness of a fluorescent stain is largely determined by its spectral properties, quantum yield, and molar extinction coefficient. These parameters dictate the optimal excitation and emission wavelengths, the efficiency of light emission, and the dye's ability to absorb light, respectively.

PropertyDAPIThis compound
Excitation Maximum (λex) ~358 nm (bound to DNA)[1]~347-350 nm[2]
Emission Maximum (λem) ~461 nm (bound to DNA)[1]~437-440 nm[2]
Molar Extinction Coefficient (ε) ~27,000 cm⁻¹M⁻¹Data not available
Fluorescence Quantum Yield (Φ) Up to 0.92 (bound to DNA)Described as "high"
Photostability Prone to photobleachingDescribed as "high"

DAPI exhibits a strong affinity for the minor groove of double-stranded DNA, leading to a significant enhancement of its fluorescence.[3] Its excitation and emission spectra are well-characterized, making it compatible with standard UV filter sets in fluorescence microscopes. While its quantum yield is high when bound to DNA, its photostability can be a limiting factor in experiments requiring prolonged exposure to excitation light.

Experimental Protocols: Staining the Nucleus

A reliable and reproducible staining protocol is paramount for obtaining high-quality imaging data. While a standardized protocol for DAPI is widely used, a specific protocol for nuclear staining with this compound in a research setting is not well-established.

DAPI Staining Protocol for Fixed Cells

This protocol is a standard method for staining the nuclei of fixed mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • DAPI stock solution (e.g., 1 mg/mL in deionized water)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary to allow DAPI to enter the nucleus of fixed cells.

    • Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining:

    • Dilute the DAPI stock solution in PBS to a final working concentration of 1 µg/mL.

    • Incubate the cells with the DAPI working solution for 5 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Seal the coverslips and store the slides at 4°C, protected from light, until imaging.

This compound Nuclear Staining Protocol

A validated protocol for using this compound for nuclear staining in mammalian cells is not available in the peer-reviewed literature. Further research would be required to optimize parameters such as concentration, incubation time, and the necessity of permeabilization for effective and specific nuclear staining.

Experimental Workflow for a Comparative Analysis

To conduct a rigorous quantitative comparison of this compound and DAPI for nuclear staining, the following experimental workflow would be necessary. This workflow highlights the data that needs to be acquired for this compound to enable a direct comparison.

G cluster_0 Dye Preparation cluster_1 Cell Culture and Fixation cluster_2 Staining cluster_3 Imaging and Data Acquisition cluster_4 Quantitative Analysis DAPI_prep Prepare DAPI working solution (1 µg/mL in PBS) DAPI_staining Stain with DAPI DAPI_prep->DAPI_staining Tinopal_prep Prepare this compound working solution (concentration to be optimized) Tinopal_staining Stain with this compound Tinopal_prep->Tinopal_staining cell_culture Culture mammalian cells on coverslips fixation Fix cells with 4% PFA cell_culture->fixation permeabilization Permeabilize cells with 0.1% Triton X-100 fixation->permeabilization permeabilization->DAPI_staining permeabilization->Tinopal_staining imaging Fluorescence Microscopy (identical settings for both dyes) DAPI_staining->imaging Tinopal_staining->imaging spectra Acquire emission spectra imaging->spectra intensity Measure fluorescence intensity imaging->intensity photostability Measure photobleaching rate imaging->photostability quant_yield Determine Quantum Yield of this compound spectra->quant_yield ext_coeff Determine Molar Extinction Coefficient of this compound spectra->ext_coeff compare_intensity Compare staining intensity intensity->compare_intensity compare_photostability Compare photostability photostability->compare_photostability

References

Assessing the Specificity of Tinopal 5BM for Cellulose and Chitin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of polysaccharides like cellulose and chitin are crucial. Tinopal 5BM, a fluorescent brightener, is often utilized for this purpose. This guide provides a comparative assessment of this compound's specificity for cellulose and chitin, supported by available experimental data and detailed protocols to aid in its effective application.

This compound, a stilbene-based fluorescent whitening agent, exhibits fluorescence upon binding to β-1,4-linked glucans, a characteristic structural feature of both cellulose and chitin. This property has led to its widespread use as a stain for visualizing these abundant biopolymers. However, understanding its relative affinity and specificity is paramount for accurate interpretation of experimental results. While both are structurally similar polysaccharides, cellulose is a polymer of β-glucose, whereas chitin is a polymer of N-acetylglucosamine. This difference in the monomeric unit can influence the binding characteristics of fluorescent dyes.

Performance Comparison: this compound and Alternatives

While specific quantitative data directly comparing the binding affinity of this compound to both pure cellulose and pure chitin is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar fluorescent brighteners, such as Calcofluor White. These compounds are also known to bind to both cellulose and chitin.

One study comparing the efficacy of two fluorescent whiteners, Blankophor and Calcofluor White, for the detection of fungal elements (which contain chitin) in clinical specimens, provides some indication of specificity in a complex biological context. The study reported a sensitivity and specificity for Blankophor of 100% and 86%, respectively, compared to 80% and 84% for Calcofluor.[1] While not a direct measure of binding to purified substrates, this suggests potential differences in performance that could be related to binding affinity and specificity.

Fluorescent BrightenerSubstrate in StudySensitivitySpecificity
Blankophor Fungal Elements (Chitin)100%86%
Calcofluor White Fungal Elements (Chitin)80%84%
Table 1: Comparison of Blankophor and Calcofluor White for the detection of fungal elements in clinical specimens. Data from a clinical diagnostic laboratory setting.[1]

It is important to note that factors such as the degree of crystallinity and the presence of other interacting molecules can influence the binding and fluorescence of these dyes.

Experimental Protocols

To enable researchers to conduct their own comparative assessments, the following detailed experimental protocols are provided. These are based on established methods for polysaccharide staining and fluorescence quantification.

Protocol 1: Spectrofluorometric Analysis of this compound Binding to Cellulose and Chitin

This protocol allows for the quantitative comparison of the fluorescence enhancement of this compound upon binding to cellulose and chitin.

Materials:

  • This compound solution (e.g., 0.1% w/v in distilled water)

  • Microcrystalline cellulose

  • Purified chitin (e.g., from shrimp shells)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

Procedure:

  • Substrate Preparation: Prepare suspensions of microcrystalline cellulose and chitin in PBS at a concentration of 1 mg/mL.

  • Titration:

    • In a quartz cuvette, add 2 mL of PBS.

    • Add a small, fixed amount of this compound solution (e.g., 10 µL of 0.1% solution).

    • Record the initial fluorescence spectrum (Excitation: ~350 nm, Emission: ~430 nm).

    • Incrementally add small aliquots (e.g., 10 µL) of the cellulose suspension to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence spectrum after each addition until the fluorescence intensity reaches a plateau.

  • Repeat for Chitin: Repeat the titration procedure using the chitin suspension.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the polysaccharide concentration. This will allow for a comparison of the fluorescence enhancement and saturation kinetics for each polysaccharide.

Protocol 2: Microscopic Visualization and Image Analysis

This protocol provides a method for the qualitative and semi-quantitative comparison of this compound staining of cellulose and chitin-containing materials.

Materials:

  • This compound staining solution (e.g., 0.1% w/v in distilled water)

  • Cellulose-containing samples (e.g., cotton fibers, plant tissue sections)

  • Chitin-containing samples (e.g., fungal hyphae, insect cuticle)

  • Fluorescence microscope with a UV excitation filter

Procedure:

  • Sample Preparation: Prepare thin sections or smears of the cellulose and chitin-containing materials on microscope slides.

  • Staining:

    • Apply a drop of the this compound staining solution to the sample.

    • Incubate for 5-10 minutes in the dark.

    • Gently rinse with distilled water to remove excess stain.

    • Mount with a coverslip.

  • Microscopy:

    • Observe the samples under a fluorescence microscope using a UV filter set (e.g., excitation ~365 nm, emission >420 nm).

    • Capture images using identical exposure settings for all samples to allow for a valid comparison.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of the stained structures. This will provide a semi-quantitative comparison of the staining intensity between cellulose and chitin samples.

Logical Relationships and Workflows

To visualize the experimental process and the underlying logic, the following diagrams are provided.

Caption: Experimental workflow for comparing this compound specificity.

Binding_Principle Tinopal This compound (Free) Bound_Complex Tinopal-Polysaccharide Complex Tinopal->Bound_Complex Binds to Cellulose Cellulose (β-1,4-glucan) Cellulose->Bound_Complex Chitin Chitin (β-1,4-N-acetylglucosamine) Chitin->Bound_Complex Fluorescence Enhanced Fluorescence Bound_Complex->Fluorescence Results in

Caption: Principle of fluorescence upon this compound binding to polysaccharides.

Conclusion

This compound serves as a valuable tool for the fluorescent labeling of both cellulose and chitin. While it binds to both polysaccharides, researchers should be aware that the binding affinity and resulting fluorescence enhancement may not be identical. For applications requiring precise quantification or differentiation between cellulose and chitin, it is advisable to perform calibration experiments using purified standards, as outlined in the provided protocols. Further research into the specific binding kinetics and quantum yields of this compound with a range of cellulose and chitin allomorphs would provide a more definitive understanding of its specificity.

References

Unveiling the Cellular Interactions of Tinopal 5BM: A Comparative Guide to its Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential off-target effects of fluorescent probes is paramount to ensuring data integrity and avoiding misinterpretation of experimental results. This guide provides a comprehensive comparison of the cross-reactivity profile of Tinopal 5BM, a fluorescent whitening agent, with other commonly used cellular stains. The information presented is supported by available experimental data and detailed methodologies to aid in the selection of the most appropriate fluorescent probe for your research needs.

This compound, a stilbene-disulfonic acid derivative, is widely used in various industrial applications and has also found utility as a fluorescent tracer. However, its interactions with cellular components extend beyond its intended use, raising concerns about potential cross-reactivity that could impact experimental outcomes. This guide delves into the known interactions of this compound and compares them with three other fluorescent dyes: Calcofluor White, DAPI, and Hoechst 33342.

Performance Comparison: A Quantitative Look at Cellular Interactions

To facilitate a clear comparison, the following table summarizes the known binding affinities and cross-reactivity of this compound and its alternatives. It is important to note that comprehensive quantitative data for this compound's interaction with a wide array of cellular components is not extensively available in the public domain.

Fluorescent ProbePrimary Target(s)Known Off-Target InteractionsBinding Affinity (Kd/Ki)
This compound Cellulose, CalloseNADH:ubiquinone oxidoreductase (Complex I)~5 µM (Ki for Complex I inhibition)[1]
Calcofluor White Cellulose, ChitinNon-specific binding to other β-1,4-linked glucansData not readily available
DAPI DNA (minor groove, A-T rich regions)RNA (weaker fluorescence), potential for other DNA binding modes beyond the minor grooveHigh affinity for DNA (nanomolar range)[2]
Hoechst 33342 DNA (minor groove, A-T rich regions)RNA, mitochondrial DNA (under certain conditions), potential binding to amyloid beta fibrilsHigh affinity for DNA (nanomolar range)[3]

In-Depth Look at Cross-Reactivity Profiles

This compound: Beyond its affinity for polysaccharides like cellulose and callose, a significant off-target interaction has been identified with a key component of the mitochondrial electron transport chain. Research has shown that this compound acts as an inhibitor of NADH:ubiquinone oxidoreductase (Complex I), with an inhibition constant (Ki) of approximately 5 µM[1]. This interaction can have profound effects on cellular respiration and energy metabolism, potentially confounding studies focused on these processes.

Calcofluor White: This fluorescent stain is well-established for its ability to bind to cellulose and chitin, making it a valuable tool for visualizing fungal and plant cell walls[4][5]. While its specificity for these polysaccharides is generally high, some non-specific binding to other β-1,4-linked glucans can occur.

DAPI (4',6-diamidino-2-phenylindole): A widely used nuclear counterstain, DAPI exhibits a strong preference for the minor groove of A-T rich regions of DNA[6][7]. However, it can also bind to RNA, albeit with a much weaker fluorescence emission. Some studies suggest that DAPI may have other modes of binding to DNA, which could be concentration-dependent[2].

Hoechst 33342: Similar to DAPI, Hoechst 33342 is a DNA minor groove binder with a preference for A-T rich regions[3][8]. Its enhanced cell permeability makes it suitable for staining live cells. While highly specific for DNA, under certain conditions, it has been observed to interact with RNA and mitochondrial DNA. Interestingly, some research also suggests a potential binding affinity for amyloid beta fibrils, which could be relevant in neurodegenerative disease research[9].

Experimental Protocols for Assessing Cross-Reactivity

To enable researchers to independently assess the cross-reactivity of fluorescent probes, this section provides detailed methodologies for key experiments.

Competitive Binding Assay using Fluorescence Polarization

This assay is used to determine the binding affinity of a fluorescent compound to a specific protein by measuring the displacement of a known fluorescent ligand.

Principle: A fluorescently labeled ligand (tracer) binds to a target protein, resulting in a high fluorescence polarization (FP) value due to the slower tumbling rate of the large protein-ligand complex. When an unlabeled test compound (e.g., this compound) competes for the same binding site, it displaces the tracer, leading to a decrease in the FP value as the free tracer tumbles more rapidly.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the target protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the fluorescently labeled tracer.

    • Prepare a serial dilution of the unlabeled test compound.

  • Assay Setup (in a 384-well black plate):

    • Add a fixed concentration of the target protein to each well.

    • Add a fixed concentration of the fluorescent tracer to each well.

    • Add varying concentrations of the unlabeled test compound to the wells.

    • Include control wells with only protein and tracer (maximum polarization) and only tracer (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.

  • Data Analysis: Plot the FP values against the concentration of the test compound and fit the data to a competitive binding model to determine the IC50, from which the Ki can be calculated.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the target macromolecule (e.g., a protein) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured and compared to a reference cell.

Protocol:

  • Sample Preparation:

    • Dialyze both the protein and the ligand solutions extensively against the same buffer to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and ligand solutions.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

  • Titration: Perform a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction[10][11][12].

Cell Viability and Cytotoxicity Assay

This assay assesses the effect of the fluorescent compound on cell health and membrane integrity.

Principle: This protocol utilizes two fluorescent dyes, Hoechst 33342 and Propidium Iodide (PI), to differentiate between live, apoptotic, and necrotic cells. Hoechst 33342 is cell-permeable and stains the nuclei of all cells blue. PI is a cell-impermeable dye that only enters cells with compromised membranes, staining the nuclei of dead cells red.

Protocol:

  • Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the fluorescent compound to be tested (e.g., this compound) for a desired period (e.g., 24, 48, or 72 hours). Include untreated and positive control (e.g., a known cytotoxic agent) wells.

  • Staining:

    • Add Hoechst 33342 solution to all wells and incubate for 10-15 minutes.

    • Add Propidium Iodide solution to all wells and incubate for 5-10 minutes.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system with appropriate filter sets for blue and red fluorescence.

    • Quantify the number of blue-stained (total cells) and red-stained (dead cells) nuclei using image analysis software.

    • Calculate the percentage of viable cells for each concentration of the test compound and determine the EC50 value.

Visualizing Cellular Interactions and Experimental Design

To further clarify the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate a potential signaling pathway affected by this compound and the workflow for assessing cross-reactivity.

G Potential Signaling Pathway Affected by this compound Tinopal This compound ComplexI Mitochondrial Complex I Tinopal->ComplexI Inhibition (Ki ~5 µM) ETC Electron Transport Chain ComplexI->ETC Component of ROS Reactive Oxygen Species (ROS) ComplexI->ROS Potential Source of ATP ATP Production ETC->ATP Drives Cell_Damage Cellular Damage ROS->Cell_Damage Increased levels lead to ATP->Cell_Damage Reduced levels lead to Apoptosis Apoptosis Cell_Damage->Apoptosis Can trigger

Caption: Potential signaling pathway affected by this compound.

G Experimental Workflow for Assessing Cross-Reactivity Start Start: Select Fluorescent Probe and Potential Off-Targets Binding_Assay In Vitro Binding Assays (e.g., Fluorescence Polarization, ITC) Start->Binding_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity, Co-localization) Start->Cell_Based_Assay Data_Analysis Quantitative Data Analysis (Kd, Ki, EC50) Binding_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Comparison Comparison of Cross-Reactivity Profiles Data_Analysis->Comparison Conclusion Conclusion: Select Appropriate Probe for Specific Application Comparison->Conclusion

Caption: Workflow for assessing fluorescent probe cross-reactivity.

By providing a comparative analysis of this compound's cross-reactivity and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make informed decisions when selecting fluorescent probes, ultimately leading to more robust and reliable experimental outcomes.

References

A Comparative Analysis of Tinopal 5BM and Blankophor for Fungal Staining in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rapid and accurate detection of fungal elements is paramount. Fluorescent staining offers a significant advantage over traditional methods, and among the various available fluorochromes, Tinopal 5BM and Blankophor have emerged as effective tools. This guide provides a detailed comparative study of these two fluorescent brighteners, supported by available experimental data and protocols to aid in the selection of the most suitable agent for specific research needs.

Principle of Fungal Staining

Both this compound and Blankophor belong to the class of stilbene-based fluorescent whitening agents.[1] Their utility in mycology stems from their high affinity for β-glycosidically linked polysaccharides, specifically chitin and cellulose, which are abundant in fungal cell walls.[1][2] Upon binding to these polysaccharides, the dyes absorb ultraviolet (UV) light and emit a bright blue or blue-white fluorescence, rendering the fungal structures easily visible against a dark background under a fluorescence microscope.

Performance Characteristics: A Comparative Overview

While direct head-to-head comparative studies quantifying the performance of this compound and Blankophor are limited in the readily available scientific literature, a comparative analysis can be constructed from existing data and studies comparing these agents to other common fluorochromes like Calcofluor white.

FeatureThis compound (and related compounds)Blankophor
Chemical Class Stilbene derivative (cyanuric chloride/diaminostilbene type)Stilbene derivative
Excitation Max. ~347-350 nm~373 nm
Emission Max. ~437-440 nm~417 nm
Fluorescence Intensity Reported to be subjectively and objectively more intense than Calcofluor white M2R.[3]High, providing bright blue fluorescence.[1]
Sensitivity Data not readily available.High; reported as 100% in a study comparing it to KOH and Calcofluor for skin and nail samples.[4]
Specificity Data not readily available.Good; reported as 86% in the same study.[4]
Photostability Stilbene-based dyes can be susceptible to photobleaching (fading) upon prolonged UV exposure due to trans-cis isomerization.[1]Unbound dye is unstable to UV light, leading to fading of background fluorescence.[1] Bound dye on fungal elements is more stable.
Stability in Solution Stock solutions are generally stable if stored protected from light.A working solution in 15-20% KOH is stable for over a year when stored in the dark and refrigerated.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for fungal staining using this compound and Blankophor.

This compound Staining Protocol (General)

This protocol is based on general procedures for fluorescent brighteners and may require optimization for specific applications.

  • Reagent Preparation:

    • Stock Solution (1% w/v): Dissolve 1 gram of this compound powder in 100 mL of distilled water. Gentle heating may be required.

    • Working Solution (0.1% w/v): Dilute the stock solution 1:10 with distilled water.

    • Clearing Agent (10-20% KOH): Dissolve 10-20 grams of potassium hydroxide (KOH) pellets in 100 mL of distilled water. Caution: KOH is caustic.

  • Staining Procedure:

    • Place the specimen (e.g., tissue section, fungal culture) on a clean microscope slide.

    • Apply a drop of 10-20% KOH to the specimen to clear cellular debris. Let it sit for 5-10 minutes.

    • Add a drop of the 0.1% this compound working solution to the specimen.

    • Incubate for 1-5 minutes at room temperature.

    • Gently apply a coverslip, avoiding air bubbles.

    • Examine under a fluorescence microscope using a UV filter set (e.g., excitation around 350 nm, emission around 440 nm).

Blankophor Staining Protocol

This protocol is well-documented for clinical and research use.[1][2]

  • Reagent Preparation:

    • Stock Solution: A commercially available aqueous stock solution (e.g., 20% w/v) is often used.

    • Working Solution: Prepare a 1:1000 dilution of the stock solution in 15-20% (w/v) aqueous potassium hydroxide. This solution is stable for over a year when stored in the dark at 4°C.[1][2]

  • Staining Procedure:

    • For fresh clinical specimens (e.g., sputum, lavage fluid), mix one volume of the specimen with approximately one volume of the Blankophor working solution.

    • For solid tissues, use two volumes of the working solution.

    • The mixture allows for simultaneous maceration of host tissue and staining of fungal elements. Maceration time can range from 1 to 30 minutes, and can be accelerated by heating at 56°C.[1]

    • Place a drop of the treated specimen on a microscope slide and apply a coverslip.

    • Examine immediately under a fluorescence microscope with an excitation wavelength below 400 nm and a barrier filter at a 420 nm wavelength.[2]

Visualizing the Staining Process and Comparison

To better understand the workflow and the relationship between these fluorescent brighteners, the following diagrams are provided.

FungalStainingWorkflow cluster_prep Specimen Preparation cluster_staining Staining cluster_visualization Visualization cluster_result Result Specimen Fungal Specimen (Culture, Tissue, etc.) KOH_treatment Clearing with KOH (10-20%) Specimen->KOH_treatment Stain_Application Application of Fluorescent Brightener KOH_treatment->Stain_Application Microscopy Fluorescence Microscopy (UV Excitation) Stain_Application->Microscopy Result Brightly Fluorescent Fungal Structures Microscopy->Result

Experimental workflow for fungal staining with fluorescent brighteners.

StainingMechanism Brightener This compound or Blankophor FungalCellWall Fungal Cell Wall (Chitin & Cellulose) Brightener->FungalCellWall Binds to Fluorescence Blue Fluorescence (Emission) FungalCellWall->Fluorescence Emits UV_Light UV Light (Excitation) UV_Light->FungalCellWall Illuminates LogicalComparison Comparison Comparative Assessment Tinopal This compound Comparison->Tinopal Blankophor Blankophor Comparison->Blankophor Intensity Fluorescence Intensity Tinopal->Intensity Potentially Higher Performance Sensitivity & Specificity Tinopal->Performance Data Limited Protocol Protocol & Stability Tinopal->Protocol General Protocol Blankophor->Intensity High Blankophor->Performance High Sensitivity Good Specificity Blankophor->Protocol Detailed Protocol High Stability

References

Tinopal 5BM: A Fluorescent Alternative to Traditional Histological Stains for Connective Tissue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the realm of histological analysis, the visualization of connective tissue components, particularly collagen, is fundamental for understanding tissue architecture in both normal physiological and pathological states. For decades, traditional polychrome stains like Masson's trichrome have been the gold standard. However, the advent of fluorescent dyes offers a new perspective, with compounds like Tinopal 5BM emerging as potential alternatives. This guide provides an objective comparison of this compound with traditional histological stains, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal staining strategy for their specific needs.

Performance Comparison: this compound vs. Traditional Stains

This compound is a fluorescent whitening agent that exhibits a high affinity for polysaccharides such as cellulose and chitin. Its application in histology leverages this property to stain structures rich in these components, including fungal cell walls and plant tissues. While direct studies on this compound for connective tissue are emerging, its utility can be inferred from the behavior of similar fluorescent dyes that bind to collagen. The primary advantages of fluorescent stains like this compound lie in their potential for higher sensitivity and specificity, and their compatibility with quantitative digital image analysis.

Traditional stains, such as Masson's trichrome, are robust, well-established methods that provide excellent morphological detail and context. They differentiate collagen from other tissue components, such as muscle and cytoplasm, through a series of colorimetric reactions.

Below is a summary of the key performance indicators for this compound compared to a traditional stain, Masson's Trichrome.

FeatureThis compound (Fluorescent Staining)Masson's Trichrome (Traditional Staining)
Principle Binds to polysaccharides and fluoresces under UV light.Differential staining of tissue components based on dye size and tissue permeability.
Specificity High for specific polysaccharides; potential for high signal-to-noise.Good differentiation of collagen, muscle, and cytoplasm.
Sensitivity Potentially higher for detecting fine fibrillar structures.Good for observing overall collagen distribution.
Quantitative Analysis Amenable to automated, quantitative analysis of fluorescence intensity.More complex for quantification, often relying on color deconvolution algorithms.
Photostability Susceptible to photobleaching with prolonged exposure to excitation light.Stable, permanently stained slides.
Workflow Generally simpler and faster protocols.Multi-step, longer, and more complex protocols.
Compatibility Compatible with other fluorescent probes for multiplexing.Limited multiplexing capabilities.
Visualization Requires a fluorescence microscope.Requires a standard bright-field microscope.

Experimental Protocols

Detailed methodologies for both this compound and Masson's Trichrome staining are provided below to allow for a direct comparison of the experimental workflows.

This compound Staining Protocol (General Protocol for Fluorescent Staining of Tissues)

This protocol is a general guideline and may require optimization for specific tissue types and applications.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (3 minutes).

    • Immerse in 70% ethanol (3 minutes).

    • Rinse in distilled water.

  • Staining:

    • Prepare a 0.1% (w/v) solution of this compound in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Incubate sections in the this compound solution for 10-15 minutes at room temperature in the dark.

  • Washing:

    • Rinse slides briefly in distilled water.

    • Wash in PBS (2 changes, 5 minutes each) to remove unbound dye.

  • Mounting:

    • Mount coverslips using an aqueous mounting medium with an anti-fade agent.

  • Visualization:

    • Examine under a fluorescence microscope with a UV excitation filter (e.g., ~365 nm) and a blue emission filter (e.g., ~440 nm).

Masson's Trichrome Staining Protocol

This is a standard protocol for Masson's Trichrome, which may have variations depending on the specific kit and laboratory.[1][2][3][4][5]

  • Deparaffinization and Rehydration:

    • Same as for this compound staining.

  • Mordanting (Optional but Recommended):

    • Incubate slides in Bouin's solution overnight at room temperature or for 1 hour at 56°C.

    • Wash in running tap water until the yellow color disappears.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin working solution for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • Rinse in distilled water.

  • Cytoplasmic and Muscle Fiber Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.

    • Rinse in distilled water.

  • Differentiation and Collagen Staining:

    • Place in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

    • Transfer directly to aniline blue solution and stain for 5 minutes.

  • Final Rinse and Dehydration:

    • Rinse briefly in 1% acetic acid solution.

    • Dehydrate quickly through 95% and 100% ethanol.

    • Clear in xylene.

  • Mounting:

    • Mount coverslips using a resinous mounting medium.

  • Visualization:

    • Examine under a bright-field microscope. Nuclei will appear black, cytoplasm and muscle red, and collagen blue.

Visualizing the Processes

To better understand the underlying biological process and the experimental workflows, the following diagrams are provided.

G Collagen Synthesis and Deposition Pathway cluster_0 Intracellular Events cluster_1 Extracellular Events Transcription_Translation 1. Transcription & Translation (mRNA -> Pre-procollagen) Hydroxylation 2. Hydroxylation (Proline & Lysine residues) Transcription_Translation->Hydroxylation Glycosylation 3. Glycosylation (Hydroxylysine residues) Hydroxylation->Glycosylation Assembly 4. Assembly of Procollagen (Triple helix formation) Glycosylation->Assembly Transport 5. Transport to Golgi & Secretion Assembly->Transport Cleavage 6. Cleavage of Propeptides (Procollagen -> Tropocollagen) Transport->Cleavage Fibril_Assembly 7. Self-Assembly into Fibrils Cleavage->Fibril_Assembly Cross_Linking 8. Covalent Cross-Linking (Lysyl oxidase) Fibril_Assembly->Cross_Linking Collagen_Fiber Mature Collagen Fiber Cross_Linking->Collagen_Fiber

Caption: A simplified diagram of the collagen synthesis and deposition pathway.

G Comparative Experimental Workflow: this compound vs. Masson's Trichrome cluster_0 This compound (Fluorescent) cluster_1 Masson's Trichrome (Bright-field) T_Deparaffinize 1. Deparaffinize & Rehydrate T_Stain 2. Stain with this compound (10-15 min) T_Deparaffinize->T_Stain T_Wash 3. Wash T_Stain->T_Wash T_Mount 4. Mount (Aqueous) T_Wash->T_Mount T_Visualize 5. Visualize (Fluorescence Microscope) T_Mount->T_Visualize M_Deparaffinize 1. Deparaffinize & Rehydrate M_Mordant 2. Mordant (Optional) (1-12 hours) M_Deparaffinize->M_Mordant M_Nuclear 3. Nuclear Stain (10 min) M_Mordant->M_Nuclear M_Cytoplasmic 4. Cytoplasmic Stain (5 min) M_Nuclear->M_Cytoplasmic M_Differentiate 5. Differentiate & Collagen Stain (15-20 min) M_Cytoplasmic->M_Differentiate M_Dehydrate 6. Dehydrate & Clear M_Differentiate->M_Dehydrate M_Mount 7. Mount (Resinous) M_Dehydrate->M_Mount M_Visualize 8. Visualize (Bright-field Microscope) M_Mount->M_Visualize

Caption: A side-by-side comparison of the experimental workflows for this compound and Masson's Trichrome staining.

Conclusion

This compound and other fluorescent brighteners present a compelling alternative to traditional histological stains for the analysis of specific tissue components like collagen. The primary advantages of this fluorescent approach include a simpler, faster workflow and the potential for more sensitive and quantitative analysis, which is highly beneficial for researchers in drug development and disease modeling. However, the requirement for a fluorescence microscope and the potential for photobleaching are important considerations.

Conversely, traditional methods like Masson's trichrome offer rich morphological context, produce permanent slides, and are viewable with standard laboratory equipment. The choice between these methods will ultimately depend on the specific research question, the available equipment, and the desired balance between qualitative morphological detail and quantitative data acquisition. As research progresses, the application of fluorescent stains like this compound is expected to expand, offering a powerful tool in the histologist's arsenal.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Tinopal 5BM

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Tinopal 5BM could not be located in the public domain. The following disposal procedures are based on best practices for the management of laboratory chemical waste and information available for related fluorescent whitening agents. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

Immediate Safety and Logistical Information

Summary of Potential Hazards (Based on Related Compounds)

Hazard CategoryDescriptionPotential Impact
Environmental Harmful to aquatic life with long-lasting effects. Not readily biodegradable.Can contaminate water sources and harm aquatic ecosystems.
Health May cause eye, skin, or respiratory irritation upon direct contact.Requires the use of appropriate Personal Protective Equipment (PPE).
Physical Can form combustible dust concentrations in the air.Avoid creating dust clouds during handling and disposal.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly identify all waste streams containing this compound. This includes pure this compound, solutions containing the compound, and contaminated materials such as gloves, weighing paper, and pipette tips.

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[1][2] Do not mix with incompatible materials.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container with a secure screw-top lid.[3][4][5] The original product container is often a suitable choice for waste.[6]

    • Label the waste container clearly with a "Hazardous Waste" tag.[1][7] The label must include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date of accumulation.[3][7]

  • Safe Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be away from general traffic and drains.

    • Ensure the storage area has secondary containment to capture any potential leaks.[2][3]

    • Keep the waste container closed at all times, except when adding waste.[3][5][6]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][6] Do not attempt to transport the waste yourself.

    • Provide the EHS department with accurate information about the waste contents as detailed on the hazardous waste label.

  • Disposal of Empty Containers:

    • An empty container that has held this compound should be triple-rinsed with a suitable solvent.[6][8]

    • The rinsate must be collected and disposed of as hazardous waste.[6][8]

    • After triple-rinsing, the original labels on the container must be defaced or removed before the container can be discarded as non-hazardous waste or recycled, in accordance with institutional policies.[3][8]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. Users should refer to their specific experimental designs for methodologies related to the use of this compound.

Logical Workflow for this compound Disposal

cluster_0 Preparation & Identification cluster_1 Containment & Labeling cluster_2 Storage & Disposal cluster_3 Empty Container Management A Identify this compound Waste (Solid, Liquid, Contaminated PPE) B Select Compatible, Leak-Proof Waste Container A->B C Transfer Waste to Container B->C D Securely Cap Container C->D I Triple-Rinse Empty Container C->I Process for Empty Container E Affix Hazardous Waste Label (Name, Date, Contents) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact EHS for Waste Pickup F->G H Professional Disposal by Licensed Vendor G->H J Collect Rinsate as Hazardous Waste I->J K Deface Label & Dispose/ Recycle Container J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Tinopal 5BM

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational plans, and disposal procedures for handling Tinopal 5BM, a fluorescent whitening agent. While a specific Safety Data Sheet (SDS) for this compound was not located, this guidance is based on information for structurally related Tinopal products and general chemical safety principles.

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Best Practices
Respiratory NIOSH-certified (or equivalent) organic vapor/particulate respiratorRequired when handling the powder, especially if dust can be generated. Ensure a proper fit and use in a well-ventilated area or under a fume hood.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use and dispose of them properly after handling.
Eyes Safety glasses with side-shields or chemical splash gogglesGoggles are recommended when there is a risk of splashes. For significant splash hazards, a face shield should be worn in conjunction with goggles.
Body Chemical-resistant lab coat, apron, or full-body suitA lab coat is the minimum requirement. An apron or full-body suit may be necessary for larger quantities or when there is a higher risk of splashes.
Feet Closed-toe, chemical-resistant shoesEnsure footwear provides adequate protection against spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize risks. Follow this step-by-step protocol:

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower before starting work.

    • If working with the powder, ensure a fume hood or other local exhaust ventilation is operational.

  • Handling :

    • Wear all required PPE as outlined in the table above.

    • When weighing the powder, do so in a fume hood to prevent inhalation of dust.

    • Avoid creating dust. If dust is generated, do not use compressed air to clean surfaces; instead, use a damp cloth or a vacuum with a HEPA filter.

    • If preparing a solution, add the powder slowly to the solvent to avoid splashing.

  • Spill Response :

    • In case of a small dry spill, carefully scoop the material into a labeled waste container.

    • For a small liquid spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a labeled waste container.

    • In case of a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste this compound : Dispose of unused or waste this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials : All materials that have come into contact with this compound, including gloves, absorbent pads, and weighing papers, should be collected in a sealed, labeled hazardous waste container for proper disposal.

  • Empty Containers : Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Experimental Workflow

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

Tinopal5BM_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start check_ppe Check PPE Availability and Condition prep_start->check_ppe check_safety Locate Eyewash & Safety Shower check_ppe->check_safety check_ventilation Verify Ventilation (Fume Hood) check_safety->check_ventilation don_ppe Don PPE check_ventilation->don_ppe weigh_powder Weigh Powder (in Fume Hood) don_ppe->weigh_powder prepare_solution Prepare Solution weigh_powder->prepare_solution collect_waste Collect Waste (Chemical & Contaminated) prepare_solution->collect_waste spill Spill? prepare_solution->spill dispose_waste Dispose of Waste per Institutional Guidelines collect_waste->dispose_waste end End dispose_waste->end spill->collect_waste No spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->collect_waste

Workflow for the safe handling of this compound.

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.